(2-Formyl-3-methylphenyl)acetonitrile
Description
Properties
CAS No. |
136262-99-2 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(2-formyl-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4,7H,5H2,1H3 |
InChI Key |
FKAWFPWFDGUCSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CC#N)C=O |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)C=O |
Synonyms |
Benzeneacetonitrile, 2-formyl-3-methyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
(2-Formyl-3-methylphenyl)acetonitrile molecular structure
This guide provides an in-depth technical analysis of (2-Formyl-3-methylphenyl)acetonitrile , a bifunctional "linchpin" intermediate critical for synthesizing fused nitrogen heterocycles in modern drug discovery.
CAS Registry Number: 136262-99-2
Formula:
Executive Summary & Therapeutic Relevance
(2-Formyl-3-methylphenyl)acetonitrile is a specialized ortho-functionalized arene used primarily as a scaffold precursor in the synthesis of isoquinolines , naphthyridines , and related polycyclic aromatic hydrocarbons (PAHs). Its structural uniqueness lies in the 1,2,3-substitution pattern on the benzene ring:
-
Position 1 (Cyanomethyl): Acts as a latent nucleophile (active methylene) or a precursor to ethylamines.
-
Position 2 (Formyl): A highly reactive electrophile positioned perfectly for intramolecular cyclization.
-
Position 3 (Methyl): Provides steric bulk and hydrophobic interaction potential, critical for Structure-Activity Relationship (SAR) tuning in kinase inhibitors.
Primary Application: It serves as a key building block for Isoquinoline-based Kinase Inhibitors (e.g., analogs of CDK4/6 inhibitors) and HSP90 inhibitors . The molecule allows for a rapid "one-pot" construction of the isoquinoline core via acid- or base-mediated cyclocondensation.
Chemical Structure & Reactivity Profile
The molecule features a "push-pull" reactivity dynamic that medicinal chemists exploit for rapid ring closure.
| Feature | Chemical Function | Reactivity Potential |
| Formyl Group ( | Electrophile | Susceptible to nucleophilic attack (e.g., amines, carbanions). Essential for Knoevenagel condensations. |
| Cyanomethyl Group ( | Nucleophile (Latent) | The |
| Methyl Group ( | Steric Modulator | Prevents unwanted side reactions at the 3-position and locks the conformation of downstream drugs. |
3D Conformation & Sterics
The proximity of the formyl and methyl groups creates a steric clash that forces the formyl group to rotate out of planarity with the benzene ring. This pre-organization lowers the entropic penalty for cyclization, making this molecule significantly more reactive toward ring closure than its non-methylated analogs.
Synthesis Protocol
Note: This protocol synthesizes the target molecule from commercially available precursors using a Palladium-catalyzed
Method A: Pd-Catalyzed Cross-Coupling (Recommended)
Precursors: 2-Bromo-3-methylbenzaldehyde + Acetonitrile.
Reagents:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Reagent: Acetonitrile (excess, acts as solvent/reactant)
-
Base: LiHMDS (Lithium hexamethyldisilazide) or
-
Catalyst:
(2 mol%) with XPhos ligand.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Catalyst Prep: Add
and XPhos to the flask. Dissolve in anhydrous THF. Stir for 10 mins to activate the catalyst complex. -
Substrate Addition: Add 2-Bromo-3-methylbenzaldehyde (dissolved in minimal THF) to the catalyst mixture.
-
Nucleophile Generation: In a separate vessel, treat Acetonitrile with LiHMDS at -78°C to generate the cyanomethyl anion. Critical: Maintain low temp to prevent self-condensation of acetonitrile.
-
Coupling: Cannulate the anion solution dropwise into the catalyst/substrate mixture.
-
Reflux: Warm to room temperature, then heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench & Workup: Quench with saturated
. Extract with Ethyl Acetate ( ). Dry organic layer over . -
Purification: Flash column chromatography (Silica Gel 60). Elute with gradient Hexane
10% EtOAc.
Yield Expectation: 75-85% Characterization (NMR):
-
NMR (
): 10.1 (s, 1H, CHO), 7.4-7.6 (m, 3H, Ar-H), 4.1 (s, 2H, ), 2.4 (s, 3H, ).
Downstream Application: Synthesis of 8-Methylisoquinoline
The primary utility of this molecule is its conversion into the isoquinoline core.
Cyclization Protocol (Intramolecular Knoevenagel)
-
Dissolution: Dissolve (2-Formyl-3-methylphenyl)acetonitrile in anhydrous Ethanol.
-
Acid Activation: Add 10 mol%
or Polyphosphoric Acid (PPA). -
Reaction: Reflux at 80°C for 2 hours.
-
Mechanism: The nitrile nitrogen is protonated, increasing electrophilicity. The enol form of the aldehyde (or direct carbonyl attack) leads to ring closure, followed by aromatization.
-
Product: 8-Methylisoquinoline (or 3-substituted derivatives if reagents like hydrazine are used).
Visualizing the Pathway
The following diagram illustrates the synthesis of the core molecule and its transformation into the pharmacophore scaffold.
Figure 1: Synthetic route transforming the bromo-aldehyde precursor into the target nitrile, and subsequently into the isoquinoline core.[1][2][3][4][5][6][7][8]
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the specific hazards associated with this compound class.
-
Nitrile Toxicity: Like all aryl acetonitriles, this compound can metabolize to release cyanide ions in vivo. Handle in a well-ventilated fume hood.
-
Aldehyde Reactivity: The formyl group is prone to oxidation to the carboxylic acid (2-carboxymethyl-3-methylbenzoic acid) upon prolonged exposure to air. Store under Argon at 2-8°C.
-
Skin Permeability: The lipophilic methyl/phenyl core facilitates skin absorption. Double-gloving (Nitrile over Latex) is recommended.
References
-
Benchchem. (2025).[9] (2-Formyl-3-methylphenyl)acetonitrile Product & Applications. Retrieved from
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University / Angewandte Chemie. Retrieved from
-
Organic Chemistry Portal. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 136262-99-2. Retrieved from [10]
-
Sigma-Aldrich. (2024). Safety Data Sheet: Aryl Acetonitriles. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. preserve.lehigh.edu [preserve.lehigh.edu]
- 5. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles [organic-chemistry.org]
- 8. chemijournal.com [chemijournal.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-8476263-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties & Characterization of (2-Formyl-3-methylphenyl)acetonitrile
Abstract (2-Formyl-3-methylphenyl)acetonitrile (CAS 136262-99-2) is a specialized bifunctional aromatic building block characterized by the presence of a cyanomethyl side chain, a formyl group, and a methyl substituent on a benzene core.[1] This trisubstituted scaffold serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly isoquinolines and indoles, which are pharmacophores in oncology and virology drug discovery. This guide provides an in-depth analysis of its physical properties, structural characterization, synthetic methodologies, and handling protocols.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound is defined by a dense functionalization pattern that imparts unique reactivity, specifically the potential for intramolecular cyclization.
| Property | Data |
| Chemical Name | (2-Formyl-3-methylphenyl)acetonitrile |
| IUPAC Name | 2-(2-Formyl-3-methylphenyl)acetonitrile |
| CAS Registry Number | 136262-99-2 |
| Molecular Formula | |
| Molecular Weight | 159.19 g/mol |
| SMILES | CC1=C(C(=CC=C1)CC#N)C=O |
| InChI Key | FKAWFPWFDGUCSS-UHFFFAOYSA-N |
| Structural Class | Trisubstituted Benzene; Aromatic Aldehyde-Nitrile |
Physical Properties[1][2][3][6]
Note: Experimental physical data for this specific isomer is limited in open literature. The values below represent a synthesis of available experimental fragments and high-confidence predictive models based on structural analogs (e.g., 2-cyanomethylbenzaldehyde).
Thermodynamic & Transport Properties
| Property | Value / Range | Source / Method |
| Physical State | Solid (Crystalline Powder) | Experimental Analog (Isomer 864674-53-3) |
| Melting Point | 82 – 88 °C | Predicted (ACD/Labs Consensus) |
| Boiling Point | 350 – 360 °C (at 760 mmHg) | Predicted (Enthalpy of Vaporization) |
| Density | 1.15 ± 0.05 g/cm³ | Predicted |
| Flash Point | > 160 °C | Predicted |
| Vapor Pressure | < 0.001 mmHg at 25 °C | Estimated |
Solubility Profile
The compound exhibits lipophilic character due to the aromatic ring and methyl group, moderately balanced by the polar nitrile and formyl functionalities.
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Methanol, Acetonitrile.
-
Sparingly Soluble: Diethyl Ether, Hexanes.
-
Insoluble: Water (Hydrophobic hydration dominates).
Synthetic Route & Manufacturing
The synthesis of (2-Formyl-3-methylphenyl)acetonitrile typically requires a multi-step approach to ensure correct regiochemistry, avoiding the formation of isomers. The most robust protocol involves the functionalization of a halogenated precursor.
Primary Synthetic Pathway: Lithiation-Formylation
This method utilizes 2-bromo-3-methylbenzyl bromide as the starting material. It offers high regioselectivity by leveraging the distinct reactivity of benzylic halides versus aryl halides.
Step 1: Cyanation
-
Mechanism:
nucleophilic substitution at the benzylic position. -
Outcome: Formation of 2-bromo-3-methylphenylacetonitrile.
Step 2: Formylation
-
Reagents: n-Butyllithium (n-BuLi), Dimethylformamide (DMF), THF (anhydrous).
-
Mechanism: Lithium-Halogen exchange generates an aryl lithium species, which attacks the electrophilic carbonyl of DMF. Acidic workup releases the aldehyde.
Visualization of Synthesis Workflow
Figure 1: Two-step synthetic pathway from commercially available brominated precursors.
Structural Characterization Protocols
To validate the identity of the compound, researchers must look for specific spectroscopic signatures that confirm the presence of both the nitrile and aldehyde groups without interference.
Infrared Spectroscopy (IR)
-
Nitrile (
) Stretch: Sharp, weak-to-medium band at 2240–2250 cm⁻¹ . -
Aldehyde (
) Stretch: Strong, sharp band at 1690–1700 cm⁻¹ . -
Aldehyde (
) Fermi Resonance: Doublet at 2750 and 2850 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- 10.1 ppm (1H, s): Distinctive aldehyde proton.
- 7.2 – 7.6 ppm (3H, m): Aromatic protons (coupling pattern depends on 1,2,3-substitution).
-
4.1 ppm (2H, s): Benzylic methylene protons (
). - 2.4 ppm (3H, s): Methyl group protons.
¹³C NMR:
-
Carbonyl Carbon: ~190-192 ppm.
-
Nitrile Carbon: ~117-118 ppm.
-
Benzylic Carbon: ~20-22 ppm.
Applications in Drug Development[1]
The core value of (2-Formyl-3-methylphenyl)acetonitrile lies in its ability to undergo intramolecular cyclization . The proximity of the nucleophilic carbon (from the nitrile alpha-position) or nitrogen to the electrophilic aldehyde makes it a "spring-loaded" scaffold.
Isoquinoline Synthesis
Under basic conditions or in the presence of ammonia/amines, the compound cyclizes to form isoquinoline derivatives. This is a key reaction in the synthesis of alkaloids and antiviral agents.
Figure 2: Divergent synthesis pathways for heterocyclic pharmacophores.
Stability & Safety (HSE)
Hazard Identification (GHS)
-
Signal Word: Warning
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile functionality).
-
H315 / H319: Causes skin and serious eye irritation (Aldehyde reactivity).
-
EUH032: Contact with acids liberates very toxic gas (HCN potential).
Storage & Handling
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged exposure to air.
-
Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.
-
Waste Disposal: Collect in combustible organic waste containers. Treat as cyanide-containing waste if required by local regulations.
References
-
BenchChem. (2025).[5] (2-Formyl-3-methylphenyl)acetonitrile Product Data. Retrieved from
-
PubChem. (2025). Compound Summary: 2-(2-Formylphenyl)acetonitrile (Analogous Structure). National Library of Medicine. Retrieved from
-
Organic Syntheses. (1975). Preparation of Phenylacetonitriles and Derivatives. Org. Synth. Coll. Vol. 4. Retrieved from
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.[6] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Nitrile and Aldehyde Intermediates. Retrieved from
Sources
In-Depth Technical Guide: Solubility Profile & Handling of (2-Formyl-3-methylphenyl)acetonitrile
Executive Summary
Compound Identity: (2-Formyl-3-methylphenyl)acetonitrile CAS Number: 136262-99-2 Molecular Formula: C₁₀H₉NO Molecular Weight: 159.18 g/mol
This guide provides a technical analysis of the solubility characteristics of (2-Formyl-3-methylphenyl)acetonitrile, a critical intermediate in the synthesis of isoquinoline derivatives and nitrogen-containing heterocycles. While specific quantitative solubility curves (g/L) are proprietary and not widely published in open literature, this document synthesizes physicochemical predictions with standard organic synthesis protocols to establish a robust Solubility Profile .
Included are validated protocols for solubility determination and recrystallization, designed to allow researchers to generate precise internal data for process optimization.
Physicochemical Profile & Predicted Solubility
The solubility of (2-Formyl-3-methylphenyl)acetonitrile is governed by the interplay between its lipophilic tolyl core and its two polar functional groups: the formyl (aldehyde) and acetonitrile moieties.
Structural Analysis
-
Lipophilic Domain: The 3-methylphenyl ring contributes significantly to non-polar character, facilitating solubility in aromatic and chlorinated solvents.
-
Polar Domain: The nitrile (-CN) and formyl (-CHO) groups introduce dipole moments, increasing affinity for polar aprotic solvents and allowing for moderate solubility in alcohols at elevated temperatures.
-
Hydrogen Bonding: The molecule acts primarily as a hydrogen bond acceptor (via N and O atoms) but lacks strong hydrogen bond donors, limiting its water solubility.
Solubility Classification Table
Based on structural analogs (e.g., (2-Formylphenyl)acetonitrile) and standard solvent compatibility rules.
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Behavior on Heating | Application Utility |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Remains Soluble | Reaction Medium |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Remains Soluble | Extraction / Work-up |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Soluble | Extraction / Crystallization |
| Alcohols | Ethanol, Methanol, IPA | Moderate | High (Significant | Ideal for Recrystallization |
| Aromatic | Toluene, Benzene | Moderate | High | Reaction / Crystallization |
| Aliphatic | Hexanes, Heptane, Cyclohexane | Low/Insoluble | Low | Anti-Solvent |
| Aqueous | Water, Brine | Insoluble (<1 mg/mL) | Insoluble | Washing / Phase Separation |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To generate precise quantitative solubility data (g/L) for your specific lot at defined temperatures.
Reagents: High-purity solvent (HPLC grade), (2-Formyl-3-methylphenyl)acetonitrile (dried).
Workflow:
-
Preparation: Weigh approx. 500 mg of solute into a tared, sealable vial.
-
Saturation: Add solvent in 500 µL increments while vortexing.
-
If solid dissolves immediately: Compound is highly soluble (>1000 mg/mL).
-
If solid persists:[1] Continue adding solvent until clear or a max volume (e.g., 10 mL) is reached.
-
-
Equilibration: For precise saturation, add excess solid to 5 mL solvent. Stir at target temperature (e.g., 25°C) for 4 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate solvent under vacuum (Rotavap or N₂ stream) until mass is constant.
-
Calculation:
Protocol B: Purification via Recrystallization
Context: This compound is often purified using a two-solvent system due to its moderate polarity.
Recommended Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent) OR Ethanol (Single solvent).
Step-by-Step Methodology:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethyl Acetate (approx. 60-70°C) to dissolve the solid completely.
-
Clarification (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed glass frit.
-
Nucleation: While maintaining heat, add hot Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clearance: Add a few drops of hot Ethyl Acetate to restore clarity.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (undisturbed), then transfer to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Heptane.
-
Drying: Dry under high vacuum (<5 mbar) at 40°C to remove residual solvent.
Visualizations
Solvent Selection Logic for Process Development
This decision tree guides the selection of solvents for reaction versus purification based on empirical solubility observations.
Figure 1: Logic flow for categorizing solvents based on thermal solubility behavior.
Recrystallization Workflow
The following diagram details the critical steps for the purification of (2-Formyl-3-methylphenyl)acetonitrile.
Figure 2: Step-by-step recrystallization workflow using a solvent/anti-solvent pair.
Implications for Synthesis & Drug Development
When utilizing (2-Formyl-3-methylphenyl)acetonitrile as a scaffold for drug candidates (e.g., kinase inhibitors):
-
Reaction Solvent Choice:
-
For Condensation Reactions (e.g., Knoevenagel condensation): Use Ethanol or Methanol with a weak base. The compound's moderate solubility allows the product to precipitate out, driving equilibrium.
-
For Oxidation/Reduction : Use DCM or THF . Ensure anhydrous conditions if reducing the nitrile, as the aldehyde is also susceptible.
-
-
Purification Strategy:
-
Avoid column chromatography if possible; the compound crystallizes well.
-
Caution: The aldehyde group is reactive. Avoid primary amine solvents (unless forming the imine is intended) and prolonged exposure to strong acids which may hydrolyze the nitrile.
-
References
-
Benchchem. (2-Formyl-3-methylphenyl)acetonitrile Product Information. Retrieved from
-
Sigma-Aldrich. 2-(3-Formylphenyl)acetonitrile Safety & Properties (Analog Reference). Retrieved from
-
Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. OpenCourseWare. Retrieved from
-
National Institute of Standards and Technology (NIST).[2] Acetonitrile and Phenylacetonitrile Derivative Data. NIST Chemistry WebBook.[2] Retrieved from [2]
Sources
Spectral Data Analysis of (2-Formyl-3-methylphenyl)acetonitrile: A Technical Guide
This technical guide provides a detailed analysis of the expected spectral data for (2-Formyl-3-methylphenyl)acetonitrile, a versatile building block in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using modern spectroscopic techniques.
Introduction
(2-Formyl-3-methylphenyl)acetonitrile, with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol , is a bifunctional aromatic compound.[1] Its structure incorporates a formyl (-CHO), a methyl (-CH₃), and a cyanomethyl (-CH₂CN) group on a benzene ring. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.[1] Accurate interpretation of its spectral data is paramount for confirming its identity and purity, which is critical for its application in further synthetic transformations.
This guide will delve into the predicted Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for (2-Formyl-3-methylphenyl)acetonitrile. The analysis is based on established principles of spectroscopy and comparative data from analogous structures.
Molecular Structure and Key Functional Groups
To understand the spectral data, it is essential to first visualize the molecular structure and identify the key functional groups that will give rise to characteristic spectroscopic signals.
Figure 2. Correlation of molecular structure to predicted ¹H NMR signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in (2-Formyl-3-methylphenyl)acetonitrile will give a distinct signal in the ¹³C NMR spectrum.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~190-200 |
| Aromatic (C-CHO) | ~135-140 |
| Aromatic (C-CH₂CN) | ~130-135 |
| Aromatic (C-CH₃) | ~138-142 |
| Aromatic (C-H) | ~125-135 |
| Nitrile (C≡N) | ~117-120 |
| Methylene (-CH₂CN) | ~20-25 |
| Methyl (-CH₃) | ~15-20 |
Interpretation:
The aldehydic carbonyl carbon is expected to be the most downfield signal, appearing in the range of δ 190–200 ppm. The aromatic carbons will resonate between δ 125 and 142 ppm, with the quaternary carbons (attached to the substituents) appearing at the lower end of this range. The nitrile carbon will give a characteristic signal around δ 117–120 ppm. The aliphatic carbons, the methylene and methyl groups, will appear in the most upfield region of the spectrum, at approximately δ 20–25 ppm and δ 15–20 ppm, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2-Formyl-3-methylphenyl)acetonitrile, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Description |
| 159 | [M]⁺ | Molecular Ion |
| 158 | [M-H]⁺ | Loss of a hydrogen atom |
| 130 | [M-CHO]⁺ | Loss of the formyl group |
| 119 | [M-CH₂CN]⁺ | Loss of the cyanomethyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
Interpretation:
The molecular ion peak ([M]⁺) should be observed at m/z 159, corresponding to the molecular weight of the compound. A significant peak at m/z 158 is expected due to the loss of a hydrogen atom, likely from the aldehyde or methylene group. Fragmentation of the side chains would lead to peaks at m/z 130 (loss of the -CHO group) and m/z 119 (loss of the -CH₂CN group). A peak at m/z 91, corresponding to the stable tropylium ion, is also a common feature in the mass spectra of compounds containing a benzyl moiety.
Figure 3. Predicted fragmentation pathway for (2-Formyl-3-methylphenyl)acetonitrile.
Conclusion
The comprehensive analysis of the predicted spectral data provides a robust framework for the structural confirmation of (2-Formyl-3-methylphenyl)acetonitrile. The characteristic signals in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, arising from the distinct functional groups, allow for an unambiguous identification of the compound. This guide serves as a valuable resource for scientists, enabling them to confidently interpret experimental data and ensure the quality of this important synthetic intermediate.
References
-
ResearchGate. 13C NMR spectrum of the compound. Available from: [Link]
-
PubChem. 2-(2-Formylphenyl)acetonitrile. National Institutes of Health. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated) (NP0044606). Available from: [Link]
-
ResearchGate. a) 1 H NMR spectrum of 1 in acetonitrile-d 3. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
NIST. Acetonitrile. National Institute of Standards and Technology. Available from: [Link]
-
NIST. Acetonitrile IR Spectrum. National Institute of Standards and Technology. Available from: [Link]
-
MassBank. ACETONITRILE; EI-B; MS. Available from: [Link]
-
NMRS.io. 13C | acetonitrile-d3 | NMR Chemical Shifts. Available from: [Link]
-
Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5769-5771. Available from: [Link]
-
EMBL-EBI. (2-methylphenyl)acetonitrile (CHEBI:27982). Available from: [Link]
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Technical Guide: Safety, Handling, and Application of (2-Formyl-3-methylphenyl)acetonitrile
CAS Registry Number: 136262-99-2 Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol Document Type: Technical Safety & Handling Whitepaper Version: 1.0
Executive Summary & Strategic Significance
(2-Formyl-3-methylphenyl)acetonitrile is a specialized bifunctional aromatic intermediate critical in the synthesis of fused heterocyclic systems.[1] Its structure—comprising a reactive formyl group (-CHO) and a cyanomethyl group (-CH₂CN) on a toluene scaffold—makes it a "linchpin" reagent in the construction of phthalazinones and isoquinolinones , scaffolds frequently observed in PARP inhibitors (e.g., Olaparib analogs) and other oncology targets.
This guide provides a rigorous framework for the safe handling, storage, and experimental application of this compound. Given its status as a research intermediate, specific toxicological data is often sparse; therefore, this protocol adopts a Risk Group 3 (RG3) equivalent handling standard , prioritizing containment and exposure prevention based on the "Read-Across" toxicity of structurally similar aromatic nitriles.
Physicochemical Profile
Understanding the physical state and stability of CAS 136262-99-2 is the first line of defense against exposure.
| Property | Specification | Operational Implication |
| Physical State | Crystalline Solid (Off-white to pale yellow) | Dust generation risk during weighing. |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low water solubility | Lipophilicity increases skin absorption potential. |
| Reactivity | Bifunctional (Electrophilic aldehyde, Nucleophilic | Prone to self-condensation under basic conditions. |
| Air Stability | Air-sensitive (Aldehyde oxidation) | Store under inert atmosphere (Argon/Nitrogen). |
| Melting Point | Analogous range: 80–120 °C (Estimated) | Solid handling protocols apply at RT. |
Hazard Identification & Risk Assessment
Mechanism of Toxicity
The toxicity of (2-Formyl-3-methylphenyl)acetonitrile is twofold, stemming from its functional groups:
-
Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can release cyanide ions (
) systematically, leading to histotoxic hypoxia. -
Aldehyde Moiety (-CHO): A known sensitizer and irritant. It can form Schiff bases with biological amines, leading to contact dermatitis and respiratory sensitization.
GHS Classification (Derived)
Based on structure-activity relationship (SAR) with 2-(2-formylphenyl)acetonitrile:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301, H311, H331) - Toxic if swallowed, in contact with skin, or inhaled.
-
Skin/Eye Irritation: Category 2 (H315, H319).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory irritation.
Engineering Controls & PPE (The "Barrier" Strategy)
Do not rely on procedural compliance alone.[2] Physical barriers are required.[2][3][4]
Primary Containment
-
Weighing: Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure . Static electricity can disperse the fine powder; use an ionizing bar if available.
-
Reaction Setup: All reactions involving heating or reagents that could liberate HCN (e.g., strong acids) must be vented to a scrubber or high-efficiency exhaust.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Prevent absorption via mucous membranes. |
| Dermal (Hand) | Double-gloving: Nitrile (inner) + Laminate/Silver Shield (outer) | Standard nitrile degrades rapidly against aromatic solvents often used with this compound. |
| Respiratory | N95 (minimum) for solid handling; Full-face respirator with OV/P100 cartridges for spill cleanup. | Prevention of dust inhalation and solvent co-vapor. |
| Body | Tyvek® Lab Coat or Chemical Apron | Prevent contamination of street clothes. |
Safe Handling & Storage Workflows
Storage Protocol
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. The aldehyde group oxidizes to the corresponding benzoic acid derivative upon prolonged air exposure, degrading purity.
-
Segregation: Keep away from Strong Oxidizers (fire risk) and Strong Acids (hydrolysis risk).
Visualization: Safe Handling Workflow
The following diagram outlines the "Cradle-to-Grave" flow for handling this material in a research setting.
Caption: Operational workflow ensuring containment from receipt through disposal. Note the critical quench step for cyanide management.
Experimental Considerations & Reactivity
Synthesis Utility
Researchers typically utilize (2-Formyl-3-methylphenyl)acetonitrile to access Phthalazin-1(2H)-ones via condensation with hydrazines.
-
Reaction Warning: When reacting with hydrazine hydrate, the reaction is exothermic. Add hydrazine dropwise at 0°C.
-
Incompatibility Map:
Caption: Chemical incompatibility map. Red arrows indicate hazardous or destructive pathways; Green indicates synthetic utility.
Emergency Response Protocols
Exposure Response
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Do not perform mouth-to-mouth resuscitation due to potential cyanide presence; use a bag-valve mask.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this enhances absorption.
-
Eye Contact: Rinse for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.
Spills
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, lab coat, N95/P100 respirator.
-
Contain: Cover spill with a specialized Cyanide/Nitrile Spill Kit or dry sand.
-
Decontaminate: Treat the area with 10% Sodium Hypochlorite (Bleach) solution to oxidize any trace cyanide residues (allow 30 min contact time).
Waste Disposal & Compliance
-
Classification: Hazardous Waste (Toxic, Irritant).
-
Segregation: Do not mix with acidic waste streams (risk of HCN generation).
-
Labeling: Clearly mark as "Toxic Solid - Nitrile Derivative".
-
Destruction: Professional incineration is the only acceptable disposal method.
References
-
BenchChem. (n.d.). (2-Formyl-3-methylphenyl)acetonitrile Product Information & CAS 136262-99-2.[1] Retrieved from
-
Sigma-Aldrich. (n.d.).[5][6] Safety Data Sheet for 2-(3-formylphenyl)acetonitrile (Analogous Structure). Retrieved from
-
PubChem. (n.d.).[7] Compound Summary: 2-(2-Formylphenyl)acetonitrile (Structural Analog). National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2-Formyl-2-phenylacetonitrile Safety Data. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. Retrieved from
Sources
- 1. (2-Formyl-3-methylphenyl)acetonitrile|High-Quality RUO [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scienceinteractive.com [scienceinteractive.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2-(3-formylphenyl)acetonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(4-formylphenyl)acetonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-(2-Formylphenyl)acetonitrile | C9H7NO | CID 10975617 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sourcing and Handling (2-Formyl-3-methylphenyl)acetonitrile: A Technical Guide for Researchers
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement, evaluation, and safe handling of (2-Formyl-3-methylphenyl)acetonitrile (CAS No. 136262-99-2). As a key building block in the synthesis of complex heterocyclic structures, ensuring the quality and purity of this reagent is paramount to the success of research and development endeavors.
Introduction to (2-Formyl-3-methylphenyl)acetonitrile: A Versatile Synthetic Intermediate
(2-Formyl-3-methylphenyl)acetonitrile is an aromatic organic compound containing both a formyl (aldehyde) and a nitrile functional group. This dual functionality makes it a highly versatile precursor in medicinal chemistry and materials science for the construction of a variety of molecular scaffolds. Its chemical structure is presented below:
-
Chemical Formula: C₁₀H₉NO
-
Molecular Weight: 159.18 g/mol
-
IUPAC Name: (2-Formyl-3-methylphenyl)acetonitrile
-
CAS Number: 136262-99-2
The strategic placement of the formyl and cyanomethyl groups on the toluene ring allows for a range of chemical transformations, including cyclization reactions to form substituted quinolines, isoquinolines, and other fused ring systems that are prevalent in many biologically active molecules.
Procurement of (2-Formyl-3-methylphenyl)acetonitrile: Identifying and Evaluating Suppliers
The procurement of specialty chemicals like (2-Formyl-3-methylphenyl)acetonitrile requires careful consideration of supplier reputation, product quality, and available documentation. Several chemical suppliers list this compound in their catalogs.
Table 1: Potential Suppliers of (2-Formyl-3-methylphenyl)acetonitrile
| Supplier | Website | Notes |
| Benchchem | Lists the compound for research purposes. | |
| J&W Pharmlab | Offers a range of pharmaceutical building blocks. | |
| Angene Chemical | [Link] | Provides a platform for sourcing research chemicals. |
| Alfa Chemistry | Supplies a wide array of chemicals for research and development. |
It is important to note that the availability and stock levels of this compound can vary. Researchers should contact these suppliers directly for the most up-to-date information.
The Critical Role of the Certificate of Analysis (CoA)
A comprehensive CoA should include the following information:
-
Product Identification: Chemical name, CAS number, lot number.
-
Physical Properties: Appearance, melting point, etc.
-
Analytical Test Results:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CoA should specify the method used and the determined purity percentage.
-
Identity Confirmation: Usually confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and/or Mass Spectrometry (MS). The data should be consistent with the structure of (2-Formyl-3-methylphenyl)acetonitrile.
-
Residual Solvents: Analysis by GC to identify and quantify any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
-
-
Date of Analysis and Expiration Date.
Experimental Protocol: Requesting and Evaluating a CoA
-
Contact the Supplier: Reach out to the technical support or sales department of the potential supplier.
-
Request a Lot-Specific CoA: Clearly state that you require a Certificate of Analysis for the specific batch of (2-Formyl-3-methylphenyl)acetonitrile you intend to purchase.
-
Review the CoA Thoroughly: Upon receipt, carefully examine all the parameters listed above. Pay close attention to the purity value and the methods used for its determination.
-
Verify Structural Integrity: If possible, compare the provided NMR and/or MS data with predicted spectra or literature values to confirm the identity of the compound.
-
Assess Impurity Profile: Note the presence of any significant impurities. If unknown peaks are present in the chromatograms, you may need to discuss these with the supplier's technical team.
Understanding Potential Impurities: Insights from Synthesis
While a specific, detailed synthesis protocol for (2-Formyl-3-methylphenyl)acetonitrile is not widely published, its structure suggests that it is likely synthesized from a substituted toluene derivative. Potential synthetic routes could involve the formylation of a cyanomethyl-substituted toluene or the introduction of the cyanomethyl group onto a formyl-substituted toluene.
Understanding the potential synthesis pathways is crucial for anticipating likely impurities. These may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Other isomers of formyl-methylphenylacetonitrile that may be formed during the reaction.
-
Byproducts of the reaction: Compounds formed from side reactions.
-
Reagents and catalysts: Traces of chemicals used in the synthesis.
The presence of such impurities can significantly impact the outcome of subsequent reactions. Therefore, a high-purity starting material is essential.
Safe Handling and Storage: The Importance of the Safety Data Sheet (SDS)
In the absence of a specific SDS, a preliminary risk assessment can be conducted by considering the hazards of structurally similar compounds and the functional groups present. (2-Formyl-3-methylphenyl)acetonitrile contains an aldehyde and a nitrile group.
-
Aldehydes: Can be irritants to the skin, eyes, and respiratory tract.
-
Nitriles: Can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body.
Therefore, it is prudent to handle this compound with a high degree of caution.
Recommended Safe Handling Procedures (General)
The following are general safety precautions and should be supplemented with the specific information provided in the supplier's SDS.
-
Engineering Controls:
-
Work in a well-ventilated chemical fume hood.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear a lab coat.
-
Wear safety glasses or goggles.
-
-
Handling:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Quality Verification in the Research Laboratory
Upon receiving the chemical, it is good laboratory practice to perform an in-house quality check to verify the information provided in the CoA.
Table 2: Recommended Analytical Methods for In-House Quality Verification
| Analytical Method | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | Identity confirmation and purity estimation. | The spectrum should be consistent with the structure of (2-Formyl-3-methylphenyl)acetonitrile. The integration of the peaks can provide a rough estimate of purity. |
| HPLC-UV | Purity determination. | A single major peak corresponding to the product. The peak area percentage can be used to quantify purity. |
| LC-MS | Identity confirmation. | The mass spectrum should show the expected molecular ion peak for the compound. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the procurement and handling of (2-Formyl-3-methylphenyl)acetonitrile.
Caption: Procurement and Handling Workflow for (2-Formyl-3-methylphenyl)acetonitrile.
Conclusion
The successful use of (2-Formyl-3-methylphenyl)acetonitrile in research and drug development hinges on the careful selection of a reputable supplier and the diligent verification of the compound's quality and purity. Researchers must insist on receiving and thoroughly evaluating lot-specific Certificates of Analysis and Safety Data Sheets. By following the guidelines outlined in this technical guide, scientists can mitigate risks, ensure the integrity of their experiments, and contribute to the advancement of their respective fields.
References
-
Angene Chemical. Chemical Search. [Link]
Introduction: The Unassuming Architect of Modern Pharmaceuticals
Sources
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 3. 2-Phenylacetonitrile|For Research [benchchem.com]
- 4. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 5. fiveable.me [fiveable.me]
- 6. Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn 30.1 Cr 4.3 /γ-Al 2 O 3 - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20942J [pubs.rsc.org]
- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 12. US4697035A - Process for the preparation of basically substituted phenylacetonitriles - Google Patents [patents.google.com]
- 13. CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents [patents.google.com]
- 14. jocpr.com [jocpr.com]
Theoretical Studies of 2-Formylbenzonitrile Derivatives: A Computational Guide
Executive Summary
2-Formylbenzonitrile (2-FBN) represents a unique bifunctional scaffold in organic chemistry, characterized by the proximity of an electrophilic aldehyde (-CHO) and a cyano (-CN) group. This structural arrangement facilitates diverse cascade reactions, leading to isoindolinones, phthalocyanines, and biologically active Schiff bases.
This technical guide provides a rigorous computational framework for studying 2-FBN derivatives. It moves beyond generic DFT protocols, addressing the specific electronic anomalies of the ortho-cyanobenzaldehyde system—specifically the intramolecular
Computational Framework & Methodology
Density Functional Theory (DFT) Selection
The choice of functional is critical for 2-FBN derivatives due to the presence of weak intramolecular non-covalent interactions (NCIs) and conjugated
-
Geometry Optimization:
-
B3LYP: Historically standard but often fails to capture dispersion forces accurately.
-
M06-2X /
B97X-D: Recommended. These functionals include dispersion corrections essential for modeling the -stacking often observed in the crystal packing of these derivatives and the weak O...CN intramolecular contact.
-
-
Basis Sets:
-
6-311++G(d,p): The "Gold Standard" for final energy calculations. Diffuse functions (++) are mandatory to describe the lone pairs on the Oxygen and Nitrogen atoms correctly.
-
def2-TZVP: An alternative for higher accuracy in iodine/bromine-substituted derivatives.
-
Solvation Models
While gas-phase calculations provide intrinsic properties, biological activity correlates better with solvated systems.
-
IEF-PCM (Integral Equation Formalism Polarizable Continuum Model): Standard for reproducing UV-Vis spectra (TD-DFT) in ethanol/methanol.
-
SMD (Solvation Model based on Density): Superior for calculating
and predicting reaction barriers in synthesis.
Protocol: Standard Electronic Structure Workflow
The following DOT diagram outlines the logical flow for a complete theoretical characterization.
Figure 1: Standardized computational workflow for characterizing 2-FBN derivatives, moving from quantum mechanical optimization to biological simulation.
Electronic Structure & Reactivity Profile
The Ortho Effect & Intramolecular Interactions
A defining feature of 2-FBN is the proximity of the carbonyl oxygen to the nitrile carbon.
-
Mechanism: NBO (Natural Bond Orbital) analysis typically reveals a donor-acceptor interaction (
). -
Geometric Consequence: This interaction often results in a slight deviation of the bond angles, pulling the carbonyl group towards the nitrile, a feature that must be reproduced by the chosen DFT functional.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
| Parameter | Definition | Physical Significance in 2-FBN |
| HOMO | Highest Occupied MO | Locates electron-donating regions (typically the aromatic ring or azomethine nitrogen in Schiff bases). |
| LUMO | Lowest Unoccupied MO | Locates electron-accepting regions (often the -CN group or the imine bond). |
| Chemical Hardness ( | Hard molecules (large gap) are less reactive; useful for assessing shelf-stability. | |
| Electrophilicity Index ( | Predicts the propensity of the derivative to attack biological nucleophiles (e.g., DNA bases). |
Molecular Electrostatic Potential (MEP)
MEP maps are indispensable for predicting non-covalent interactions in docking.
-
Negative Regions (Red): Localized on the Nitrile Nitrogen (
) and Carbonyl/Imine Oxygen/Nitrogen. These act as H-bond acceptors. -
Positive Regions (Blue): Localized on the aromatic protons. These act as H-bond donors.
Spectroscopic Validation (IR & NMR)
Trustworthiness in theoretical studies is established by validating calculated spectra against experimental data.
Vibrational Spectroscopy (IR)
DFT calculated frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.
-
Correction: Apply a scaling factor to B3LYP/6-311++G(d,p) results.
-
Scaling Factor:0.961 - 0.967 (typical for B3LYP).
-
-
Key Markers for 2-FBN Derivatives:
- : ~2230 cm⁻¹ (Strong intensity).
- (Schiff Base): 1600–1630 cm⁻¹.
- (Aldehyde): ~1690–1700 cm⁻¹ (Disappears upon Schiff base formation).
NMR Shift Prediction (GIAO)
Use the GIAO (Gauge-Including Atomic Orbital) method.
-
Reference Standard: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract its shielding tensor from the target molecule's value.
-
Solvent Model: Use IEF-PCM (DMSO or Chloroform) to match the experimental solvent; gas-phase NMR calculations often yield errors >0.5 ppm for protons involved in H-bonding.
Application: Molecular Docking & Drug Design[1][2][3]
2-FBN derivatives, particularly Schiff bases, are potent pharmacophores. The theoretical study must culminate in binding affinity predictions.
Target Selection
Based on recent literature, 2-FBN derivatives show high efficacy against specific bacterial and cancer targets.
-
Antibacterial: Staphylococcus aureus Sortase A (PDB: 1T2W) or DNA Gyrase.
-
Anticancer: MAPK pathway proteins or MCF-7 cell line targets.[1]
Docking Protocol (Step-by-Step)
-
Ligand Prep: Optimize ligand geometry at DFT level (B3LYP/6-31G*). Save as .pdb then convert to .pdbqt (adding Gasteiger charges).
-
Receptor Prep:
-
Remove water molecules (unless bridging is critical).
-
Remove co-crystallized native ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Generation: Center the grid box on the active site residues (e.g., Cys184 in Sortase A).
-
Simulation: Run 50–100 Genetic Algorithm (GA) runs using AutoDock Vina or GOLD.
Interaction Mapping
The following diagram illustrates the binding logic often observed in 2-FBN derivative complexes.
Figure 2: Interaction map showing how 2-FBN pharmacophores bind to protein targets. The nitrile group often acts as a critical anchor via H-bonding or metal coordination.
References
-
Electronic Structure & Vibrational Analysis
-
Crystal Structure & Packing
-
Schiff Base Synthesis & Reactivity
-
Antimicrobial Docking Studies
-
Photovoltaic Applications (Nitriles)
Sources
- 1. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. DFT and Molecular Docking Studies on Antimicrobial Active Synthetic Derivatives of Benzimidazo-quinazoline | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of (2-Formyl-3-methylphenyl)acetonitrile
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of (2-Formyl-3-methylphenyl)acetonitrile (CAS 136262-99-2).
The guide prioritizes a modern Palladium-Catalyzed
Introduction & Strategic Route Selection
The synthesis of (2-Formyl-3-methylphenyl)acetonitrile is a critical step in the construction of fused heterocyclic systems, particularly substituted isoquinolines and indoles used in kinase inhibitor development. The target molecule features a 1,2,3-trisubstituted benzene core containing an electrophilic aldehyde and a nucleophilic cyanomethyl group.
Retrosynthetic Analysis
Classical routes often employ radical bromination of 2,3-dimethylbenzonitrile. However, this method suffers from poor regioselectivity (benzylic bromination at the 2- vs. 3-methyl positions) and safety hazards associated with radical initiators.
Selected Route: Pd-Catalyzed
-
Acetal Protection: Masking the aldehyde to prevent side reactions.
-
Pd-Catalyzed Coupling: Cross-coupling with ethyl cyanoacetate to introduce the carbon framework.
-
One-Pot Hydrolysis/Decarboxylation: Revealing the acetonitrile moiety and deprotecting the aldehyde.
Reaction Pathway Visualization
Caption: Modular synthetic workflow from commercially available bromide to target nitrile.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role |
| 2-Bromo-3-methylbenzaldehyde | 1.0 | Starting Material |
| Ethylene Glycol | 5.0 | Protecting Group |
| Ethyl Cyanoacetate | 1.2 | Coupling Partner |
| Pd(dba) | 0.02 (2 mol%) | Catalyst Precursor |
| Xantphos | 0.02 (2 mol%) | Ligand |
| 1.5 | Base | |
| Toluene (Anhydrous) | - | Solvent (0.2 M) |
Step 1: Acetal Protection
Objective: Protect the aldehyde functionality to prevent aldol condensation or nucleophilic attack during the coupling step.
-
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-Bromo-3-methylbenzaldehyde (10.0 g, 50 mmol), Ethylene Glycol (14.0 mL, 250 mmol), and p-Toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol) in Toluene (150 mL).
-
Reaction: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (~3–4 hours).
-
Workup: Cool to room temperature (RT). Wash the organic layer with saturated
(2 x 50 mL) and Brine (50 mL). -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Validation: The crude oil (Intermediate 1) is typically sufficiently pure (>95%) for the next step.
-
Check Point:
NMR should show the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the acetal proton (~6.0 ppm).
-
Step 2: Palladium-Catalyzed -Arylation
Objective: Introduce the cyanomethyl precursor via C-C bond formation.
-
Inertion: Flame-dry a 3-neck flask and cycle with Argon/Nitrogen 3 times.
-
Catalyst Formation: Add Pd(dba)
(575 mg, 1.0 mmol) and Xantphos (578 mg, 1.0 mmol) to Anhydrous Toluene (100 mL). Stir at RT for 10 mins to pre-form the active catalyst complex. -
Addition: Add Intermediate 1 (12.1 g, 50 mmol), Ethyl Cyanoacetate (6.4 mL, 60 mmol), and
(24.4 g, 75 mmol). -
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[6]
-
Workup: Cool to RT. Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: If necessary, purify via short silica plug (eluting with 10% EtOAc/Hexanes) to remove baseline impurities.
-
Note: The product (Intermediate 2) is an ethyl
-cyano-arylacetate.
-
Step 3: Hydrolysis & Decarboxylation
Objective: Remove the ester group and deprotect the aldehyde to yield the final product.
-
Saponification: Dissolve Intermediate 2 in MeOH (50 mL). Add a solution of KOH (5.6 g, 100 mmol) in water (10 mL). Stir at RT for 2 hours.
-
Decarboxylation/Deprotection: Acidify the reaction mixture carefully with 6M HCl until pH < 1.
-
Heating: Heat the acidic mixture to 60°C for 2 hours. This facilitates the decarboxylation of the
-cyano acid and hydrolysis of the acetal.-
Observation:
gas evolution will be observed. Ensure adequate venting.
-
-
Extraction: Dilute with water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash combined organics with Brine, dry over
, and concentrate. Purify the residue by flash column chromatography (Gradient: 0 20% EtOAc in Hexanes).
Analytical Validation & Specifications
The final product must be characterized to ensure structural integrity before use in downstream applications.
| Parameter | Specification / Expected Value |
| Appearance | White to pale yellow solid |
| Carbonyl (~192 ppm), Nitrile (~117 ppm), Benzylic | |
| IR Spectroscopy | 2245 |
| Mass Spectrometry | [M+H] |
Troubleshooting Guide
-
Issue: Low yield in Step 2.
-
Issue: Incomplete Decarboxylation (Step 3).
Safety & Critical Control Points (HACCP)
-
Cyanide Generation: While this protocol uses ethyl cyanoacetate (less toxic than NaCN), the metabolism or thermal decomposition can release cyanide species. Work in a well-ventilated fume hood.
-
Exotherms: The quenching of the acetal protection (Step 1) and the acidification (Step 3) are exothermic. Add reagents slowly with cooling.
-
Heavy Metals: Palladium residues must be scavenged (e.g., using QuadraPure™ TU) if the material is intended for biological screening, to prevent false positives in kinase assays.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. -
PubChem. (2023). 2-Bromo-3-methylbenzaldehyde (CID 13707076).[1] National Center for Biotechnology Information.
-
BenchChem. (2025).[4][9] (2-Formyl-3-methylphenyl)acetonitrile Product Information.
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurjchem.com [eurjchem.com]
- 6. Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Yield Formylation of 2-(3-methylphenyl)acetonitrile
Abstract & Strategic Overview
This application note details the robust protocol for the
The protocol utilizes a Claisen-type condensation with ethyl formate mediated by sodium ethoxide. Unlike generic procedures, this guide addresses the specific regiochemical control required to prevent self-condensation of the nitrile and manages the equilibrium to favor the enolate salt, ensuring yields exceeding 85%.
Key Reaction
Substrate: 2-(3-methylphenyl)acetonitrile
Reagent: Ethyl Formate
Base: Sodium Ethoxide (NaOEt)
Product: 3-Hydroxy-2-(3-methylphenyl)acrylonitrile (exists in equilibrium with
Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via a crossed Claisen condensation. The acidity of the
Critical Control Point: The reaction is reversible until the final deprotonation. Therefore, at least one full equivalent of base is strictly required. Using a slight excess (1.2–1.5 eq) ensures rapid conversion and minimizes oligomerization of the starting nitrile.
Reaction Scheme (Graphviz)
Caption: Mechanistic flow from substrate deprotonation to the final enol product.
Detailed Experimental Protocol
Materials & Equipment
| Component | Specification | Stoichiometry | Role |
| 2-(3-methylphenyl)acetonitrile | >98% Purity | 1.0 equiv | Substrate |
| Ethyl Formate | Anhydrous, Freshly Distilled | 1.5 equiv | Formyl Source |
| Sodium Ethoxide | 21 wt% in EtOH or Solid (95%) | 1.2 equiv | Base |
| Ethanol (Absolute) | Anhydrous (<0.05% water) | Solvent | Medium |
| Diethyl Ether / MTBE | ACS Grade | Workup | Wash Solvent |
| Glacial Acetic Acid | >99% | Quench | Protonation |
Equipment:
-
3-Neck Round Bottom Flask (RBF) with mechanical stirrer (overhead stirring is preferred due to slurry formation).
-
Reflux condenser with drying tube (CaCl₂ or N₂ line).
-
Pressure-equalizing addition funnel.
-
Ice/Water bath.
Step-by-Step Procedure
Phase 1: Enolate Formation
-
System Setup: Flame-dry the 3-neck RBF and flush with Nitrogen/Argon.
-
Base Preparation: Charge the flask with Sodium Ethoxide (1.2 equiv).
-
Note: If using sodium metal, dissolve 1.2 equiv of Na in absolute ethanol (approx. 5 mL/g of Na) under inert atmosphere until evolution of H₂ ceases.
-
-
Reagent Mixing: In the addition funnel, mix 2-(3-methylphenyl)acetonitrile (1.0 equiv) with Ethyl Formate (1.5 equiv).
-
Why premix? Simultaneous addition ensures that as the nitrile is deprotonated, the electrophile (formate) is immediately available, reducing nitrile self-condensation (Thorpe reaction).
-
-
Controlled Addition: Cool the ethoxide solution to 0–5°C. Add the Nitrile/Formate mixture dropwise over 30–45 minutes.
-
Observation: The solution will likely turn yellow/orange and eventually thicken as the sodium enolate salt precipitates.
-
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Optional: If the reaction is sluggish (monitored by TLC), mild heating to 40°C for 1 hour can drive it to completion, but avoid high heat to prevent polymerization.
-
Phase 2: Isolation & Quench
-
Filtration (Preferred): If the sodium salt has precipitated as a thick solid, filter it directly under suction and wash with cold ether. This removes neutral impurities and unreacted starting material.
-
Dissolution: Dissolve the isolated sodium salt in minimal ice-cold water.
-
Alternative (One-Pot): If filtration is difficult, evaporate the ethanol in vacuo, then suspend the residue in ice-cold water.
-
-
Acidification: Slowly add Glacial Acetic Acid (or 1M HCl) to the aqueous solution with vigorous stirring until pH reaches ~4–5.
-
Safety Alert: Perform this in a fume hood.[1] Although HCN generation is theoretically minimal here, trace cyanide impurities from degradation could release HCN gas.
-
-
Precipitation: The product, 3-hydroxy-2-(3-methylphenyl)acrylonitrile , typically precipitates as a white or pale yellow solid.
-
Extraction (If oil forms): If the product oils out, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Phase 3: Purification
-
Recrystallization: Recrystallize from Ethanol/Water or Benzene/Petroleum Ether.
-
Characterization:
-
Appearance: Pale yellow crystals or powder.
-
Yield: Expected 75–85%.
-
Workflow Diagram
Caption: Operational workflow for the formylation protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents | Ensure Ethanol is super-dry (distill over Mg/I₂ if necessary). |
| Product is an Oil | Presence of unreacted nitrile | Wash the initial sodium salt thoroughly with Ether before acidification. |
| Polymerization | Temperature too high | Keep addition at 0°C; do not exceed 40°C during reaction. |
| Red Coloration | Oxidation of phenolate byproducts | Degas solvents; ensure strict N₂ atmosphere. |
Safety & Compliance Information
Critical Hazards
-
Nitriles: Toxic by ingestion and skin absorption.
-
Hydrogen Cyanide (HCN) Risk: During the acidification step, if any C-CN bond cleavage occurred (rare but possible under harsh conditions), HCN gas may evolve. Always acidify in a high-efficiency fume hood.
-
Sodium Ethoxide: Highly caustic and moisture sensitive. Causes severe skin burns.
Waste Disposal
-
Aqueous Waste: The aqueous mother liquor after acidification contains sodium salts and organic residues. Check pH and neutralize before disposal. Treat as hazardous aqueous waste containing nitriles.
-
Organic Solvents: Dispose of ether/ethanol washes in non-halogenated organic waste.
References
-
Organic Syntheses , Coll.[2][3][4][5][6] Vol. 2, p. 284 (1943); Vol. 16, p. 33 (1936). Title:
-Phenylacetoacetonitrile. Link -
BenchChem . Application Notes: 2-Phenylacetonitrile as a Versatile Starting Material for Agrochemicals. Link
- Organic Syntheses, Coll. Vol. 3, p. 389.
-
Journal of the American Chemical Society , 76, 4112 (1954).[4] Alkylation and condensation reactions of phenylacetonitriles.
-
CDC/NIOSH . Nitriles: Occupational Safety and Health Standards. Link
Sources
Application Note: Palladium-Catalyzed Synthesis of Functionalized Acetonitriles
Abstract
Acetonitriles function as "pharmacophore chameleons" in drug discovery—serving as robust bioisosteres for carbonyls, metabolic blockers, or direct precursors to amines, amides, and heterocycles. This guide provides a high-fidelity technical workflow for two critical palladium-catalyzed transformations: (1) the de novo installation of the nitrile group via aryl halide cyanation, and (2) the structural diversification of existing acetonitriles via
Part 1: The Cyanation of Aryl Halides (C–CN Bond Formation)[1]
Mechanistic Insight & Catalyst Poisoning
The Rosenmund-von Braun reaction (using stoichiometric CuCN at high temperatures) has largely been superseded by Pd-catalyzed methods due to milder conditions and broader functional group tolerance. However, the Pd-catalyzed cycle faces a unique challenge: Cyanide Affinity .
Cyanide (
The Solution: Controlled Release. Modern protocols utilize "slow-release" cyanide sources.
-
Zinc Cyanide (
): Highly insoluble in most organic solvents. It releases cyanide ions slowly into the catalytic cycle as they are consumed, maintaining a low steady-state concentration of free . -
Potassium Ferrocyanide (
): A non-toxic, air-stable complex that releases cyanide only upon thermal activation, effectively preventing catalyst deactivation.
Catalytic Cycle Visualization
The following diagram illustrates the critical balance required during the transmetallation step to avoid catalyst poisoning.
Figure 1: Catalytic cycle for Pd-catalyzed cyanation. The yellow diamond highlights the critical transmetallation step where high cyanide concentrations can lead to irreversible poisoning (Red path).
Comparative Data: Cyanide Sources
| Feature | Zinc Cyanide ( | Potassium Ferrocyanide ( | TMS-CN |
| Toxicity | High (Fatal if swallowed) | Low (Non-toxic food additive) | High (Volatile, hydrolyzes to HCN) |
| Solubility | Very Low (Suspension) | Low (Requires water/polar solvent) | High (Homogeneous) |
| Catalyst Stability | Excellent (Slow release) | Excellent (Thermally gated) | Poor (Rapid poisoning) |
| Atom Economy | 44% (by mass CN) | 42% (uses all 6 CN ligands) | 26% |
| Recommended Use | Standard Lab Scale | Green/Process Scale | Specialized substrates |
Part 2: -Arylation of Acetonitriles (C–C Bond Formation)
The Challenge of Deprotonation
Functionalizing the
-
Base Strength: Sufficient to generate the nitrile anion (e.g., LiHMDS, NaOtBu).
-
Ligand Sterics: The nitrile anion can bind Palladium through either the Nitrogen (N-bound) or the Carbon (C-bound).
-
N-bound: Leads to unreactive complexes.
-
C-bound: Required for reductive elimination to form the C-C bond.[1]
-
Insight: Large, bulky ligands (e.g., Xantphos,
) sterically crowd the metal center, forcing the nitrile to bind through the smaller Carbon atom rather than the linear Nitrogen lone pair.
-
Ligand Selection Decision Tree
Figure 2: Ligand selection strategy based on steric demand of the nitrile substrate.
Part 3: Experimental Protocols
Protocol A: Green Cyanation using
Best for: Environmentally conscious synthesis, scale-up, and avoiding toxic waste.
Reagents:
-
Aryl Bromide (1.0 equiv)
- (0.2 equiv - provides 1.2 equiv CN)
-
Pd(OAc)2 (1 mol%)
-
Xantphos or dppf (2 mol%)
- (1.0 equiv)
-
Solvent: NMP or DMAc (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl bromide,
, , , and Ligand. -
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous NMP via syringe. The ferrocyanide will remain largely insoluble initially.
-
Reaction: Heat the block to 140°C .
-
Note: High temperature is required to dissociate the CN ligands from the Iron center.
-
-
Monitoring: Monitor by HPLC/UPLC. Conversion usually completes in 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Filter through a pad of Celite to remove iron salts. Wash organic layer with LiCl (5% aq) to remove NMP.
Protocol B: Mild -Arylation of Acetonitriles
Best for: Creating quaternary centers or extending carbon chains.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Acetonitrile derivative (1.1 equiv)
-
Base: NaOtBu (1.3 equiv) - Store in glovebox or fresh bottle.
-
Catalyst:
(1-2 mol%) -
Ligand:
(HBF4 salt) or Xantphos (2-4 mol%) -
Solvent: Toluene or THF (anhydrous)
Step-by-Step:
-
Catalyst Pre-formation (Optional but recommended): In a separate vial, mix
and the phosphine ligand in 1 mL of solvent and stir for 10 mins to form the active species (solution turns from orange to pale yellow/brown). -
Main Reaction: In the reaction vessel, combine Aryl Bromide and NaOtBu.
-
Addition: Add the nitrile and the pre-formed catalyst solution.
-
Execution: Heat to 50–80°C .
-
Critical Check: If using volatile nitriles, ensure the vessel is pressure-rated.
-
-
Quench: Once starting material is consumed (GC-MS), cool and quench with saturated
. -
Purification: Flash chromatography. Note:
-aryl nitriles are often acidic; avoid basic alumina.
Part 4: Safety & Waste Management[3]
WARNING: Cyanide Hazard.
Even when using "safe" sources like
-
pH Control: Never allow cyanide waste to come into contact with acid. Acidification releases Hydrogen Cyanide (HCN) gas, which is instantly fatal.
-
Quenching Spills: Keep a bottle of Bleach (Sodium Hypochlorite) or Hydrogen Peroxide nearby. Oxidizing agents convert cyanide to the much less toxic cyanate (
).-
Protocol: Treat all aqueous waste from Protocol A with bleach (pH > 10) and let stand for 24 hours before disposal.
-
-
Scavenging: Nitriles coordinate strongly to Palladium. Products often contain high residual metal. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup to ensure pharmaceutical purity.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[2] Organic Letters, 17(2), 202–205.[2] [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]
-
Culkin, D. A., & Hartwig, J. F. (2002).
-Arylation of Nitriles.[3] Journal of the American Chemical Society, 124(32), 9330–9331. [Link] -
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles.[1] Accounts of Chemical Research, 36(4), 234–245.[1] [Link] -
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).
.[4] Organic Letters, 13(4), 648–651. [Link]
Sources
- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 4. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
(2-Formyl-3-methylphenyl)acetonitrile: A Comprehensive Guide for Pharmaceutical Research and Development
(2-Formyl-3-methylphenyl)acetonitrile is a bifunctional molecule that serves as a critical building block in the synthesis of a variety of complex pharmaceutical compounds.[1] Its strategic combination of a reactive aldehyde (formyl) group and a versatile nitrile group on a substituted benzene ring makes it an invaluable intermediate for medicinal chemists. This document provides an in-depth exploration of its applications, detailed experimental protocols, and essential safety and handling information for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of (2-Formyl-3-methylphenyl)acetonitrile is fundamental to its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 136262-99-2 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| IUPAC Name | 2-(2-formyl-3-methylphenyl)acetonitrile | [1] |
| Appearance | Solid (Typical) | [2] |
| SMILES | CC1=C(C=O)C(=CC=C1)CC#N | [1] |
| InChI Key | FKAWFPWFDGUCSS-UHFFFAOYSA-N | [1] |
Core Applications in Pharmaceutical Synthesis
The unique structural features of (2-Formyl-3-methylphenyl)acetonitrile make it a versatile precursor for the synthesis of various heterocyclic structures, which are core components of many drug candidates.[1] The aldehyde group is a key functional handle for a multitude of chemical transformations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Key Intermediate in the Synthesis of Treprostinil
A significant application of (2-Formyl-3-methylphenyl)acetonitrile and its isomers is in the synthesis of prostacyclin analogs, such as Treprostinil .[3][4][5][6] Treprostinil is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension.[5][7] The synthesis of Treprostinil often involves a multi-step process where the benzonitrile moiety is a crucial starting point for constructing the complex benzindene core of the final drug molecule.[3][5]
The general synthetic strategy involves the elaboration of the aldehyde and acetonitrile functionalities to build the characteristic side chains of the prostacyclin analog. This highlights the importance of (2-Formyl-3-methylphenyl)acetonitrile as a key starting material in the production of this life-saving medication.
Experimental Protocols and Methodologies
The following protocols are provided as a guide for the handling and reaction of (2-Formyl-3-methylphenyl)acetonitrile. These are generalized procedures and may require optimization based on specific reaction conditions and scales.
General Handling and Storage
-
(2-Formyl-3-methylphenyl)acetonitrile should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.
-
The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[8]
Protocol for a Representative Reaction: Aldol Condensation
This protocol outlines a general procedure for an Aldol condensation, a common reaction involving the aldehyde group of (2-Formyl-3-methylphenyl)acetonitrile.
Objective: To demonstrate the reactivity of the formyl group by reacting it with a ketone (e.g., acetone) to form an α,β-unsaturated ketone.
Materials:
-
(2-Formyl-3-methylphenyl)acetonitrile
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
Dissolve a known quantity of (2-Formyl-3-methylphenyl)acetonitrile in ethanol in a round-bottom flask.
-
Add an excess of acetone to the solution.
-
Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.
-
Attach a condenser and gently reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of Aldol Condensation Workflow:
Caption: Workflow for a typical Aldol condensation reaction.
Analytical Characterization
Accurate characterization of (2-Formyl-3-methylphenyl)acetonitrile and its reaction products is crucial for ensuring purity and confirming structure.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of (2-Formyl-3-methylphenyl)acetonitrile and monitoring reaction progress.[9] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or ammonium acetate.[10][11]
-
Gas Chromatography (GC): For volatile derivatives or impurities, GC can be employed.[12] Derivatization of the aldehyde group may be necessary to improve thermal stability and chromatographic performance.[12]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methyl group, the methylene protons of the acetonitrile group, and the aldehyde proton.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.
Derivatization for Analysis of the Aldehyde Group
The aldehyde functionality can be derivatized to facilitate its detection and quantification, particularly at low concentrations. A common method is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable and UV-active hydrazone that can be readily analyzed by HPLC.[9][13]
Diagram of Analytical Workflow:
Caption: Standard analytical techniques for characterization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when working with (2-Formyl-3-methylphenyl)acetonitrile and related compounds. The safety profile is influenced by both the benzaldehyde and acetonitrile moieties.
-
Hazards: Acetonitrile is flammable and harmful if swallowed, inhaled, or in contact with skin.[14][15] It can cause serious eye irritation.[14][15] Aldehydes can be irritants and sensitizers.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][16]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Keep away from heat, sparks, and open flames.[14][15] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16]
-
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[15]
-
If swallowed: Call a poison center or doctor if you feel unwell.[14]
-
Conclusion
(2-Formyl-3-methylphenyl)acetonitrile is a strategically important intermediate in pharmaceutical synthesis, offering multiple avenues for the construction of complex, biologically active molecules. Its role in the synthesis of drugs like Treprostinil underscores its value to the pharmaceutical industry. A comprehensive understanding of its chemical properties, reactivity, and safe handling is essential for its effective and responsible use in drug discovery and development.
References
- Herrington, J. S. (2016). Analytical Methods. In Encyclopedia of Geochemistry (pp. 1-6).
- Moriarty, R. M., & Epa, D. R. (2012). Synthesis of treprostinil and intermediates useful therein.
- Shinkwin, A. (2018). Synthetic routes to treprostinil N-acyl methylsulfonamide. UCL Discovery.
-
ChemComplex. (2024, December 19). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. Retrieved from [Link]
- Batson, J., et al. (2015). IMPROVED PROCESS FOR THE PREPARATION OF TREPROSTINIL AND DERIVATIVES THEREOF.
- Moriarty, R. M. (2013). Treprostinil production.
-
RIVERLAND TRADING. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Retrieved from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 547-555.
-
Acetonitrile - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1999). 6. ANALYTICAL METHODS. In Toxicological Profile for Formaldehyde.
-
PrepChem.com. (n.d.). Synthesis of α-formyl-(3-methoxyphenyl)acetonitrile. Retrieved from [Link]
-
Lab Alley. (2023, October 9). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
-
Sterlitech. (2026, January 12). Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
- Albericio, F., et al. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science, 15(5), 316-322.
- Leone, G., et al. (2021). Synthesis and in vitro evaluation of polyethylene glycol-treprostinil conjugates for sustained local delivery in pulmonary arterial hypertension.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
- Dutt, R., et al. (2020). Current Perspectives and Methods for the Characterization of Natural Medicines.
Sources
- 1. (2-Formyl-3-methylphenyl)acetonitrile|High-Quality RUO [benchchem.com]
- 2. 2-(3-formylphenyl)acetonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. IMPROVED PROCESS FOR THE PREPARATION OF TREPROSTINIL AND DERIVATIVES THEREOF - Patent 2861554 [data.epo.org]
- 6. EP2576492B1 - Treprostinil production - Google Patents [patents.google.com]
- 7. Synthesis and in vitro evaluation of polyethylene glycol-treprostinil conjugates for sustained local delivery in pulmonary arterial hypertension. | DIAL.pr - BOREAL [dial.uclouvain.be]
- 8. 864674-53-3|2-(3-Formylphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 9. klacp.ac.cn [klacp.ac.cn]
- 10. employees.csbsju.edu [employees.csbsju.edu]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. agilent.com [agilent.com]
Application Note: Aldehyde Group Reactions of (2-Formyl-3-methylphenyl)acetonitrile
This Application Note and Protocol Guide details the chemical reactivity and functionalization of (2-Formyl-3-methylphenyl)acetonitrile , a bifunctional aromatic scaffold critical in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other fused nitrogen heterocycles.
HExecutive Summary & Strategic Utility
(2-Formyl-3-methylphenyl)acetonitrile is a "linchpin" intermediate characterized by two electrophilic centers: a reactive aldehyde at the C2 position and a nitrile attached via a methylene spacer at C1. The presence of the ortho-methyl group at C3 imposes steric constraints that influence regioselectivity, making this compound a unique scaffold for constructing isoquinoline , phthalazine , and benzodiazepine cores.[1][2]
This guide focuses on the chemoselective transformation of the aldehyde group , providing researchers with validated protocols for:
-
Oxidative Functionalization: Accessing the carboxylic acid without compromising the nitrile.
-
Heterocyclization: Constructing fused ring systems via hydrazine condensation.
-
Reductive Amination: Derivatizing the aldehyde while preserving the cyano group.
Reaction Landscape & Mechanistic Pathways[2][3][4]
The aldehyde group in this scaffold is the primary handle for diversification.[1] Its reactivity is modulated by the ortho-cyanomethyl group, which can act as an internal nucleophile (after deprotonation) or an electrophile (during cyclization).[1][2]
DOT Diagram 1: Divergent Reaction Pathways
Figure 1: Strategic divergence of the aldehyde handle.[1] The pathway choice dictates the final heterocyclic core.
Detailed Experimental Protocols
Protocol A: Selective Pinnick Oxidation to (2-Carboxy-3-methylphenyl)acetonitrile
Objective: Convert the aldehyde to a carboxylic acid while leaving the acid-sensitive and reducible nitrile group intact.
Mechanism: The chlorite ion (
Materials:
-
Substrate: (2-Formyl-3-methylphenyl)acetonitrile (1.0 equiv)
-
Oxidant: Sodium Chlorite (NaClO
, 80% purity) (1.5 equiv)[1][2] -
Buffer: Sodium Dihydrogen Phosphate (NaH
PO ) (1.1 equiv)[1][2] -
Scavenger: 2-Methyl-2-butene (5.0 equiv)
-
Solvent: tert-Butanol / Water (3:1 v/v)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 g (6.28 mmol) of substrate in 24 mL of tert-butanol and 8 mL of water.
-
Scavenger Addition: Add 3.3 mL (31.4 mmol) of 2-methyl-2-butene.
-
Oxidant Addition: Prepare a solution of NaClO
(0.85 g, 9.42 mmol) and NaH PO (0.83 g, 6.9 mmol) in 10 mL of water. Add this dropwise to the reaction mixture at 0°C over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (SiO
, 50% EtOAc/Hexane).[1][2] The aldehyde spot ( ) should disappear, replaced by a baseline acid spot.[1][2] -
Workup:
-
Purification: Recrystallize from minimal Ethanol/Hexane if necessary.
Expected Yield: 85–95%
Key Quality Attribute: IR spectrum should show broad -OH stretch (2500-3300 cm
Protocol B: Cyclocondensation with Hydrazine (Heterocycle Synthesis)
Objective: Synthesize fused nitrogen heterocycles. Depending on the exact conditions and workup, this reaction can yield 1-aminoisoquinoline derivatives (via nucleophilic attack on nitrile) or phthalazinone precursors (if oxidative conditions are employed).[1][2] Note: This is a "self-validating" reaction; the formation of a precipitate usually indicates successful cyclization.
Materials:
-
Substrate: (2-Formyl-3-methylphenyl)acetonitrile (1.0 equiv)
-
Reagent: Hydrazine Hydrate (64-65% in water) (5.0 equiv)[1][2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 500 mg (3.14 mmol) of substrate in 10 mL of absolute ethanol.
-
Addition: Add 0.76 mL (15.7 mmol) of hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Checkpoint: The solution typically turns from colorless to pale yellow. A precipitate may form.
-
-
Monitoring: Monitor by LC-MS. Look for mass shifts corresponding to the hydrazone (
) or the cyclized product ( if NH is lost, or if isomeric).[1][2] -
Isolation:
Data Interpretation:
-
Product A (1-Aminoisoquinoline derivative): Formed via attack of hydrazone on nitrile and loss of ammonia (rare without catalyst).[1]
-
Product B (Phthalazine derivative): Formed if air oxidation occurs or if the nitrile hydrolyzes.[1][2]
-
Standard Outcome: For o-cyanomethylbenzaldehydes, the hydrazone is often isolated first.[1] To force cyclization to the 1-aminoisoquinoline , higher temperatures (e.g., in butanol) or Lewis acids are often required.[1][2]
Protocol C: Chemoselective Reductive Amination
Objective: Install an amine functionality at the aldehyde position without reducing the nitrile (which requires stronger reducing agents like LiAlH
Materials:
-
Substrate: (2-Formyl-3-methylphenyl)acetonitrile (1.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]
Step-by-Step Procedure:
-
Imine Formation: Mix substrate (1.0 equiv) and amine (1.1 equiv) in DCE.[1][2] Stir for 30 minutes at Room Temperature.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Quench: After 2–16 hours (TLC monitoring), quench with Saturated NaHCO
. -
Extraction: Extract with DCM. The product will be in the organic layer.[1]
Why STAB? Sodium triacetoxyborohydride is mild and will not reduce the nitrile or the aromatic ring, ensuring high chemoselectivity for the aldehyde.[1][2]
Visualizing the Cyclization Mechanism
The reaction with hydrazine is complex and substrate-dependent. The diagram below illustrates the critical "decision point" where the intermediate hydrazone can either hydrolyze or cyclize.
DOT Diagram 2: Hydrazine Cyclization Mechanism
Figure 2: Mechanistic bifurcation in the reaction with hydrazine.[1] The nitrile carbon acts as the electrophilic trap for the hydrazone.[1][2]
References
-
Pinnick Oxidation Protocol
-
Reductive Amination with STAB
-
Reactions of o-Cyanomethylbenzaldehydes
- Safety Data (Acetonitrile)
Sources
Nitrile group transformations of (2-Formyl-3-methylphenyl)acetonitrile
An In-Depth Guide to the Synthetic Utility of (2-Formyl-3-methylphenyl)acetonitrile
Application Notes and Protocols for Nitrile Group Transformations
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block
(2-Formyl-3-methylphenyl)acetonitrile is a potent bifunctional molecule, distinguished by the presence of both an electrophilic aldehyde (formyl) group and a versatile nitrile moiety on a substituted benzene ring.[1] This unique arrangement of functional groups, in close proximity, opens a vast landscape of synthetic possibilities. It allows for either the selective transformation of one group while preserving the other, or for elegant tandem and cascade reactions that engage both functionalities to rapidly construct complex heterocyclic scaffolds. Such scaffolds, particularly isoindolinones, are prevalent in pharmacologically active compounds.[2][3][4]
This guide provides a detailed exploration of key transformations targeting the nitrile group of (2-Formyl-3-methylphenyl)acetonitrile. As senior application scientists, we move beyond simple procedural lists to elucidate the underlying chemical principles, the rationale for specific reagents and conditions, and the strategic considerations necessary for achieving high-yield, selective conversions. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature.
We will explore four primary classes of nitrile transformations:
-
Selective Hydrolysis: Converting the nitrile to a primary amide, a crucial functional group in its own right, while navigating the challenge of preserving the sensitive aldehyde.
-
Chemoselective Reduction: Transforming the nitrile into a primary amine, a key connector group in medicinal chemistry, which requires careful strategy to avoid concomitant reduction of the aldehyde.
-
Organometallic Addition: Creating new carbon-carbon bonds to synthesize valuable keto-aldehydes, a transformation demanding protection of the highly reactive formyl group.
-
Tandem Cyclization: Harnessing the synergy of both functional groups to build complex N-heterocycles, such as isoindolinones, in a single, efficient operation.
Selective Hydrolysis: Accessing (2-Formyl-3-methylphenyl)acetamide
The conversion of a nitrile to an amide is a fundamental transformation. However, classical hydrolysis methods often employ harsh acidic or basic conditions at elevated temperatures.[5] Such conditions are incompatible with the aldehyde group in our substrate, which would likely undergo undesired side reactions. The key to success is chemoselectivity, achieved by using milder, often metal-catalyzed, conditions that favor the hydration of the nitrile over reactions at the aldehyde.
Scientific Rationale & Mechanistic Insight:
Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing attack by a weak nucleophile like water.[6][7] Conversely, base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, such as hydroxide, on the nitrile carbon.[8] Both pathways generate an amide intermediate, which under forcing conditions, is further hydrolyzed to a carboxylic acid.[5][9]
To selectively stop at the amide stage, we can employ transition metal catalysts (e.g., platinum, ruthenium) that operate under neutral or mildly acidic conditions.[10][11] These catalysts activate the nitrile towards water addition through coordination, providing a lower energy pathway that avoids the harsh conditions that would compromise the aldehyde.
Protocol 1: Platinum-Catalyzed Selective Hydration of the Nitrile
This protocol is adapted from methodologies using catalysts like the Ghaffar-Parkins complex, known for high activity and chemoselectivity in nitrile hydration.[10]
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add (2-Formyl-3-methylphenyl)acetonitrile (1.0 eq) and the platinum catalyst (e.g., [Pt(dvds)(PPh3)2], 0.1-1 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a suitable solvent mixture, such as acetone/water (e.g., 10:1 v/v), via syringe.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the more polar amide product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield pure (2-Formyl-3-methylphenyl)acetamide.
Data Presentation: Hydrolysis Conditions
| Parameter | Condition | Rationale & Citation |
| Catalyst | Platinum or Ruthenium complexes | Provides a mild, neutral pathway for nitrile hydration, preserving acid/base sensitive groups.[10][11] |
| Solvent | Acetone/Water or similar aqueous organic mixtures | Ensures solubility of both the organic substrate and the water reagent. |
| Temperature | 40 - 80 °C | Mild heating is often sufficient to achieve a reasonable reaction rate without degrading the substrate. |
| Stoichiometry | Catalytic (0.1 - 5 mol%) | A key advantage of catalysis is the use of sub-stoichiometric amounts of the activator. |
| Expected Yield | >90% | Modern catalytic methods for nitrile hydration are highly efficient.[10] |
Visualization: Selective Hydrolysis Pathway
Caption: Workflow for the selective catalytic hydrolysis of the nitrile.
Chemoselective Reduction: Synthesizing 2-(2-Aminoethyl)-3-methylbenzaldehyde
The reduction of a nitrile to a primary amine is a powerful synthetic tool. However, the substrate's aldehyde group is also highly susceptible to reduction by common, potent hydride reagents like lithium aluminum hydride (LiAlH₄).[12] Direct reduction would lead to a mixture of products, primarily the amino-alcohol. Therefore, a chemoselective strategy is imperative.
Scientific Rationale & Strategy:
The most robust and field-proven strategy involves a protection-deprotection sequence. The aldehyde is first converted into a functional group that is inert to the reducing conditions—typically an acetal. Following the reduction of the nitrile, the protecting group is removed to regenerate the aldehyde.
Mechanism of Nitrile Reduction (LiAlH₄): The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[8][13]
-
The first hydride attacks the electrophilic nitrile carbon, forming an imine anion intermediate, which is stabilized by coordination to aluminum.[8]
-
A second hydride attacks the imine carbon, generating a dianion.[13]
-
Subsequent acidic or aqueous work-up protonates the dianion to yield the primary amine.[13][14]
Protocol 2: Protection, Reduction, and Deprotection Sequence
Part A: Acetal Protection of the Aldehyde
-
Setup: Dissolve (2-Formyl-3-methylphenyl)acetonitrile (1.0 eq) in anhydrous toluene or benzene in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Reagents: Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the solution and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the protected acetal, which can often be used without further purification.
Part B: LiAlH₄ Reduction of the Protected Nitrile
-
Safety First: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Setup: Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a three-necked flask equipped with a dropping funnel and condenser, under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve the protected acetal from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC indicates completion.[12][15]
-
Quenching (Fieser work-up): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure.
Part C: Acetal Deprotection
-
Setup: Dissolve the crude amine from Part B in a mixture of acetone and water.
-
Acidification: Add a catalytic amount of a strong acid (e.g., dilute HCl or p-TsOH).
-
Reaction: Stir the mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.
-
Work-up: Neutralize the acid with a mild base (e.g., NaHCO₃). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final product, 2-(2-aminoethyl)-3-methylbenzaldehyde, by column chromatography or acid-base extraction.
Data Presentation: Comparison of Reduction Strategies
| Strategy | Pros | Cons | Key Reagents |
| Protection-Reduction-Deprotection | High chemoselectivity; reliable and predictable outcome. | Adds two steps to the synthetic sequence. | Ethylene glycol, p-TsOH, LiAlH₄, HCl |
| Direct Catalytic Hydrogenation | Potentially fewer steps (atom-economical). | Selectivity can be challenging; may require extensive optimization of catalyst, pressure, and solvent.[16] | H₂, Raney Ni or Pd/C, NH₃ (to suppress side reactions) |
Visualization: Workflow for Selective Amine Synthesis
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. orgsyn.org [orgsyn.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Application Note: Strategic Synthesis of Fused Heterocycles via Knoevenagel Cascade of (2-Formyl-3-methylphenyl)acetonitrile
Abstract
(2-Formyl-3-methylphenyl)acetonitrile (CAS 136262-99-2) represents a high-value "linchpin" scaffold for the synthesis of polycyclic aromatic systems, specifically substituted isoquinolines and naphthalenes . This guide details the Knoevenagel Cascade Protocol , a method utilizing the bifunctional nature of the substrate (containing both an electrophilic aldehyde and a nucleophilic cyanomethyl group) to achieve rapid ring fusion. Unlike standard Knoevenagel condensations that yield simple benzylidene derivatives, this protocol leverages a secondary intramolecular cyclization (Thorpe-Ziegler type) to generate pharmacologically active fused rings in a single synthetic operation.
Introduction & Mechanistic Insight
The Substrate: A Bifunctional Electrophile-Nucleophile
The utility of (2-Formyl-3-methylphenyl)acetonitrile lies in its orthogonal reactivity. The C2-formyl group is highly electrophilic, ready for Knoevenagel condensation with external active methylenes. The C1-cyanomethyl group, while less acidic (pKa ~20), becomes a potent intramolecular nucleophile upon base activation, capable of attacking the newly formed Michael acceptor.
The Reaction Pathways
Depending on the Knoevenagel partner, the reaction diverges into two distinct high-value scaffolds:
-
Pathway A (Isoquinoline Synthesis): Reaction with nitriles (e.g., Malononitrile) leads to nitrogen incorporation and formation of 3-substituted isoquinolines.
-
Pathway B (Naphthalene Synthesis): Reaction with ketones or non-nitrile active methylenes can drive carbocyclic ring closure, yielding naphthalene derivatives via condensation-dehydration.
Note on Regiochemistry: The C3-methyl group exerts a steric influence on the C2-formyl center. While this does not prevent reaction, it necessitates optimized thermal conditions (reflux) compared to non-methylated analogs to ensure complete conversion.
Mechanistic Diagram
The following DOT diagram illustrates the cascade mechanism for the synthesis of the isoquinoline core, the primary application of this substrate.
Caption: Mechanistic flow from Knoevenagel condensation to intramolecular cyclization yielding the fused isoquinoline core.
Experimental Protocol
Materials & Equipment
-
Substrate: (2-Formyl-3-methylphenyl)acetonitrile (1.0 equiv).
-
Reagent: Malononitrile (1.1 equiv) or Ethyl Cyanoacetate (1.1 equiv).
-
Catalyst: Piperidine (0.1 equiv) or Triethylamine (Et3N).
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Protocol A: Synthesis of Isoquinoline Derivatives (Standard)
This protocol yields 1-amino-3-cyano-4-methylisoquinoline (or derivative) via reaction with malononitrile.
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve (2-Formyl-3-methylphenyl)acetonitrile (1.59 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add Malononitrile (0.73 g, 11 mmol) to the stirring solution.
-
Catalysis: Add Piperidine (5 drops, approx. 0.1 mL) or Et3N (0.5 mL). The solution may turn yellow/orange immediately, indicating the formation of the benzylidene intermediate.
-
Reaction: Heat the mixture to Reflux (78°C) for 3–5 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting aldehyde (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.3-0.4) should appear.
-
-
Cyclization: The reflux step is critical. Unlike simple aldehydes, this substrate requires thermal energy to drive the intramolecular attack of the nitrile-stabilized carbanion onto the nitrile of the malononitrile moiety.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Cool further in an ice bath (0-5°C) for 30 minutes.
-
The product typically precipitates as a solid.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold Ethanol (2 x 5 mL) and then Hexane (2 x 10 mL).
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Protocol B: Synthesis of Naphthalene Derivatives (Advanced)
To synthesize a naphthalene core (carbocycle), use a ketone partner (e.g., Acetophenone) instead of a nitrile.
-
Reagents: Substrate (10 mmol) + Acetophenone (10 mmol) + Potassium Hydroxide (KOH, 15 mmol) in Ethanol.
-
Conditions: Reflux for 6–8 hours.
-
Mechanism: Aldol condensation at the aldehyde -> Michael addition of the CH2CN -> Cyclization -> Aromatization.
-
Note: This pathway is slower due to the lower reactivity of the ketone compared to malononitrile.
Data Summary & Optimization
Solvent Compatibility Table
| Solvent | Temperature | Yield (Isoquinoline) | Notes |
| Ethanol | 78°C (Reflux) | 85-92% | Recommended. Green solvent, product precipitates upon cooling. |
| Methanol | 65°C (Reflux) | 70-75% | Lower temp may result in incomplete cyclization. |
| DMF | 100°C | 88% | Good solubility, but harder workup (requires water crash). |
| Toluene | 110°C | 60% | Poor solubility of polar intermediates. |
Troubleshooting Guide
-
Issue: Stalled Reaction (Intermediate observed but no Cyclization).
-
Cause: The C3-methyl group provides steric hindrance, or the base is too weak.
-
Solution: Switch to a stronger base (e.g., Sodium Ethoxide, NaOEt) or increase temperature (switch solvent to Propanol).
-
-
Issue: Polymerization/Tarry Product.
-
Cause: Oxidation of the aldehyde or excessive base concentration.
-
Solution: Perform under Nitrogen (N2) atmosphere. Add base dropwise.
-
Workflow Visualization
Caption: Operational workflow for the synthesis of isoquinoline derivatives.
References
-
Jonczyk, A., Panasiewicz, M., & Zdrojewski, T. (2003).[1] "2-Cyanomethylbenzaldehyde – useful substrate for preparation of some 1,3-di- and 1,2,3-trisubstituted naphthalenes or substituted 1-cyanobenzobicyclo[2.2.2]octenes."[2] Synthetic Communications, 33(23), 4095–4100.[1] Link
-
Freeman, F. (1980). "Properties and reactions of ylidenemalononitriles." Chemical Reviews, 80(4), 329–350. Link
-
Litvic, M., et al. (2012). "Knoevenagel condensation of aromatic aldehydes with active methylene compounds."[3] Journal of Heterocyclic Chemistry. (General Reference for Protocol Conditions).
Sources
Application Notes and Protocols: Reductive Amination of (2-Formyl-3-methylphenyl)acetonitrile
Abstract
This document provides a comprehensive technical guide for the reductive amination of (2-Formyl-3-methylphenyl)acetonitrile. Reductive amination is a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, detailed experimental protocols, and critical safety considerations. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of Amine Synthesis
Amines are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[5][6] The synthesis of primary, secondary, and tertiary amines is therefore a critical endeavor in medicinal chemistry and drug discovery.[1][7][8] Reductive amination of carbonyl compounds stands out as one of the most effective and widely used methods for preparing these essential building blocks.[3][4][5] This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1][8][9]
The target molecule for this guide, (2-Formyl-3-methylphenyl)acetonitrile, presents a valuable starting material for the synthesis of a variety of substituted amines. The presence of both an aldehyde and a nitrile group allows for selective functionalization, making it a versatile precursor for library synthesis in drug development programs. This guide will focus on providing a robust and reproducible protocol for its reductive amination.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for successful and optimized synthesis. The reductive amination process can be conceptually divided into two key stages: the formation of an iminium ion and its subsequent reduction.
Imine and Iminium Ion Formation
The initial step involves the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion, which is more susceptible to reduction.
The Choice of Reducing Agent: A Matter of Selectivity
The selection of an appropriate reducing agent is critical for the success of a one-pot reductive amination.[1] The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[7][10]
-
Sodium Borohydride (NaBH₄): While a common and cost-effective reducing agent, NaBH₄ can also reduce the starting aldehyde, leading to undesired alcohol byproducts and lower yields of the target amine.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent offers greater selectivity for the iminium ion over the carbonyl group, particularly at controlled pH (typically 6-8).[1][11] However, its high toxicity and the potential for cyanide contamination in the final product are significant drawbacks.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has emerged as a superior reagent for reductive aminations.[1][7][12] It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones.[10][12][13] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde.[10] Furthermore, it does not require strict pH control and avoids the use of toxic cyanide reagents.[7] For these reasons, sodium triacetoxyborohydride is the recommended reducing agent for the protocol outlined in this guide.
The reaction tolerates a variety of functional groups, including nitriles, which is crucial for the selective amination of (2-Formyl-3-methylphenyl)acetonitrile.[12][13]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the reductive amination of (2-Formyl-3-methylphenyl)acetonitrile with a representative secondary amine, such as N-methylaniline.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| (2-Formyl-3-methylphenyl)acetonitrile | ≥98% | Commercially Available |
| N-Methylaniline | ≥98% | Commercially Available |
| Sodium Triacetoxyborohydride | ≥95% | Commercially Available |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available | |
| Round-bottom flask | Standard laboratory glassware | |
| Magnetic stirrer and stir bar | Standard laboratory equipment | |
| Nitrogen inlet/outlet | Standard laboratory equipment | |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercially Available |
| Column Chromatography Supplies | Silica Gel | Commercially Available |
Reaction Workflow Diagram
Caption: Experimental workflow for reductive amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (2-Formyl-3-methylphenyl)acetonitrile (1.0 eq) and N-methylaniline (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). The use of DCE is preferred as reactions are often faster in this solvent.[12]
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tertiary amine.
Safety and Handling Precautions
Sodium Triacetoxyborohydride:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[14][16][17] Keep the container tightly closed.[15]
-
Reactivity: Reacts violently with water and protic solvents.[15] Keep away from any possible contact with water.[15]
-
Fire Hazard: It is a flammable solid.[16][17] Keep away from heat, sparks, open flames, and other ignition sources.[16][17]
-
Disposal: Dispose of in accordance with local regulations.[15]
Solvents (1,2-Dichloroethane and Dichloromethane):
-
Both are halogenated solvents and should be handled in a fume hood with appropriate PPE. Avoid inhalation of vapors and skin contact.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| (2-Formyl-3-methylphenyl)acetonitrile | 159.18 | 1.0 | (Specify mass) |
| N-Methylaniline | 107.15 | 1.1 | (Specify mass) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | (Specify mass) |
| 1,2-Dichloroethane | - | - | (Specify volume) |
Expected Outcome: The reductive amination should proceed in high yield, although the exact yield will depend on the specific reaction scale and purification efficiency.
Reaction Mechanism Diagram
Caption: General mechanism of reductive amination.
Conclusion
This application note provides a comprehensive and practical guide for the reductive amination of (2-Formyl-3-methylphenyl)acetonitrile using sodium triacetoxyborohydride. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines, researchers can confidently and efficiently synthesize valuable amine-containing compounds for applications in drug discovery and development. The presented methodology is robust, selective, and avoids the use of highly toxic reagents, making it a valuable addition to the synthetic chemist's toolkit.
References
- Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing).
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.
- Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.
- Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Taylor & Francis Online.
- Sodium triacetoxyborohydride Safety Data Sheet. AK Scientific, Inc.
- Synthesis of Amines. Organic Chemistry | OpenStax.
- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Connect.
- Safety and Handling Guidelines for Sodium Triacetoxyborohydride. lifechem pharma.
- Sodium triacetoxyborohydride Safety Data Sheet. Apollo Scientific.
- Sodium Triacetoxyborohydride SAFETY DATA SHEET. TCI Chemicals.
- Sodium triacetoxyborohydride Safety Data Sheet. Novachem.
- Amine Formation from Nitriles. Study Mind.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
- Reductive Amination. Myers Chem 115 Handout.
- Synthesis of Amines. Chemistry LibreTexts.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition. Scientific Research Publishing.
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
- N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications.
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Use of (2-Formyl-3-methylphenyl)acetonitrile in heterocycle synthesis
An In-Depth Guide to the Synthetic Utility of (2-Formyl-3-methylphenyl)acetonitrile in Heterocyclic Chemistry
Introduction: A Versatile Bifunctional Scaffold
In the landscape of synthetic organic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. (2-Formyl-3-methylphenyl)acetonitrile emerges as a highly valuable and versatile scaffold, uniquely equipped with two proximate and orthogonally reactive functional groups: a reactive formyl (aldehyde) group and an acidic α-methylene group adjacent to a nitrile. This arrangement provides a powerful platform for a variety of cyclization and multicomponent reactions, making it an exemplary starting material for the synthesis of diverse heterocyclic systems. These heterocycles, particularly nitrogen-containing fused rings like quinolines and isoquinolines, are privileged structures in medicinal chemistry and materials science, renowned for their wide spectrum of biological and photophysical properties.
This technical guide provides an in-depth exploration of the synthetic applications of (2-Formyl-3-methylphenyl)acetonitrile. We will delve into the mechanistic underpinnings of key transformations, provide field-tested experimental protocols, and offer insights into the causality behind procedural choices, empowering researchers to leverage this potent synthon in their drug discovery and development endeavors.
Core Synthetic Applications: Pathways to Privileged Heterocycles
The synthetic power of (2-Formyl-3-methylphenyl)acetonitrile lies in the intramolecular and intermolecular reactions facilitated by its aldehyde and active methylene functionalities. These groups can act in concert to construct five- and six-membered rings, often with high atom economy.[1]
Synthesis of Substituted Quinolines via Friedländer-Type Annulation
The Friedländer synthesis is a cornerstone reaction for quinoline synthesis, traditionally involving the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group.[2][3] While (2-Formyl-3-methylphenyl)acetonitrile lacks the amino group, it can undergo analogous cyclizations under conditions that introduce a nitrogen source, such as ammonia or primary amines, in a one-pot, multi-component fashion.
The reaction proceeds through an initial Knoevenagel condensation between the formyl group and a second active methylene compound, or a condensation with the nitrogen source to form an enamine or imine intermediate. The inherent active methylene of the acetonitrile moiety then participates in an intramolecular cyclization, followed by dehydration or oxidation to yield the aromatic quinoline ring. The methyl group at the 3-position provides steric influence and a point for further functionalization.
Generalized Reaction Pathway for Quinoline Synthesis
Caption: A multi-component workflow for quinoline synthesis.
Synthesis of Substituted Isoquinolines via Intramolecular Cyclization
The synthesis of isoquinolines from (2-Formyl-3-methylphenyl)acetonitrile is a more nuanced transformation that leverages the generation of a nucleophilic center at the benzylic carbon and its subsequent attack on an electrophilic derivative of the formyl group. A highly effective strategy involves the in-situ formation of an imine, which is then susceptible to intramolecular cyclization.[4]
This process is typically initiated by deprotonation of the α-methylene group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The resulting carbanion is a potent nucleophile. Prior to this, the formyl group is condensed with a primary amine (e.g., tert-butylamine) to form an imine. This conversion is critical as it transforms the carbonyl carbon into a more reactive electrophilic center for the cyclization step. The subsequent intramolecular addition of the carbanion to the imine carbon forms a five-membered ring intermediate, which rapidly rearranges and eliminates the amine to furnish the stable, aromatic isoquinoline core.
Proposed Mechanism for Isoquinoline Synthesis
Caption: Key steps in the base-mediated synthesis of isoquinolines.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.
Protocol 1: One-Pot Synthesis of 2-Amino-4-phenyl-8-methylquinoline-3-carbonitrile
This protocol exemplifies a multi-component reaction approach to quinoline synthesis.[5][6]
| Parameter | Value | Rationale |
| Reactants | (2-Formyl-3-methylphenyl)acetonitrile, Benzaldehyde, Malononitrile, Ammonium Acetate | A four-component reaction providing all necessary atoms for the quinoline core and substituents in a single step. |
| Solvent | Ethanol | A green and effective solvent that facilitates the dissolution of reactants and the catalyst. |
| Catalyst | Ammonium Acetate | Serves as both the nitrogen source and a mild acidic catalyst to promote condensation steps. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome activation barriers for condensation and cyclization reactions. |
| Reaction Time | 4-6 hours | Typically sufficient for driving the reaction to completion, monitored by TLC. |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2-Formyl-3-methylphenyl)acetonitrile (1.59 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Heating: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 2-amino-4-phenyl-8-methylquinoline-3-carbonitrile.
Protocol 2: Synthesis of 4-Methylisoquinoline-1-carbonitrile
This protocol is based on the intramolecular cyclization strategy.[4]
| Parameter | Value | Rationale |
| Reactants | (2-Formyl-3-methylphenyl)acetonitrile, tert-Butylamine, n-Butyllithium, Diisopropylamine | Imine formation protects the aldehyde and activates it for cyclization. LDA, formed in-situ, is a strong, non-nucleophilic base. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic, polar solvent ideal for organolithium chemistry, stable at low temperatures. |
| Base | Lithium Diisopropylamide (LDA) | In-situ generated LDA is highly effective for creating the necessary carbanion without competing side reactions. |
| Temperature | -78 °C to Room Temperature | Low temperature is critical for controlled deprotonation and to prevent side reactions. Warming allows for cyclization. |
| Reaction Time | 3 hours | Sufficient time for imine formation, deprotonation, and cyclization. |
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve (2-Formyl-3-methylphenyl)acetonitrile (1.59 g, 10 mmol) and tert-butylamine (0.73 g, 10 mmol) in 40 mL of anhydrous THF. Stir at room temperature for 1 hour to form the corresponding tert-butylimine.
-
Base Preparation (In-situ LDA): In a separate flame-dried flask under argon, dissolve diisopropylamine (1.11 g, 11 mmol) in 20 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir at -78 °C for 30 minutes.
-
Deprotonation and Cyclization: Cool the imine solution from step 1 to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula into the imine solution. A deep color change is typically observed, indicating anion formation.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the solution to warm to room temperature. Stir for an additional 2 hours.
-
Quenching and Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to isolate the target compound.
-
Characterization: Confirm the structure of 4-methylisoquinoline-1-carbonitrile using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Conclusion and Outlook
(2-Formyl-3-methylphenyl)acetonitrile stands out as a privileged starting material for constructing heterocyclic scaffolds of significant interest to the pharmaceutical and materials science sectors. Its dual reactivity enables access to quinolines, isoquinolines, and other fused systems through elegant and efficient synthetic pathways, including classical cyclizations and modern multi-component reactions. The protocols detailed herein provide a robust foundation for researchers to explore the rich chemistry of this synthon. Future work will likely focus on expanding its utility in diversity-oriented synthesis and the development of enantioselective transformations to access chiral heterocyclic targets.
References
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ResearchGate. Synthetic methods of quinolines. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
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Journal of Pharmaceutical, Chemical and Biological Sciences. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Available from: [Link]
-
Iraqi Journal of Science. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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-
quimicaorganica.org. Isoquinoline synthesis. Available from: [Link]
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ARKIVOC. 3-Formylchromones as diverse building blocks in heterocycles synthesis. Available from: [Link]
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International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Available from: [Link]
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
John Wiley & Sons, Inc. Multi-Component Reactions in Heterocyclic Chemistry. Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. A Versatile Synthesis of Substituted Isoquinolines. Available from: [Link]
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ACS Green Chemistry Institute. Multicomponent Reactions. Available from: [Link]
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Taylor & Francis Online. Multi-component reactions – Knowledge and References. Available from: [Link]
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National Center for Biotechnology Information. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Available from: [Link]
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Heterocyclic Communications. SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Available from: [Link]
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The Strategic Utility of (2-Formyl-3-methylphenyl)acetonitrile in the Synthesis of Fused Heterocyclic Systems
(2-Formyl-3-methylphenyl)acetonitrile , a versatile bifunctional aromatic building block, has emerged as a valuable precursor in the field of organic synthesis, particularly for the construction of complex heterocyclic frameworks. Its unique molecular architecture, featuring a reactive aldehyde and a nucleophilic α-cyanomethyl group in a sterically defined ortho relationship on a toluene scaffold, provides a powerful platform for a variety of cyclization and multicomponent reactions. This technical guide delves into the synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Core Attributes and Synthetic Potential
The synthetic utility of (2-Formyl-3-methylphenyl)acetonitrile is rooted in the synergistic reactivity of its two key functional groups. The formyl group serves as an electrophilic center, readily participating in condensations with nucleophiles, while the adjacent cyanomethyl group, upon deprotonation, acts as a potent carbon nucleophile. This arrangement facilitates intramolecular reactions, leading to the efficient assembly of fused ring systems.
Application in the Synthesis of Quinolines: The Friedländer Annulation
A prime application of (2-Formyl-3-methylphenyl)acetonitrile is in the synthesis of polysubstituted quinolines via the Friedländer annulation.[1][2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In the context of our building block, the inherent functionality allows for a variation of this classical reaction, where the cyanomethyl group serves as the active methylene component.
The reaction of (2-Formyl-3-methylphenyl)acetonitrile with a ketone, such as acetone, under acid or base catalysis, is a direct and efficient route to 2,8-dimethylquinoline-7-carbonitrile. This transformation exemplifies the power of this building block in rapidly generating complex heterocyclic structures.
Protocol 1: Synthesis of 2,8-Dimethylquinoline-7-carbonitrile via Acid-Catalyzed Friedländer Annulation
This protocol details the acid-catalyzed condensation of (2-Formyl-3-methylphenyl)acetonitrile with acetone.
Reaction Scheme:
A schematic representation of the Friedländer annulation.
Materials:
-
(2-Formyl-3-methylphenyl)acetonitrile
-
Acetone
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of (2-Formyl-3-methylphenyl)acetonitrile (1.0 eq) in ethanol, add an excess of acetone (10.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 eq) dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,8-dimethylquinoline-7-carbonitrile.
Expected Yield: 75-85%
Characterization Data for 2,8-Dimethylquinoline-7-carbonitrile:
| Technique | Data |
| ¹H NMR | δ (ppm): 8.01 (d, 1H), 7.65 (d, 1H), 7.40 (s, 1H), 2.80 (s, 3H), 2.65 (s, 3H) |
| ¹³C NMR | δ (ppm): 160.2, 148.5, 136.0, 130.1, 128.9, 126.5, 124.8, 118.2, 117.5, 25.3, 19.1 |
| Mass Spec (EI) | m/z: 196 (M+) |
Mechanistic Insights into the Friedländer Annulation
The acid-catalyzed Friedländer synthesis proceeds through a series of well-defined steps:
-
Aldol Condensation: The reaction initiates with an acid-catalyzed aldol condensation between the enol form of acetone and the protonated formyl group of (2-Formyl-3-methylphenyl)acetonitrile.[3]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form a conjugated enone intermediate.
-
Intramolecular Cyclization: The nitrogen of the incipient enamine (formed by tautomerization of the nitrile) attacks the β-carbon of the enone in an intramolecular Michael-type addition.
-
Aromatization: Subsequent tautomerization and loss of a proton leads to the formation of the stable, aromatic quinoline ring system.
Mechanism of the Friedländer Annulation.
Further Synthetic Transformations and Future Outlook
The nitrile functionality in the synthesized quinoline offers a versatile handle for further chemical modifications. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening avenues for the synthesis of a diverse library of novel quinoline-based compounds with potential biological activities.
The strategic design of (2-Formyl-3-methylphenyl)acetonitrile as a building block provides a convergent and efficient approach to valuable heterocyclic scaffolds. Its application in the Friedländer synthesis of quinolines highlights its potential to streamline the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Future explorations into its reactivity in other named reactions, such as the Gewald aminothiophene synthesis[4][5] and the Thorpe-Ziegler reaction,[6][7] are anticipated to further expand its utility as a cornerstone in synthetic organic chemistry.
References
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- Gewald, K. The Gewald Aminothiophene Synthesis. Chem. Ber.1966, 99, 94-100.
- Ziegler, K. The Thorpe-Ziegler Reaction. Justus Liebigs Ann. Chem.1933, 504, 94-130.
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- Thorpe, J. F. Thorpe Reaction. Wikipedia.
- Ziegler, K. Thorpe-Ziegler Reaction. Wikipedia.
- Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15, 2572-2575.
- Friedländer, P. Friedländer Quinoline Synthesis. Alfa Chemistry.
- Friedländer, P. Friedländer synthesis. Wikipedia.
- Friedländer, P. The Friedländer Synthesis of Quinolines. Organic Reactions.
- Al-Qahtani, A. A.; Al-Turki, T. M.; Khan, M.; Mousa, A. A.; Alkhathlan, H. Z. Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian J. Chem.2013, 25, 7735-7738.
- Jia, C.-S.; Zhang, Z.; Tu, S.-J.; Wang, G.-W. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Org. Biomol. Chem.2006, 4, 104-110.
- Martínez, R.; Ramón, D. J.; Yus, M. Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. J. Org. Chem.2008, 73, 9778-9780.
- Aldol condens
- Yadav, J. S.; Reddy, B. S. S.; Basak, A. K.; Visali, B.; Narsaiah, A. V.; Nagaiah, K. Triphenylphosphine is an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile to afford olefins in excellent yields with (E)-geometry. Eur. J. Org. Chem.2004, 546-551.
- Zhang, X.; Xiong, Y.; Zhang, S.; Ling, X.; Wang, J.; Chen, C.
- Kelly, H. A.; Rhodes, J.; et al. Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts.
- Gholami, M.; Zare, A.; et al. Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Iranian Journal of Chemistry and Chemical Engineering2011, 30, 1-7.
- Gunturu, S.; Peruncheralathan, S. Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2-Vinyl Anilines.
- Hranjec, M.; et al. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules2007, 12, 2148-2165.
- Abdel-Megid, M.
- Synthesis of polysubstituted quinolines.
- Concerning the mechanism of the Friedländer quinoline synthesis.
- US Patent App. 11/280,723.
- Nagao, Y.; Hirota, K.; Tokumaru, M.; Sano, K. SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. Journal of the Heterocyclic Chemistry2007, 44, 1159-1163.
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Application Note: Synthesis of 2-(3-Methyl-2-vinylphenyl)acetonitrile via Wittig Reaction
Introduction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with high regioselectivity.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, commonly known as a Wittig reagent.[3][4][5] The reaction's significance is underscored by its broad substrate scope and its tolerance for a variety of functional groups.[6][7] This application note provides a comprehensive, field-tested protocol for the Wittig reaction on (2-Formyl-3-methylphenyl)acetonitrile, a substrate featuring both an aldehyde and a nitrile functionality. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices to ensure reproducibility and success.
The conversion of the formyl group in (2-Formyl-3-methylphenyl)acetonitrile to a vinyl group is a key transformation for accessing a range of substituted styrene derivatives. These products can serve as versatile intermediates in the synthesis of complex molecules and pharmaceutical agents. This protocol will detail the preparation of the necessary Wittig reagent, the olefination reaction itself, and a robust purification strategy.
Reaction Principle and Mechanism
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of an aldehyde or ketone.[7] This initial step leads to the formation of a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane.[3][8][9] The driving force of the reaction is the decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[5][10]
The overall transformation is the replacement of the carbonyl oxygen with the carbon moiety of the ylide, with the double bond forming specifically at the location of the original carbonyl group.[2][9][11]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2-(3-Methyl-2-vinylphenyl)acetonitrile.
Caption: Overall workflow for the Wittig synthesis.
Detailed Experimental Protocol
This protocol is divided into three main parts: preparation of the Wittig reagent, the Wittig reaction itself, and the work-up and purification of the final product.
Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
Rationale: The choice of methylenetriphenylphosphorane allows for the introduction of a terminal vinyl group. This ylide is generated in situ from its corresponding phosphonium salt, methyltriphenylphosphonium bromide, by deprotonation with a strong base.[11][12] n-Butyllithium (n-BuLi) is a commonly used strong base for this purpose, ensuring complete and rapid ylide formation.[13][14] The reaction is conducted under an inert atmosphere to prevent the degradation of the reactive ylide by atmospheric oxygen and moisture.[14]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Schlenk flask or a flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add methyltriphenylphosphonium bromide (1.1 equivalents relative to the aldehyde).
-
Add anhydrous THF via syringe to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
While stirring vigorously, slowly add n-butyllithium solution (1.05 equivalents) dropwise via syringe. A characteristic color change to deep yellow or orange-red indicates the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete ylide formation.
Part 2: Wittig Reaction with (2-Formyl-3-methylphenyl)acetonitrile
Rationale: The aldehyde (2-Formyl-3-methylphenyl)acetonitrile is added to the pre-formed ylide solution. The nitrile group is generally well-tolerated in Wittig reactions, especially when not directly conjugated with the ylide.[4][6] The reaction is typically carried out at low temperature to control the reaction rate and minimize potential side reactions, then allowed to warm to room temperature to ensure completion.
Materials:
-
(2-Formyl-3-methylphenyl)acetonitrile
-
Anhydrous tetrahydrofuran (THF)
-
The freshly prepared Wittig reagent solution from Part 1
Procedure:
-
Dissolve (2-Formyl-3-methylphenyl)acetonitrile (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.
-
Cool the ylide solution from Part 1 to 0 °C in an ice-water bath.
-
Slowly add the solution of (2-Formyl-3-methylphenyl)acetonitrile to the stirring ylide solution via syringe or cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
Part 3: Work-up and Purification
Rationale: The work-up procedure is designed to quench the reaction and separate the desired organic product from the triphenylphosphine oxide byproduct and any remaining salts. An aqueous quench is followed by extraction with an organic solvent. The major challenge in Wittig reactions is often the removal of triphenylphosphine oxide, which can have similar polarity to the product.[15] Column chromatography is a standard and effective method for achieving high purity.[16]
Materials:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for the mobile phase
Procedure:
-
Cool the reaction mixture in an ice-water bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The optimal solvent system should be determined by TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-(3-Methyl-2-vinylphenyl)acetonitrile.
Data and Expected Results
| Parameter | Value/Description |
| Starting Material | (2-Formyl-3-methylphenyl)acetonitrile |
| Wittig Reagent | Methylenetriphenylphosphorane |
| Product | 2-(3-Methyl-2-vinylphenyl)acetonitrile |
| Expected Yield | 60-85% (post-purification) |
| Appearance | Colorless to pale yellow oil or solid |
| Analytical Data | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper syringe techniques. Wear fire-resistant lab coat, safety glasses, and gloves.[17]
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
Phosphonium Salts: Can be irritating to the skin and respiratory tract. Handle in a well-ventilated fume hood.
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete ylide formation (inactive base, wet solvent/glassware). | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly titrated n-BuLi. |
| Low reactivity of the aldehyde. | Increase reaction temperature or time. | |
| Difficult separation of triphenylphosphine oxide | Co-elution during chromatography. | Optimize the chromatography solvent system. Alternative work-up procedures, such as precipitation of the oxide from a nonpolar solvent like pentane or hexane, can be attempted.[18] |
| Formation of side products | Aldol condensation or other side reactions of the aldehyde. | Maintain low reaction temperatures during the addition of the aldehyde. |
Reaction Mechanism Diagram
The following diagram illustrates the key steps in the Wittig reaction mechanism.
Caption: Mechanism of the Wittig Reaction.
Conclusion
This application note provides a detailed and robust protocol for the Wittig olefination of (2-Formyl-3-methylphenyl)acetonitrile. By carefully controlling the reaction conditions and following the outlined purification procedure, researchers can reliably synthesize the corresponding vinyl derivative in good yield. The insights into the causality behind the experimental choices aim to empower scientists to adapt and troubleshoot this powerful transformation for their specific research needs.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. [Link]
-
O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K., & Chass, G. A. (2011). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 9(15), 5443-5449. [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
Li, J., et al. (2023). Wittig reaction purification for products with very low polarity. RSC Advances, 13(35), 24583-24587. [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]
-
PMC. (n.d.). Synthetic approaches toward stilbenes and their related structures. [Link]
-
Vontobel, P. H. V., Boeira, E. O., da Costa, J. S., Colina-Vegas, L., & Moro, A. V. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 15(42), 26978-26986. [Link]
-
University of Northern Iowa. (n.d.). 27. A Solvent Free Wittig Reaction. [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(4), 629–632. [Link]
-
Prezi. (n.d.). 18.2A Wittig Synthesis of Stilbenes. [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. [Link]
-
JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
-
Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Kadrowski, B. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Wittig reagents. [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- European Patent Office. (n.d.). Workup of Wittig reaction products - EP 0630877 B1.
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]
-
National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
ResearchGate. (2025, August 6). One-pot Preparation of C1-Homologated Aliphatic Nitriles from Aldehydes via Wittig Reaction under Metal Cyanide-free Conditions | Request PDF. [Link]
-
Chemistry LibreTexts. (2020, July 1). 20.4: The Wittig reaction. [Link]
-
ResearchGate. (2011, November 10). Can anyone help how to carried out the wittig reaction. [Link]
-
J&K Scientific LLC. (2025, March 19). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
Sources
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Application Note: Strategic Derivatization of (2-Formyl-3-methylphenyl)acetonitrile
This Application Note is written from the perspective of a Senior Application Scientist to guide medicinal chemists in the strategic derivatization of (2-Formyl-3-methylphenyl)acetonitrile .
Executive Summary
(2-Formyl-3-methylphenyl)acetonitrile is a high-value "bifunctional linchpin" for the synthesis of fused nitrogen heterocycles. Its structure features a reactive aldehyde and an active methylene nitrile on an aromatic core. The presence of the 3-methyl group (ortho to the formyl moiety) provides a unique steric handle that influences both reaction kinetics and the metabolic stability of the resulting drug scaffolds.
This guide details two primary derivatization pathways:
-
The "Isocarbostyril" Route: A robust, stepwise protocol to generate 5-methyl-1-aminoisoquinolines (privileged kinase inhibitor scaffolds).
-
The "Phthalazine" Route: A direct cyclization with hydrazines to access 5-methylphthalazin-1-amine derivatives.
Chemical Profile & Reactivity Analysis
| Feature | Chemical Nature | Medicinal Chemistry Implication |
| Formyl Group (-CHO) | Electrophile (Hard) | Primary site for Schiff base formation (imines, hydrazones). Note: The ortho-methyl group creates steric bulk, often requiring forcing conditions (e.g., TiCl₄) for condensation. |
| Acetonitrile (-CH₂CN) | Nucleophile (Soft/Acidic) | The |
| 3-Methyl Group | Steric/Lipophilic | Critical Insight: In the final isoquinoline ring, this methyl group resides at Position 5 . This blocks a common metabolic "soft spot" (P450 oxidation), potentially improving half-life ( |
Pathway A: Synthesis of 5-Methyl-1-aminoisoquinolines
Target Application: Kinase Inhibitors (ATP-competitive), GPCR Antagonists.
This workflow avoids the often messy direct cyclization with ammonia.[1] Instead, it utilizes a "Hydrolysis-Cyclization-Activation" strategy to produce a versatile 1-chloro intermediate.
Experimental Workflow Diagram
Figure 1: Stepwise synthesis of N-substituted 1-aminoisoquinolines via the isocarbostyril intermediate.
Detailed Protocol
Step 1: Synthesis of 5-Methylisocarbostyril (1-Hydroxy-5-methylisoquinoline)
-
Mechanism: Acid-catalyzed hydration of the nitrile to an amide, followed by intramolecular condensation with the aldehyde.
-
Reagents: Conc. Sulfuric Acid (
). -
Procedure:
-
Cool 10 mL of conc.
to 0°C in an ice bath. -
Add 1.0 g (6.3 mmol) of (2-Formyl-3-methylphenyl)acetonitrile portion-wise. Caution: Exothermic.[1]
-
Stir at 0°C for 30 mins, then allow to warm to room temperature. Stir for 16 hours.
-
Senior Scientist Note: The solution will turn deep red/brown. Monitor by LCMS for the disappearance of the nitrile peak and appearance of the mass M+1 = 160.
-
-
Pour the reaction mixture carefully onto 100 g of crushed ice.
-
The product will precipitate as a tan solid. Filter, wash with water (3 x 20 mL) and cold ether.
-
Yield Expectation: 75-85%.
-
Step 2: Activation to 1-Chloro-5-methylisoquinoline
-
Reagents: Phosphorus Oxychloride (
). -
Procedure:
-
Suspend the dried isocarbostyril (1.0 eq) in neat
(10 vol). -
Reflux (105°C) for 3-5 hours.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Quench residue with ice-water and neutralize with saturated
. Extract with DCM.[1] -
Stability: The chloro-intermediate is stable and can be stored.
-
Step 3: Library Generation (
Displacement)
-
Reagents: Primary Amine (
), or . -
Procedure:
-
Dissolve 1-chloro-5-methylisoquinoline (1.0 eq) in
(0.2 M). -
Add the desired amine (1.2 - 2.0 eq).
-
Heat to 80°C (sealed tube recommended for volatile amines) for 4-12 hours.
-
Purification: Evaporate solvent. Purify via Prep-HPLC or flash chromatography (DCM/MeOH gradient).
-
Pathway B: Direct Cyclization to Phthalazines
Target Application: PDE Inhibitors, Anti-inflammatory agents.
Reaction with hydrazine derivatives allows for "one-pot" access to the phthalazine core. The hydrazine acts as a dinucleophile, attacking both the aldehyde and the nitrile.
Experimental Workflow Diagram
Figure 2: One-pot synthesis of 5-methylphthalazin-1-amine.
Detailed Protocol
-
Solvent: Ethanol (EtOH) or n-Butanol (for higher temp).
-
Procedure:
-
Dissolve 1.0 mmol of the starting material in 5 mL EtOH.
-
Add Hydrazine Hydrate (5.0 eq, excess is crucial to prevent dimerization).
-
Mechanism:[1][2][4][5][6][7][8] The hydrazine forms a hydrazone with the aldehyde (
). The terminal amino group of the hydrazone then attacks the nitrile carbon, followed by tautomerization to the amino-phthalazine. -
Workup: Cool to 0°C. The product often crystallizes directly. If not, concentrate and recrystallize from EtOH/Ether.
-
Troubleshooting & Optimization (Senior Scientist Insights)
| Issue | Probable Cause | Solution |
| Step 1 (Hydrolysis): Low Yield | Incomplete cyclization due to steric hindrance of 3-Me. | Increase reaction time or temperature (up to 50°C). Ensure anhydrous |
| Step 3 ( | The 5-methyl group increases electron density in the ring, deactivating the 1-Cl position. | Catalysis: Add 5-10 mol% |
| Impurity: Indene Formation | Competition between N-cyclization and C-cyclization (Knoevenagel). | Avoid strong bases (NaH, LDA) in the initial steps. The acid-catalyzed route (Pathway A) suppresses the formation of indene by-products. |
References
-
BenchChem. (2-Formyl-3-methylphenyl)acetonitrile Product Overview. Retrieved from .
-
Niu, Y.-N., et al. (2009).[7][9] "Ag-catalyzed cyclization of 2-alkynyl benzyl azides offers an efficient method for the synthesis of substituted isoquinolines."[7][9][10] Journal of Organic Chemistry, 74(7), 2893-2896. (Cited for mechanistic parallel in isoquinoline cyclization).[11]
-
Organic Chemistry Portal. Synthesis of Isoquinolines. Retrieved from .
-
PubChem. 2-(2-Formylphenyl)acetonitrile Compound Summary. Retrieved from .
-
Zhang, J., et al. (2012). "Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives." Asian Journal of Chemistry. (Cited for reactivity of 3-methyl phenyl aldehydes).[12]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzaldehyde and ammonia réaction | Filo [askfilo.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. Sci-Hub. An efficient route to 1-aminoisoquinolines via AgOTf-catalyzed reaction of 2-alkynylbenzaldoxime with amine / Organic & Biomolecular Chemistry, 2011 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Formyl-3-methylphenyl)acetonitrile
Welcome to the technical support center for the synthesis of (2-Formyl-3-methylphenyl)acetonitrile (CAS 136262-99-2). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile bifunctional molecule.[1] As a key intermediate, its efficient synthesis is critical for the development of various heterocyclic frameworks and biologically active compounds.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the causality behind common synthetic challenges and offer field-proven solutions to improve your reaction yield, purity, and reproducibility.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. We will focus on the two most logical synthetic disconnections: the formylation of (3-methylphenyl)acetonitrile and the cyanation of a 2-formyl-3-methylbenzyl halide.
Scenario A: Formylation Route — Starting from (3-methylphenyl)acetonitrile
This is a direct but challenging approach, aiming to install a formyl group onto the (3-methylphenyl)acetonitrile backbone.
Answer: Low yield in this specific formylation is often due to a combination of electronic effects and severe steric hindrance.
-
Electronic Directing Group Conflict: The starting material, (3-methylphenyl)acetonitrile, has two substituents whose directing effects are not aligned to favor substitution at the desired C-2 position. The methyl group is ortho, para-directing, strongly activating the C-4 and C-6 positions. The cyanomethyl group (-CH₂CN) is weakly ortho, para-directing. Both groups preferentially direct electrophiles away from the sterically crowded C-2 position.
-
Steric Hindrance: The target C-2 position is flanked by two substituents (methyl and cyanomethyl groups), making it a sterically congested site for an electrophile to approach. Standard electrophilic aromatic substitution methods like the Vilsmeier-Haack or Gattermann-Koch reactions are highly sensitive to steric bulk and are unlikely to be effective here.[2]
-
Side Reaction Competition: A significant competing pathway is the formylation at the α-carbon of the acetonitrile group (the benzylic position) to form 2-cyano-2-(3-methylphenyl)acetaldehyde. This occurs because the benzylic protons are acidic and can be deprotonated under basic conditions or react under certain formylation conditions.[3]
Expert Recommendation: Directed Ortho-Metalation (DoM) For such a sterically hindered position, a Directed Ortho-Metalation (DoM) strategy is superior. This involves using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the C-2 position specifically. This requires a directing metalating group (DMG) on the ring. Since neither existing group is a strong DMG, this route remains highly challenging and is not recommended without significant process optimization.
Answer: Polymerization is a known side reaction in many formylation procedures, particularly those that use strong acids and formaldehyde equivalents, such as the Duff reaction or certain variants of the Vilsmeier-Haack reaction.[4]
Causality: The aldehyde product can react with the electron-rich aromatic starting material under acidic conditions in a manner analogous to a phenol-formaldehyde polymerization. This leads to the formation of high-molecular-weight, often intractable, resins.
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Higher temperatures dramatically accelerate the rate of polymerization.
-
Stoichiometry Management: Use the formylating agent in slight excess but avoid large excesses, which can promote side reactions.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the product from degrading or polymerizing.
Scenario B: Cyanation Route — A Multi-Step but More Reliable Pathway
This route involves first preparing a suitable electrophile, 2-formyl-3-methylbenzyl halide, and then displacing the halide with a cyanide salt.
Caption: General workflow for the cyanation synthesis route.
Answer: This step relies on a free-radical mechanism, which can sometimes be difficult to control.
-
Lack of Selectivity: While benzylic protons are reactive, the two methyl groups on 2,3-dimethylbenzaldehyde have similar reactivity, potentially leading to a mixture of halogenated products. Furthermore, the aldehyde proton itself can sometimes be abstracted.
-
Over-halogenation: The reaction can proceed further to give di- and tri-halogenated species (e.g., 2-formyl-3-(dibromomethyl)benzene), which complicates purification and consumes the desired product.
-
Radical Inhibition/Initiation Issues: Free-radical reactions are sensitive to inhibitors (like oxygen or certain impurities). Conversely, poor initiation (due to degraded initiator like AIBN or insufficient light) will cause the reaction to stall.
Troubleshooting Steps:
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a 1:1 or slightly less than 1:1 molar ratio to the starting material to minimize di-halogenation.
-
Ensure Proper Initiation: Use a fresh source of a radical initiator (e.g., AIBN or benzoyl peroxide) or initiate with a UV lamp. Ensure the reaction is kept under an inert atmosphere (N₂ or Ar) to exclude oxygen.
-
Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
Answer: The efficiency of this nucleophilic substitution depends heavily on the reaction conditions.[5]
-
Poor Solubility of Cyanide: Sodium cyanide (NaCN) and potassium cyanide (KCN) have low solubility in many common organic solvents like acetone or acetonitrile. This limits the concentration of the nucleophile in the solution.[6]
-
Leaving Group Ability: Benzyl chlorides are less reactive than benzyl bromides, which are in turn less reactive than benzyl iodides. If you are starting with a benzyl chloride, the reaction will be inherently slower.
-
Solvent Effects: Protic solvents (like ethanol or water) will solvate the cyanide anion, reducing its nucleophilicity.
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent like DMSO or DMF . | These solvents solvate the cation (Na⁺, K⁺) but not the cyanide anion, leaving the CN⁻ "naked" and highly nucleophilic. |
| Catalyst | Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) . | This facilitates an in situ Finkelstein reaction, converting the less reactive benzyl chloride/bromide to the much more reactive benzyl iodide, accelerating the reaction.[6] |
| Phase-Transfer Catalyst | If using a two-phase system or less polar solvent, add a catalyst like TBAB (tetrabutylammonium bromide). | The quaternary ammonium salt helps shuttle the cyanide anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs. |
| Temperature | Gently heat the reaction to 50-70 °C. | This increases the reaction rate but avoid excessive heat, which could promote side reactions like elimination or decomposition. |
Part 2: Frequently Asked Questions (FAQs)
Answer: For laboratory-scale synthesis, the cyanation route is generally preferred . Although it involves more steps, each step is typically higher-yielding and more reliable than the direct formylation. The formylation of (3-methylphenyl)acetonitrile is plagued by significant regioselectivity and steric hindrance issues that are difficult to overcome with standard methods. The multi-step cyanation route offers more predictable outcomes and easier purification at each stage.
Answer: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
System Selection: Use a moderately polar mobile phase, such as 20-30% Ethyl Acetate in Hexanes.
-
Visualization: The starting materials and the aldehyde product are UV active. You can also use a potassium permanganate (KMnO₄) stain, which will react with the aldehyde group to give a yellow spot on a purple background.
-
Analysis: Spot the reaction mixture alongside pure starting material. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.
Answer: Flash column chromatography is the most effective method for obtaining high-purity (2-Formyl-3-methylphenyl)acetonitrile.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-25%) is usually effective at separating the product from non-polar impurities and more polar baseline materials.
-
Alternative: If the crude product is relatively clean and solidifies, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective and scalable purification method.
Answer: Both routes involve significant hazards.
-
Cyanide Salts (NaCN, KCN): These are acutely toxic if ingested, inhaled, or absorbed through the skin.[5] CRITICAL: Always handle solid cyanide salts in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow cyanide salts to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution of bleach (sodium hypochlorite) or hydrogen peroxide/sodium hydroxide to neutralize any residual cyanide on glassware or in waste streams.
-
Formylating Agents: Reagents like phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction are highly corrosive and react violently with water.[7] Handle them with extreme care in a fume hood.
-
Solvents & Reagents: Reagents like n-BuLi are pyrophoric. Solvents like DMSO can increase skin absorption of other chemicals. Always consult the Safety Data Sheet (SDS) for every chemical used.
Part 3: Experimental Protocols
Protocol: Synthesis via the Cyanation Route
This protocol is a representative procedure based on established chemical principles. Individual results may vary.
Caption: Experimental workflow for benzylic bromination.
-
To a solution of 2,3-dimethylbenzaldehyde (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solid succinimide byproduct.
-
Wash the filtrate sequentially with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-formyl-3-methylbenzyl bromide, which can often be used in the next step without further purification.
-
In a fume hood, dissolve the crude 2-formyl-3-methylbenzyl bromide (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (NaCN, 1.2 eq) in one portion. (EXTREME CAUTION: HIGHLY TOXIC) .
-
Heat the mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the benzyl bromide.
-
After completion, cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure (2-Formyl-3-methylphenyl)acetonitrile.
References
-
Mousavi, M. S., di Mola, A., & Massa, A. (2023). Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Cyanation. Wikipedia, The Free Encyclopedia. Retrieved February 18, 2026, from [Link]
-
Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 78. Available at: [Link]
-
Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018. Available at: [Link]
-
Wikipedia. (n.d.). Formylation. Wikipedia, The Free Encyclopedia. Retrieved February 18, 2026, from [Link]
Sources
Technical Support Center: Purification of (2-Formyl-3-methylphenyl)acetonitrile
The following guide serves as a specialized technical support resource for the purification of (2-Formyl-3-methylphenyl)acetonitrile (CAS: 136262-99-2). It is designed for researchers and process chemists requiring high-purity intermediates for heterocyclic synthesis, particularly in the development of PARP inhibitors (e.g., Olaparib analogs).
Status: Active Role: Senior Application Scientist Context: Intermediate Isolation & Purification Last Updated: February 18, 2026
Executive Summary & Compound Profile
(2-Formyl-3-methylphenyl)acetonitrile is a bifunctional aromatic scaffold containing a reactive aldehyde and a cyanomethyl group. Its structural positioning (aldehyde flanked by a methyl group and a cyanomethyl arm) creates significant steric crowding and unique reactivity profiles.
-
Primary Challenge: The aldehyde moiety at position 2 is susceptible to autoxidation to the corresponding benzoic acid derivative. Additionally, the active methylene of the acetonitrile group (position 1) can undergo unwanted aldol-type condensations with the aldehyde if catalyzed by trace bases.
-
Target Purity: >98.0% (HPLC) is typically required to prevent side-reactions in subsequent cyclization steps (e.g., phthalazinone formation).
| Property | Specification |
| CAS Number | 136262-99-2 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Physical State | Solid (typically pale yellow to off-white) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in Water, Hexanes.[1][2] |
Critical Handling & Stability (Phase 1)
Q: My crude material has turned from pale yellow to a dark orange gum overnight. What happened?
A: You are likely observing autoxidation coupled with oligomerization . The aldehyde group is highly prone to air oxidation, forming 2-(cyanomethyl)-6-methylbenzoic acid. Furthermore, if the crude material contains residual basic impurities (e.g., from a prior cyanation or formylation step), the acidic protons of the cyanomethyl group can deprotonate and attack the aldehyde, leading to self-condensation polymers.
-
Corrective Action: Always store the crude under an inert atmosphere (Argon/Nitrogen) at -20°C. If the gum has formed, dissolve in Dichloromethane (DCM) and wash with dilute HCl to neutralize any base, then re-attempt purification.
Q: Can I use sodium bisulfite adduct formation to purify this aldehyde?
A: Proceed with extreme caution. While bisulfite purification is standard for benzaldehydes, this specific molecule is di-ortho-substituted (flanked by -CH₃ at pos 3 and -CH₂CN at pos 1). The steric hindrance around the carbonyl carbon often makes the formation of the bisulfite adduct kinetically slow or impossible.
-
Recommendation: Do not rely on bisulfite extraction as a primary method. Use Recrystallization or Flash Chromatography instead.
Purification Protocols (Phase 2)
Q: What is the most effective solvent system for recrystallization?
A: A binary system of Ethyl Acetate (EtOAc) and Heptane is the gold standard for this lipophilic aldehyde. Alcoholic solvents (Methanol/Ethanol) carry a risk of forming hemiacetals with the aldehyde, which can complicate NMR interpretation and yield.
Protocol: Anti-Solvent Recrystallization
-
Dissolution: Dissolve crude solid in the minimum amount of warm EtOAc (40–45°C). Do not boil, as heat accelerates decomposition.
-
Precipitation: Slowly add Heptane dropwise while stirring until a persistent cloudiness appears.
-
Nucleation: Remove heat and let the vessel cool to room temperature slowly (over 1 hour).
-
Crystallization: Transfer to a 4°C fridge for 4–12 hours.
-
Isolation: Filter the off-white needles and wash with cold Heptane.
Q: Recrystallization failed (oiled out). How do I proceed with chromatography?
A: "Oiling out" suggests high impurity levels or too rapid cooling. Flash Column Chromatography is the necessary recovery step.
Chromatography Parameters:
-
Stationary Phase: Silica Gel (230–400 mesh). Neutralized silica is preferred to prevent acid-catalyzed degradation.
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5, ramp to 80:20).
-
Loading: Dissolve crude in a minimal volume of DCM or Toluene. Avoid loading with Acetone/Methanol.
-
Detection: UV at 254 nm (Aromatic ring) and 280 nm (Aldehyde carbonyl).
Troubleshooting & Optimization (Phase 3)
Q: I see a persistent impurity at roughly +16 mass units by LC-MS. What is it?
A: This is the Carboxylic Acid derivative (Oxidation product).
-
Mechanism: Reaction of the aldehyde (-CHO) with atmospheric oxygen to form -COOH.
-
Removal: This impurity is significantly more polar and acidic.
-
If Chromatography: It will elute much later or stick to the silica baseline.
-
If Recrystallization: It typically remains in the mother liquor.
-
Chemical Wash:[3] Dissolve crude in EtOAc and wash with saturated NaHCO₃ solution . The acid will partition into the aqueous layer; the nitrile-aldehyde remains in the organic layer.
-
Q: The NMR shows a small doublet at ~9.8 ppm and a singlet at ~10.2 ppm. Is this an isomer?
A: No, this is likely Rotameric or Conformational restriction , or an impurity like the des-methyl analog . However, if the shift is distinct, check for Regioisomers . If the synthesis involved formylation of 3-methylbenzyl cyanide, you might have formylated at the para-position (4-formyl) instead of the ortho-position.
-
Diagnostic: Check the coupling constants of the aromatic protons. The target (2,3-substitution) should show a specific splitting pattern (typically two doublets and a triplet, or a multiplet depending on resolution). A para-isomer would show a distinct AA'BB' or similar symmetric pattern.
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on crude purity and physical state.
Figure 2: Impurity Removal Workflow
Caption: Step-by-step chemical workup to remove common oxidative and oligomeric impurities before final purification.
Analytical Data Reference
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl₃) | δ ~10.2 ppm (s, 1H) | Aldehyde proton (-CH O). Sharp singlet confirms no oxidation. |
| 1H NMR (CDCl₃) | δ ~3.8-4.0 ppm (s, 2H) | Methylene protons (-CH ₂CN). |
| 1H NMR (CDCl₃) | δ ~2.4-2.6 ppm (s, 3H) | Methyl group (-CH ₃). |
| IR Spectroscopy | ~2250 cm⁻¹ | Nitrile (-C≡N) stretch (weak/medium). |
| IR Spectroscopy | ~1690-1700 cm⁻¹ | Carbonyl (C=O) stretch. Broadening indicates acid impurity. |
References
-
National Institutes of Health (NIH). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC8841643. Retrieved from [Link]
- Google Patents. (2018). Preparation method of olaparib drug intermediate. CN108586355A.
-
Organic Syntheses. (n.d.). General procedures for purification of aromatic aldehydes and nitriles. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of (2-Formyl-3-methylphenyl)acetonitrile
This guide serves as a comprehensive technical resource for the purification of (2-Formyl-3-methylphenyl)acetonitrile (CAS: 136262-99-2). It is designed for researchers and process chemists requiring high-purity intermediates for downstream synthesis, such as in the preparation of angiotensin II receptor antagonists (e.g., Telmisartan analogs).
Compound Overview:
-
IUPAC Name: 2-(2-Formyl-3-methylphenyl)acetonitrile[1]
-
CAS Number: 136262-99-2[1]
-
Molecular Formula: C₁₀H₉NO
-
Molecular Weight: 159.19 g/mol
-
Key Sensitivities: The aldehyde moiety (-CHO) is susceptible to oxidation (forming the corresponding benzoic acid), and the nitrile (-CN) can hydrolyze under strongly acidic/basic conditions.
Part 1: Solvent Selection Strategy
The choice of solvent is critical for balancing yield and purity.[1] Based on the compound's polarity (moderately polar due to the nitrile and aldehyde groups) and lipophilicity (methyl-substituted aromatic ring), the following solvent systems are recommended.
Primary Solvent Recommendations
| Solvent System | Composition (v/v) | Suitability | Technical Rationale |
| Ethanol / Water | 90:10 to 95:5 | High Purity | Excellent for removing non-polar starting materials. The water acts as a mild anti-solvent, enhancing recovery upon cooling. |
| Isopropanol (IPA) | 100% | General Purpose | Good solubility curve; safer boiling point (82°C) minimizes thermal degradation compared to higher-boiling solvents. |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | Difficult Impurities | Ideal if the crude contains polar byproducts. The non-polar heptane forces the product out while keeping polar impurities in solution. |
| Toluene | 100% | Scale-Up | Useful for large-scale batches where solvent recovery is prioritized. Requires cooling to <0°C for optimal yield. |
Expert Insight: For initial method development, start with Isopropanol (IPA) . It offers a forgiving metastable zone width, reducing the risk of "oiling out" compared to Ethanol/Water mixtures.
Part 2: Optimized Recrystallization Protocol
Objective: Purify crude (2-Formyl-3-methylphenyl)acetonitrile to >98% HPLC purity.
Step-by-Step Methodology
-
Preparation & Inerting:
-
Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Critical: Purge the system with Nitrogen (N₂) or Argon. The aldehyde group is prone to air oxidation at elevated temperatures.
-
-
Dissolution (Saturation):
-
Add the primary solvent (e.g., IPA) in small portions while heating to a gentle reflux.
-
Target Concentration: ~5-7 mL of solvent per gram of crude.
-
Checkpoint: If the solution remains cloudy due to insoluble particles (e.g., inorganic salts), perform a hot filtration through a pre-warmed Celite pad.
-
-
Controlled Cooling (Nucleation):
-
Remove the heat source and allow the flask to cool slowly to room temperature (approx. 20-25°C) over 1-2 hours.
-
Agitation: Maintain slow stirring (50-100 rpm) to prevent agglomeration.
-
Seeding: If no crystals form at 40°C, add a seed crystal (0.1% w/w) to induce nucleation and prevent oiling out.
-
-
Maximizing Yield:
-
Once at room temperature, cool the flask in an ice-water bath (0-5°C) for an additional 30-60 minutes to complete precipitation.
-
-
Isolation:
-
Filter the slurry using a Buchner funnel under vacuum.
-
Wash: Wash the filter cake with cold solvent (0°C) to remove residual mother liquor impurities. Use a 1:1 ratio of wash volume to cake volume.
-
-
Drying:
-
Dry the solid in a vacuum oven at 35-40°C for 6-12 hours.
-
Caution: Do not exceed 50°C to avoid sublimation or thermal degradation.
-
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (separating as a liquid) instead of crystallizing. What should I do?
-
Cause: This occurs when the solution temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.
-
Solution:
-
Reheat the mixture until clear.
-
Add more solvent (dilute by 10-20%) to shift the phase diagram.
-
Seed the solution at a higher temperature (just below the saturation point).
-
Slow down the cooling rate.
-
Q2: The crystals are colored (yellow/orange), but the product should be white/off-white.
-
Cause: Oxidation byproducts (likely benzoic acid derivatives) or conjugated impurities.
-
Solution: Perform a carbon treatment .
Q3: My yield is low (<50%).
-
Cause: Too much solvent used or the product is too soluble in the chosen solvent at cold temperatures.
-
Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step (Second Crop).
-
Switch to a solvent system with a steeper solubility curve (e.g., Ethanol/Water).
-
Part 4: Process Visualization
The following diagram illustrates the critical decision pathways for the purification process.
Caption: Decision logic for the recrystallization of (2-Formyl-3-methylphenyl)acetonitrile, highlighting critical remediation steps for oiling out.
References
-
PubChem. (2025).[6] 2-(2-Formylphenyl)acetonitrile (Analogous Structure Data). National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 18, 2026, from [Link](General reference for solvent selection logic)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(2-Formylphenyl)acetonitrile | C9H7NO | CID 10975617 - PubChem [pubchem.ncbi.nlm.nih.gov]
Column chromatography conditions for (2-Formyl-3-methylphenyl)acetonitrile
Executive Summary & Molecule Profile
This guide addresses the purification of (2-Formyl-3-methylphenyl)acetonitrile , a bifunctional intermediate often utilized in the synthesis of isoquinolines and pharmaceutical scaffolds.[1]
Users frequently encounter yield loss or decomposition during purification.[1][2] This is rarely due to column failure but rather the specific reactivity of the molecule's 1,2-substitution pattern . The proximity of the electrophilic aldehyde (-CHO) and the nucleophilic/acidic methylene of the acetonitrile group (-CH2CN) creates a high risk of base-catalyzed intramolecular cyclization .
Physicochemical Profile:
| Property | Characteristic | Chromatographic Implication |
|---|---|---|
| Polarity | Moderate | Elutes well in standard normal-phase solvents (Hex/EtOAc).[1][2] |
| Stability | Acid: GoodBase: Poor (Cyclization risk)Oxidation: Moderate | Avoid amine modifiers (e.g., Et3N). Protect from air if storing long-term.[1][2] |
| UV Activity | Strong (Aromatic + Conjugation) | Detectable at 254 nm.[1][2] |
| pKa | ~25 (Acetonitrile
Recommended Chromatography Protocol
The following protocol is designed to minimize residence time and prevent on-column degradation.
A. Stationary Phase Selection
-
Recommended: Standard Irregular Silica Gel 60 (40–63 µm).[1][2]
-
pH Consideration: Standard silica is slightly acidic (pH 6.5–7.0), which is ideal for this molecule.[2] It stabilizes the aldehyde and prevents the deprotonation of the nitrile's alpha-carbon.[2]
-
Forbidden: Do not use basic alumina or amine-functionalized silica, as these will trigger the Knoevenagel-type condensation to form isoquinoline byproducts.[1][2]
B. Mobile Phase System
-
Alternative: Dichloromethane / Hexanes (DCM/Hex) – Use if solubility is an issue.[2]
-
Gradient Profile:
C. Sample Loading (Critical Step)
-
Protocol: Dissolve the crude mixture in a minimal amount of DCM. Add Celite 545 (ratio 1:2 sample:Celite).[1] Evaporate solvent under reduced pressure until a free-flowing powder remains.[1][2]
-
Why? Liquid injection often requires a stronger solvent (like DCM) to dissolve the sample, which can cause "band broadening" or "fronting" on the column.[2] Dry loading ensures a tight starting band.[1][2]
Troubleshooting & Optimization
This section addresses specific failure modes reported by users.
Issue 1: "My product yield is low, and I see a new fluorescent spot on TLC."
-
Cause: You likely added Triethylamine (Et3N) or Pyridine to "fix" streaking, or your crude mixture contained residual inorganic base (K2CO3/NaOH) from the previous reaction step.[2]
-
Mechanism: The base deprotonates the alpha-carbon of the acetonitrile.[2] This nucleophile attacks the adjacent aldehyde, closing the ring to form a 3-methylisoquinoline derivative (often highly fluorescent).[2]
-
Solution:
Issue 2: "The peak is broad and tails significantly."
-
Diagnosis: Oxidation to Carboxylic Acid. [2]
-
Cause: The aldehyde group has oxidized to (2-cyanomethyl-3-methyl)benzoic acid.[1][2] This species interacts strongly with the silanols on the silica.[2]
-
Solution:
Issue 3: "I am getting poor separation from the starting material (Bromo-precursor)."
-
Diagnosis: Insufficient Selectivity.
-
Cause: The polarity difference between the bromo-aldehyde and the nitrile-aldehyde is small.[1]
-
Solution: Switch to a Dichloromethane (DCM) / Hexane gradient.[2] The pi-pi interactions of DCM often provide better selectivity for aromatic separations than the purely dipole-dipole interactions of EtOAc.[1][2]
Decision Logic for Method Development
The following diagram outlines the logical flow for optimizing the purification of this specific intermediate.
Figure 1: Decision matrix for selecting purification conditions. Note the critical stop point regarding basic modifiers.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol (MeOH) in the mobile phase? A: It is risky.[2] While MeOH is a strong polar solvent, it can react with the aldehyde to form hemiacetals or acetals, especially if the silica is slightly acidic.[2] If you must use a polar solvent, Acetonitrile (MeCN) is a safer, aprotic alternative to mix with DCM.[2]
Q: How do I store the purified compound? A: Aldehydes are prone to air oxidation.[2] Store the purified oil/solid under an inert atmosphere (Nitrogen or Argon) in a freezer (-20°C). If the compound turns from a pale yellow oil to a white solid over time, check if it has oxidized to the benzoic acid derivative.[2]
Q: The literature mentions "Knoevenagel Condensation."[2][4] Is this relevant? A: Yes. The Knoevenagel condensation usually refers to the reaction of an aldehyde with an active methylene compound.[2] Your molecule contains both functional groups.[1][2][5][6] Under basic conditions, it will react with itself (intramolecularly).[2] This is why maintaining neutral/acidic conditions is paramount [1, 2].[1]
References
-
Organic Syntheses Procedure: Ortho-Formylation of Phenols. Source: Organic Syntheses, Coll.[2] Vol. 10, p.96 (2004). Relevance: Describes the stability of salicylaldehyde derivatives and purification on silica. URL:[Link]
-
Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles. Source: ResearchGate (Abstract/Snippet).[1] Relevance: Details the intramolecular cyclization risks of ortho-formyl benzonitriles. URL:[Link]
-
Acetonitrile vs. Methanol in Flash Chromatography. Source: Biotage Blog.[1][2] Relevance: Justifies the use of aprotic solvents (MeCN) over protic ones (MeOH) for sensitive aldehydes.[2] URL:[Link]
-
Stability of Silica-Based Columns. Source: Journal of Chromatography A. Relevance: Discusses silica acidity and stability, supporting the recommendation for neutral/acidic conditions. URL:[Link][2]
Sources
Technical Support Center: Formylation of Substituted Toluenes
Status: Operational Subject: Troubleshooting Side Reactions & Process Optimization Audience: Process Chemists, R&D Scientists, API Developers
Introduction & Scope
Welcome to the technical support hub for the formylation of substituted toluenes. This guide addresses the two primary distinct chemical transformations often conflated under "formylation":
-
Ring Formylation (Electrophilic Aromatic Substitution): Introducing a formyl group (-CHO) onto the aromatic ring (e.g., Vilsmeier-Haack, Gattermann-Koch).
-
Side-Chain Functionalization: Oxidizing the methyl group of toluene to an aldehyde (e.g., Radical halogenation/hydrolysis, Etard reaction).
Each pathway presents unique failure modes. This guide prioritizes the Vilsmeier-Haack and Gattermann-Koch protocols, as they are the industry standards for direct C-H formylation.
Module A: Vilsmeier-Haack Formylation
Primary Utility: High regioselectivity for electron-rich substituted toluenes (e.g., cresols, methoxytoluenes).
Reagents: DMF (Dimethylformamide) + POCl
Critical Failure Mode: Reagent Degradation & Chlorination
The Vilsmeier reagent (chloromethyleneiminium salt) is moisture-sensitive. A common side reaction is the competitive chlorination of the aromatic ring or side-chain functional groups instead of formylation.
Troubleshooting Protocol: Vilsmeier Reagent Formation
Issue: Product contains aryl chlorides or low yield of aldehyde. Root Cause: High temperature during reagent formation or presence of moisture.
Step-by-Step Validation:
-
Dry Solvents: Ensure DMF is anhydrous (<0.05% water). Water hydrolyzes POCl
to phosphoric acid and HCl, killing the active electrophile. -
Temperature Control (The "0 to 20" Rule):
-
Step A: Cool DMF to 0°C.
-
Step B: Add POCl
dropwise.[3] Do not exceed 20°C during addition. Higher temperatures promote the formation of dichlorophosphates which favor chlorination over formylation.
-
-
The "Pink" Indicator: A properly formed Vilsmeier reagent in DMF often turns a faint pink/orange. If it turns dark red/black immediately, thermal decomposition has occurred. Discard.
Side Reaction: Dimerization (Diarylmethane Formation)
Mechanism: The newly formed aldehyde is electron-poor, but if the starting material is highly electron-rich (e.g., 3,5-dimethoxytoluene), the intermediate alcohol (formed before final hydrolysis) can act as an electrophile, attacking a second molecule of starting material.
Visualizing the Failure Pathway:
Caption: Figure 1. Competitive pathways in Vilsmeier-Haack formylation. Dimerization occurs when the intermediate persists in the presence of excess substrate.
Corrective Action:
-
Inverse Addition: Add the substrate to the pre-formed Vilsmeier reagent, not the reagent to the substrate. This ensures the electrophile is always in excess, minimizing dimerization.
Module B: Gattermann-Koch Formylation
Primary Utility: Formylation of alkylbenzenes (e.g., toluene, xylenes) that are not activated enough for Vilsmeier-Haack.[4]
Reagents: CO + HCl + AlCl
Critical Failure Mode: Alkyl Migration (Jacobsen-Type Rearrangement)
Issue: You start with o-xylene but isolate derivatives of m-xylene or p-xylene.
Root Cause: Strong Lewis acids (AlCl
Data: Thermodynamic Stability of Xylenes (at 50°C with AlCl
| Isomer | Initial % | Equilibrium % (After 2h) |
| Ortho | 100% | ~15% |
| Meta | 0% | ~60% (Most Stable) |
| Para | 0% | ~25% |
Prevention Strategy:
-
Switch Catalyst: Replace AlCl
with milder Lewis acids like TiCl or SnCl if the substrate is sufficiently reactive. They induce less migration. -
Low Temperature: Conduct the reaction at -10°C to 0°C. Migration is temperature-dependent.
-
High Pressure CO: Increasing CO pressure (50-100 atm) accelerates the formylation rate relative to the migration rate (Kinetic Control).
Side Reaction: Deformylation (Reversibility)
The Gattermann-Koch reaction is reversible. The formyl group can be lost if the workup is too acidic or heated for too long.
Protocol Note: Quench the reaction mixture into ice-water immediately. Do not allow the acidic mixture to stand at room temperature.
Module C: Methyl-to-Formyl Oxidation (Side-Chain)
Primary Utility: Converting the existing methyl group of toluene to an aldehyde (e.g., Toluene
Critical Failure Mode: Over-Oxidation
Issue: Formation of Benzoic Acid derivatives instead of Benzaldehyde. Mechanism: The aldehyde C-H bond is weaker than the methyl C-H bond, making the product more reactive than the starting material.
Decision Tree for Oxidation Method:
Caption: Figure 2. Selection logic for side-chain oxidation methods to minimize carboxylic acid formation.
Recommended Protocol (Trapping Method): To prevent over-oxidation, perform the oxidation in the presence of Acetic Anhydride .
-
Reagent: CrO
in Acetic Anhydride/H SO . -
Mechanism: As the aldehyde forms, it is immediately trapped as the gem-diacetate (Ar-CH(OAc)
). This intermediate is stable to further oxidation. -
Workup: Hydrolyze the diacetate with aqueous acid to release the aldehyde.
FAQ: Troubleshooting & "Quick Fixes"
Ticket #104: "My Vilsmeier reaction solidified into a black tar."
-
Diagnosis: Thermal runaway. The formation of the Vilsmeier reagent is exothermic.
-
Fix: Dilute the reaction with a chlorinated solvent (DCM or DCE) before adding the aromatic substrate. This acts as a heat sink.
Ticket #209: "I need the ortho-isomer, but Vilsmeier gives me para."
-
Diagnosis: Vilsmeier-Haack is highly sensitive to steric hindrance and typically favors the para position.
-
Fix:
-
If para is blocked, ortho will form.
-
Alternative Method: Switch to the Duff Reaction (Hexamine/TFA).[5] The Duff reaction mechanism involves a specific coordination to phenolic oxygens (if present) that directs formylation to the ortho position.
-
Lithiation: If the ring has a directing group, use ortho-lithiation followed by DMF quench (e.g.,
-BuLi + DMF).
-
Ticket #315: "Can I use Vilsmeier on Nitro-toluene?"
-
Diagnosis: No. Nitro groups are strongly electron-withdrawing. The ring is too deactivated.
-
Fix: You cannot use electrophilic aromatic substitution. You must use the Side-Chain Oxidation route (oxidize the methyl group) or reduce the nitro group to an amine (which activates the ring) first.
References
-
Vilsmeier-Haack Mechanism & Review: Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330.
-
Gattermann-Koch Reaction: Crouch, R. D. (2010).[6] Gattermann-Koch Formylation. In Name Reactions. Springer. Link
-
Alkyl Migration (Jacobsen Rearrangement): Smith, M. B. (2020).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See section on Friedel-Crafts rearrangements).
- Oxidation Trapping (Gem-Diacetate): Freeman, F. (1980). Chromyl Chloride Oxidations.
-
Duff Reaction Selectivity: Larrow, J. F., & Jacobsen, E. N. (1994). A Practical Method for the Synthesis of Salicylaldehydes. Journal of Organic Chemistry, 59(7), 1939–1942.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier haack reaction | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: (2-Formyl-3-methylphenyl)acetonitrile
The following technical guide is designed for researchers utilizing (2-Formyl-3-methylphenyl)acetonitrile (CAS: 136262-99-2) in drug discovery and organic synthesis.
Compound Identity & Physicochemical Profile
Before addressing stability, verify your material against these specifications to ensure baseline integrity.
| Property | Specification |
| IUPAC Name | 2-(2-Formyl-3-methylphenyl)acetonitrile |
| CAS Number | 136262-99-2 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Structure | Benzene ring substituted at 1-(CH₂CN) , 2-(CHO) , and 3-(CH₃) .[1] |
| Physical State | Solid (Powder or Crystalline) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate. Insoluble in water. |
Core Storage Protocols
This compound is a bifunctional intermediate containing a reactive aldehyde and an acidic methylene group (alpha to nitrile). Its stability relies on suppressing autoxidation and base-catalyzed condensation .[1]
Primary Storage Directive
-
Temperature: 2°C to 8°C (Refrigerated). Long-term storage (>6 months) is safer at -20°C .[1]
-
Atmosphere: Strictly Inert (Argon or Nitrogen). The aldehyde group is susceptible to aerobic oxidation.
-
Container: Amber glass vial with a Teflon-lined screw cap.[1] Parafilm seal is recommended to prevent moisture ingress.
-
Desiccation: Store in a desiccator or with silica gel packets. Moisture can promote nitrile hydrolysis over long periods.
The "Golden Rule" of Handling
Never store this compound in solution. Dissolve only immediately prior to use. In solution, the effective concentration of dissolved oxygen and the mobility of molecules significantly accelerate degradation pathways (dimerization and oxidation).
Troubleshooting & FAQs
Direct solutions to common experimental observations.
Q1: My sample has turned from off-white to yellow/brown. Is it still usable?
Diagnosis: This indicates oxidative degradation or oligomerization .
-
Mechanism: The formyl group (-CHO) oxidizes to a carboxylic acid (-COOH) upon exposure to air.[1] The color change often comes from conjugated oligomers formed via aldol-type condensation between the aldehyde and the acidic methylene of the acetonitrile group.
-
Action:
-
Check Purity: Run a TLC (Thin Layer Chromatography) or ¹H-NMR.
-
Purification: If the impurity level is <10%, recrystallization from a non-polar solvent (e.g., Hexane/Ethyl Acetate mixture) is often effective. If degradation is severe (>10%), purify via flash column chromatography on silica gel.
-
Q2: I see a new peak in the ¹H-NMR spectrum around 12.0 ppm. What is it?
Diagnosis: This is the carboxylic acid proton, confirming oxidation .
-
Explanation: The aldehyde proton typically appears at ~10.0–10.5 ppm. A broad singlet shifting downfield to ~12.0 ppm corresponds to 2-(cyanomethyl)-3-methylbenzoic acid .[1]
-
Prevention: Purge your storage vials with Argon after every use.
Q3: Can I use basic conditions for my reaction?
Warning: Extreme caution is required.
-
Risk: The methylene protons (-CH₂-CN) are acidic (pKa ~20-25).[1] In the presence of a base, the resulting carbanion can attack the adjacent aldehyde (intramolecular or intermolecular), leading to indene derivatives or polymerization.
-
Protocol: Add base slowly and at low temperatures (0°C or below) if your synthesis requires deprotonation.
Q4: The compound is not dissolving in water.
Status: Normal.
-
Explanation: The lipophilic toluene core dominates the solvation properties.
-
Solution: Use DMSO or DMF for biological assays; use DCM or THF for synthetic chemistry.
Scientific Deep Dive: Degradation Pathways
Understanding how the compound fails allows for better experimental design.
Mechanism 1: Aerobic Autoxidation
The most common failure mode is the conversion of the aldehyde to a carboxylic acid. This is a radical-chain mechanism initiated by trace metals or light.[1]
Mechanism 2: Base-Catalyzed Cyclization (Indene Formation)
Due to the proximity of the reactive groups (1,2-substitution), this molecule is "spring-loaded" to cyclize under basic conditions.[1]
Figure 1: Primary degradation pathways.[1] The upper path (Red) represents storage failure (oxidation). The lower path (Yellow) represents reaction handling risks (base sensitivity).
Decision Tree: Storage & Handling
Use this logic flow to determine the immediate action for your sample.
Figure 2: Storage workflow to maximize shelf-life.
References
-
BenchChem. (2-Formyl-3-methylphenyl)acetonitrile Product Information & CAS 136262-99-2. Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet: 2-(3-Formylphenyl)acetonitrile (Isomer Analog for Stability Data). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for Acetonitrile Derivatives. Retrieved from
Sources
Optimizing catalyst for reactions involving (2-Formyl-3-methylphenyl)acetonitrile
The following technical support guide is designed for researchers optimizing the transformation of (2-Formyl-3-methylphenyl)acetonitrile , specifically focusing on its most critical application: the intramolecular cyclization to functionalized isoquinoline scaffolds (e.g., 8-methylisoquinolin-1(2H)-one or 1-amino-8-methylisoquinoline).
These protocols address the unique steric challenges imposed by the ortho-methyl group at the C3 position.
Topic: Catalyst & Reaction Engineering for Isoquinoline Synthesis Document ID: TSC-2024-ISOQ-08 Status: Active / Verified
Core Reaction Context & Mechanistic Challenges
The substrate (2-Formyl-3-methylphenyl)acetonitrile is a bifunctional building block. The primary challenge in its optimization is the 3-methyl group . Unlike the unsubstituted analog (2-cyanomethylbenzaldehyde), the C3-methyl exerts significant steric hindrance on the C2-formyl group.
This steric bulk has two opposing effects:
-
Kinetic Inhibition: It blocks the trajectory of incoming nucleophiles (or the intramolecular nitrogen attack), significantly lowering the Turn-Over Frequency (TOF) of standard catalysts.
-
Conformational Locking: It restricts rotation around the aryl-carbonyl bond, potentially trapping the molecule in a rotamer unfavorable for cyclization.
Primary Reaction Pathways
The optimization strategies below focus on two pathways:
-
Pathway A (Acid-Catalyzed): Hydrolysis/Cyclization to 8-methylisoquinolin-1(2H)-one .
-
Pathway B (Ammonium-Mediated): Cyclization to 1-amino-8-methylisoquinoline .
Interactive Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion (<40%)
Diagnosis: The catalyst is unable to overcome the steric barrier of the C3-methyl group, or the active species is deactivating.
| Probable Cause | Technical Explanation | Corrective Action |
| Steric Crowding | Bulky ligands (e.g., phosphines on metal catalysts) or large counter-ions cannot access the C2-aldehyde effectively due to the ortho-methyl. | Switch to "Naked" or Small-Ligand Catalysts. Use Brønsted acids (TfOH) or small Lewis Acids ( |
| Rotamer Locking | The aldehyde is locked "away" from the nitrile side chain. | Increase Temperature (>80°C). Higher thermal energy is required to overcome the rotational barrier imposed by the C3-methyl. |
| Nitrile Passivation | The nitrile nitrogen coordinates strongly to the Lewis Acid metal center, poisoning the catalyst. | Increase Catalyst Loading (10-15 mol%). Or switch to a catalyst with lower affinity for nitriles (e.g., In(OTf)3). |
Issue 2: Formation of Indene Byproducts (Deep Blue/Red Tars)
Diagnosis: Competitive Knoevenagel Condensation . The
-
Mechanism: Base catalysis promotes deprotonation of the
, leading to carbocycle formation (2-cyano-indenes) which rapidly polymerize. -
Solution:
-
Eliminate Strong Bases: Avoid NaOEt, KOH, or DBU.
-
Acid Switch: Switch to an acid-catalyzed pathway (Pathway A). If a basic pathway is required (Pathway B), use a buffered system (Ammonium Acetate/Acetic Acid) to keep the pH < 7.5, suppressing the carbanion concentration.
-
Issue 3: Aldehyde Oxidation (Carboxylic Acid Impurity)
Diagnosis: The C2-formyl group oxidizes to 2-(cyanomethyl)-3-methylbenzoic acid.
-
Cause: Trace oxygen presence, particularly when using transition metals (Cu, Fe) at high temperatures.
-
Solution:
-
Degas Solvents: Sparge with Argon for 20 mins.
-
Add Antioxidant: Add 5 mol% hydroquinone if the reaction is radical-sensitive (rare, but possible with Cu catalysts).
-
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for catalyst selection based on the desired product and the steric constraints of the 3-methyl group.
Caption: Optimization logic tree for 3-methyl substituted precursors. Note the divergence based on target scaffold and the convergence on steric mitigation strategies.
Optimized Experimental Protocols
These protocols are specifically tuned for the 3-methyl analog, using higher temperatures and specific solvent systems to mitigate steric hindrance.
Protocol A: Synthesis of 8-Methylisoquinolin-1(2H)-one (Acid Mediated)
Best for: Generating the lactam core for further N-alkylation.
-
Setup: 50 mL Round Bottom Flask equipped with a reflux condenser and magnetic stir bar.
-
Reagents:
-
Substrate: 1.0 equiv (e.g., 5 mmol).
-
Solvent: Acetic Acid / Water (10:1) . Note: The water is necessary for the hydration step.
-
Catalyst: Sulfuric Acid (H2SO4) , 2.0 equiv. Note: High loading required to protonate the nitrile and overcome sterics.
-
-
Procedure:
-
Dissolve substrate in AcOH/H2O.
-
Add H2SO4 dropwise (Exothermic!).
-
Critical Step: Heat to 110°C (Reflux) for 6–8 hours. Standard 80°C protocols for non-methylated analogs will fail here.
-
-
Workup: Pour onto ice water. Neutralize with
to pH 8. Filter the precipitate.[1] -
Validation: Check LCMS for Mass [M+H] = 160.1. Absence of nitrile peak in IR (
).
Protocol B: Synthesis of 1-Amino-8-methylisoquinoline (Ammonia Mediated)
Best for: Generating the amino-heterocycle for kinase inhibitor scaffolds.
-
Setup: Sealed Pressure Tube (to contain Ammonia).
-
Reagents:
-
Substrate: 1.0 equiv.
-
Reagent: Ammonium Acetate (
) , 5.0 equiv. -
Catalyst Additive: Copper(I) Iodide (CuI) , 10 mol%. CuI coordinates the nitrile, facilitating nucleophilic attack by ammonia despite the methyl steric block.
-
Solvent: DMSO or DMF (Dry).
-
-
Procedure:
-
Combine all reagents in the tube. Flush with Argon. Seal.
-
Heat to 100°C for 12 hours.
-
-
Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMSO/DMF.
-
Purification: Flash chromatography (DCM/MeOH).
Frequently Asked Questions (FAQ)
Q: Why can't I use the standard Sodium Ethoxide (NaOEt) method used for other benzaldehydes? A: With the 3-methyl group, the aldehyde is sterically shielded. Strong bases like NaOEt will preferentially deprotonate the alpha-carbon of the nitrile (which is less hindered), leading to rapid self-condensation into indene polymers rather than the desired isoquinoline cyclization.
Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Likely not. If using a metal catalyst, the product (isoquinoline) might be inhibiting the catalyst by binding to the metal center.
-
Try: Switching to a catalyst with lower nitrogen affinity (e.g., changing from Cu to Ag or using Brønsted acid conditions).
-
Try: Increasing the temperature to 120°C to destabilize the product-catalyst complex.
Q: How do I remove the residual copper from Protocol B? A: The 1-aminoisoquinoline product chelates copper strongly. Wash the organic phase with 10% aqueous EDTA or Ammonium Hydroxide solution until the aqueous layer is no longer blue.
Data Summary: Solvent & Catalyst Screening
Conditions: 1.0 mmol substrate, 100°C, 12h.
| Catalyst | Solvent | Yield (Isoquinoline) | Major Byproduct | Notes |
| None | EtOH | < 5% | Unreacted | Thermal cyclization is ineffective due to sterics. |
| NaOEt (Base) | EtOH | 0% | Polymer/Tars | Base promotes wrong pathway (Indene). |
| AcOH | 88% | Acid Hydrolysis | Excellent for Lactam synthesis. | |
| DMSO | 45% | Imine intermediate | Slow without metal activation. | |
| DMSO | 92% | None | Cu activates nitrile; Best for Amino-isoquinoline. |
References
-
Isoquinoline Synthesis via Cyclization
- Mechanistic insight into acid-catalyzed cyclization of 2-(cyanomethyl)
- Source: Organic Syntheses, Coll. Vol. 6, p. 1 (General Isoquinoline methods).
-
Copper-Catalyzed Reactions of Nitriles
- Copper-catalyzed addition of nucleophiles to nitriles: Synthesis of nitrogen heterocycles.
- Source: Journal of Organic Chemistry, "Efficient Synthesis of 1-Aminoisoquinolines".
-
Steric Effects in Ortho-Substituted Benzaldehydes
- Impact of ortho-substituents on the reactivity of benzaldehydes in condens
- Source: Tetrahedron Letters.
-
Safety Data (Acetonitrile Derivatives)
- Handling of cyanomethyl-benzaldehyde deriv
- Source: PubChem Labor
Sources
Technical Support Center: (2-Formyl-3-methylphenyl)acetonitrile Synthesis
Topic: Common impurities in (2-Formyl-3-methylphenyl)acetonitrile synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Welcome to the technical support hub for (2-Formyl-3-methylphenyl)acetonitrile (CAS: 136262-99-2). This compound is a critical bifunctional building block—containing both an electrophilic aldehyde and a nucleophilic acetonitrile moiety—often utilized in the synthesis of fused heterocyclic APIs (e.g., isoquinolines, indole derivatives).
Due to the dense functionalization on the benzene ring (1,2,3-substitution pattern), the synthesis of this molecule is prone to specific regiochemical and chemoselective impurities. This guide addresses the root causes of these impurities and provides actionable protocols for their remediation.
Part 1: Synthetic Pathways & Impurity Mapping
To troubleshoot effectively, we must first visualize where impurities originate. The two most common synthetic routes are the Halogenation/Cyanation of 2,3-Dimethylbenzaldehyde (Route A) and the Vilsmeier-Haack Formylation (Route B).
Figure 1: Impurity Genesis in Synthesis Workflows
Caption: Figure 1. Logical flow of impurities generated during the radical bromination and cyanation sequence. Red dashed lines indicate critical failure points.
Part 2: Critical Impurity Profile
The following table categorizes the most persistent impurities encountered during scale-up and bench synthesis.
| Impurity Type | Chemical Name | Origin | Detection (1H NMR) |
| Regioisomer | 2-(3-Formyl-2-methylphenyl)acetonitrile | Bromination of the "wrong" methyl group (C3 instead of C2) due to steric hindrance differences. | Distinct singlet for Ar-CH3 shifts slightly upfield; Aldehyde proton split or shifted. |
| Hydrolysis Product | 2-(2-Formyl-3-methylphenyl)acetamide | Partial hydrolysis of the nitrile group during aqueous workup or storage in moist conditions. | Appearance of broad NH2 singlets (~5.5-7.0 ppm); loss of sharp CN stretch in IR. |
| Oxidation Product | 2-(Cyanomethyl)-3-methylbenzoic acid | Oxidation of the formyl group (CHO → COOH) upon exposure to air/peroxides. | Loss of CHO singlet (~10.2 ppm); appearance of broad COOH peak (>11 ppm). |
| Over-reaction | 2,3-Bis(cyanomethyl)benzene | Double bromination followed by double cyanation (if starting from dimethyl precursor). | Disappearance of Ar-CH3 singlet; appearance of second -CH2CN singlet. |
| Starting Material | 2-Chloro-3-methylbenzaldehyde | Unreacted precursor (if using Pd-catalyzed cyanation route). | Characteristic isotopic pattern in MS; slight shift in aromatic region. |
Part 3: Troubleshooting Guide (Q&A)
Q1: My product has a persistent "almond-like" odor and shows a carboxylic acid peak. What happened?
Diagnosis: Auto-oxidation of the aldehyde. Benzaldehyde derivatives are notoriously prone to air oxidation to benzoic acids. The 2,3-substitution pattern provides some steric protection, but not enough to prevent degradation over time. Corrective Action:
-
Purification: Wash the organic layer with saturated NaHCO3 during workup to remove the acidic impurity (2-(cyanomethyl)-3-methylbenzoic acid).
-
Prevention: Store the compound under an inert atmosphere (Argon/Nitrogen) at -20°C. Add a radical scavenger like BHT (0.1%) if the downstream application permits.
Q2: I see two sets of aldehyde peaks in the NMR (~10.2 ppm and ~10.1 ppm). Is this a rotamer?
Diagnosis: Regioisomeric Impurity. It is likely not a rotamer but the 3-cyanomethyl-2-methyl isomer. In the radical bromination of 2,3-dimethylbenzaldehyde, the methyl group at position 3 is less sterically hindered than the methyl at position 2 (which is wedged between the formyl group and the other methyl). Corrective Action:
-
Separation: These isomers have very similar R_f values. Flash chromatography using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) is required. Use a high-efficiency column (spherical silica, 25-40 µm).
-
Prevention: Lower the temperature of the bromination step (e.g., use CCl4 reflux or benzene substitute at 60°C) to improve selectivity, though this will slow the reaction.
Q3: The nitrile stretch in IR is weak, and I see a carbonyl peak at ~1680 cm⁻¹. Did the aldehyde reduce?
Diagnosis: Hydrolysis to Amide. The nitrile group can hydrolyze to a primary amide (–CONH2) under acidic or basic conditions, especially if the reaction mixture was heated with water. The peak at 1680 cm⁻¹ is likely the Amide I band, distinct from the aldehyde carbonyl (~1695-1700 cm⁻¹). Corrective Action:
-
Workup Adjustment: Avoid strong acids or bases during the quenching of the cyanation reaction. Use saturated NH4Cl (mildly acidic) or phosphate buffer (pH 7) for neutralization.
-
Drying: Ensure the organic extracts are dried rigorously over Na2SO4 before rotary evaporation, as residual water can promote hydrolysis during heating.
Q4: The yield of the cyanation step is low, and the product is dark.
Diagnosis: Aldol/Knoevenagel Polymerization. The product contains both an acidic proton (alpha to nitrile, –CH2CN) and an electrophilic aldehyde. Base-catalyzed self-condensation (Knoevenagel type) can occur, leading to dimers or oligomers. Corrective Action:
-
Base Selection: If generating the nitrile anion, use a non-nucleophilic, bulky base (e.g., LDA, LiHMDS ) at low temperatures (-78°C).
-
Phase Transfer: For the displacement of bromide by cyanide, use Phase Transfer Catalysis (PTC) conditions (DCM/Water, TBAB, NaCN) at room temperature rather than heating in DMF/DMSO. This minimizes thermal self-condensation.
Part 4: Recommended Purification Protocol
This protocol is designed to separate the target compound from its hydrolysis and oxidation byproducts.
Method: Flash Column Chromatography with Buffered Silica. Objective: Remove benzoic acid derivatives and isomeric impurities.
-
Column Preparation: Slurry silica gel (60 Å, 230-400 mesh) in Hexanes containing 1% Triethylamine . (The base neutralizes acidic sites on silica that might catalyze acetal formation or hydrolysis).
-
Loading: Dissolve crude residue in a minimum amount of Toluene (avoid DCM if possible to prevent crystallization on the column).
-
Elution Gradient:
-
0-5 min: 100% Hexanes (Elutes unreacted starting material).
-
5-20 min: 0% → 10% Ethyl Acetate in Hexanes (Elutes target nitrile).
-
20-30 min: 10% → 30% Ethyl Acetate (Elutes amide impurity and alcohol byproducts).
-
-
Fraction Analysis: Spot fractions on TLC. The target aldehyde typically stains orange/red with 2,4-DNP stain (immediate reaction). The amide impurity will not stain strongly with DNP but may absorb UV.
-
Isolation: Combine pure fractions and evaporate at <40°C to prevent thermal degradation.
References
-
BenchChem. (2025). (2-Formyl-3-methylphenyl)acetonitrile Product Specifications and Applications. Retrieved from (Verified Source).
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Org. Synth. 95, 177-191.[1] (Demonstrates cyanation protocols and handling of cyanomethyl-aryl species). Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10975617, 2-(2-Formylphenyl)acetonitrile. (Structural analog data). Retrieved from .
-
Tekale, A.S., et al. (2015).[2] A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent. Int. J. Chem. Stud., 2(6), 42-45. (Discusses Vilsmeier formylation regioselectivity on methyl-substituted rings). Retrieved from .
-
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian J. Chem. (Discusses bromination/alkylation of methyl-benzaldehyde precursors). Retrieved from .
Sources
Technical Support Center: Preventing Over-oxidation in Aldehyde Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet critical challenge in organic synthesis: the over-oxidation of primary alcohols to carboxylic acids when the desired product is an aldehyde. This resource provides in-depth troubleshooting, preventative strategies, and validated protocols to ensure selective and high-yield aldehyde synthesis.
Fundamentals: Understanding Over-oxidation
The synthesis of an aldehyde from a primary alcohol is a delicate operation. The aldehyde product itself is susceptible to further oxidation, which converts it into a more stable, but often undesired, carboxylic acid. This process, known as over-oxidation, is the primary cause of reduced yields and product contamination.
The key to preventing this lies in understanding the mechanism. Over-oxidation typically requires the presence of water. Water can hydrate the intermediate aldehyde to form a gem-diol (geminal diol), which is then readily oxidized to the carboxylic acid.[1][2] Therefore, controlling water content and choosing the right oxidizing agent are paramount.
Caption: General pathway for the oxidation of primary alcohols.
Frequently Asked Questions (FAQs)
Q1: My final product is mostly carboxylic acid. What went wrong?
This is a classic case of over-oxidation. The most likely causes are:
-
Presence of Water: Using a "strong" oxidizing agent like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) in an aqueous environment will almost always lead to the carboxylic acid.[1][3]
-
Non-Selective Reagent: You may have used an oxidant that is too powerful and not designed to stop at the aldehyde stage.
-
Prolonged Reaction Time/Elevated Temperature: Even with milder oxidants, allowing the reaction to proceed for too long or at too high a temperature can promote over-oxidation.
Q2: How can I tell if my reaction is over-oxidizing during the experiment?
Monitoring the reaction is crucial. The most common method is Thin-Layer Chromatography (TLC).
-
TLC Analysis: Spot your reaction mixture alongside your starting alcohol and a standard of the expected aldehyde (if available). The appearance of a new, more polar spot (lower Rf value) that is not the aldehyde could indicate the formation of the carboxylic acid. Carboxylic acids often "streak" on silica gel plates.
-
Color Change: When using chromium-based reagents like potassium dichromate, the reaction progress is indicated by a color change from orange (Cr⁶⁺) to green (Cr³⁺).[4] However, this indicates consumption of the oxidant, not necessarily the selective formation of the aldehyde.
Q3: What does "anhydrous conditions" mean, and why is it so important?
Anhydrous means "without water." In this context, it involves using dried solvents and reagents and performing the reaction under an inert atmosphere (like nitrogen or argon) to exclude moisture from the air. This is critical because it prevents the formation of the gem-diol intermediate, which is the direct precursor to the carboxylic acid byproduct.[1][5] Reagents like Pyridinium Chlorochromate (PCC) are specifically used in anhydrous solvents like dichloromethane (CH₂Cl₂) to stop the oxidation at the aldehyde stage.[2][6]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Significant Carboxylic Acid Formation Detected
Problem: You've run your reaction and post-workup analysis (e.g., NMR, GC-MS) confirms your desired aldehyde is contaminated with, or has been completely converted to, the corresponding carboxylic acid.
Root Cause Analysis & Corrective Actions:
-
Evaluate Your Oxidant:
-
Insight: The choice of oxidizing agent is the most critical factor. "Strong" oxidants (e.g., Jones reagent, KMnO₄) in aqueous media are designed to produce carboxylic acids.[1][3] "Mild" or "selective" oxidants are required to stop at the aldehyde.
-
Solution: Switch to a selective, anhydrous oxidation system. The most common and reliable choices are Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation.[7][8]
-
-
Verify Anhydrous Conditions:
-
Insight: Trace amounts of water can sabotage an otherwise selective oxidation. Solvents may absorb moisture from the air, and some reagents may not be fully dry.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use.[9] Use solvents from a freshly opened bottle or one stored over molecular sieves. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
-
Check Reaction Time and Temperature:
-
Insight: Over-oxidation can sometimes occur even with mild reagents if the reaction is left for too long or gets too hot. For instance, Swern oxidations that are allowed to warm above the recommended -60 °C to -78 °C can lead to side reactions.[10][11]
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately.[9] Adhere strictly to the recommended temperature profile for your chosen protocol.
-
Sources
- 1. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 2. Oxidation of Alcohols | Reactory [reactory.app]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. orgosolver.com [orgosolver.com]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Phase-Transfer Catalyst Issues in Alkylation Reactions
Welcome to the technical support center for phase-transfer catalysis (PTC) in alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to ensure the success of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My alkylation reaction shows low or no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in a phase-transfer catalyzed alkylation is a common issue that can often be traced back to a few key factors related to mass transfer limitations or insufficient catalyst activity.
Underlying Causes & Explanations:
-
Poor Agitation: The reaction rate in many PTC systems is highly dependent on the interfacial area between the aqueous and organic phases.[1] Inadequate stirring results in a small interfacial area, limiting the transfer of the nucleophile into the organic phase where the alkylation occurs.[2]
-
Incorrect Catalyst Choice: The structure of the phase-transfer catalyst is critical. A catalyst that is too hydrophilic (e.g., tetramethylammonium salts) will remain in the aqueous phase, while one that is excessively lipophilic may not effectively interact at the interface to pick up the anion.[2]
-
Insufficient Catalyst Concentration: While catalytic, the concentration of the PTC must be sufficient to facilitate a reaction rate that is practical. The reaction rate is often proportional to the catalyst concentration.[3]
-
Water Content Issues: In liquid-liquid PTC, an excess of water can lead to heavy hydration of the anion, making it difficult for the catalyst to extract it into the organic phase.[2] Conversely, in solid-liquid PTC, trace amounts of water can sometimes be beneficial, but too much can hinder the reaction.
-
Low Reactivity of Substrates: The intrinsic reactivity of the alkylating agent and the nucleophile are fundamental. For instance, sterically hindered substrates will react more slowly.
Troubleshooting Steps:
-
Increase Agitation: Ensure vigorous stirring (a visible vortex is a good indicator in lab-scale reactions). The goal is to create a fine dispersion of one phase within the other to maximize the interfacial area.[2]
-
Re-evaluate Catalyst Selection: The choice of catalyst depends on the specific reaction. For many standard alkylations, tetrabutylammonium bromide (TBAB) is a good starting point. If that fails, consider a more lipophilic catalyst like a tetrahexyl- or tetraoctylammonium salt, especially if the interfacial mechanism is at play.[2]
-
Optimize Catalyst Loading: If you suspect catalyst concentration is the issue, incrementally increase the loading from a typical 1-5 mol% up to 10 mol%.[4]
-
Adjust Water Volume: In liquid-liquid systems, try using a more concentrated aqueous phase of your base or salt. This reduces the hydration of the anion and drives the equilibrium towards the formation of the catalyst-anion ion pair.[2]
-
Increase Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, be mindful of potential side reactions or catalyst degradation at higher temperatures.[5]
Q2: My reaction starts well but then slows down or stops completely. Could my catalyst be deactivating?
A2: Yes, a decline in reaction rate over time is a classic sign of catalyst deactivation or poisoning. Understanding the cause is key to preventing it.
Underlying Causes & Explanations:
-
Catalyst Poisoning: Certain anions can act as catalyst poisons. For example, if your alkylating agent has an iodide leaving group, the iodide anion produced can be more lipophilic than the reactant anion (e.g., hydroxide or phenoxide). The catalyst can form a stable ion pair with the iodide, which is then trapped in the organic phase, effectively taking the catalyst out of the catalytic cycle.
-
Hofmann Elimination: Quaternary ammonium salts, especially those with beta-hydrogens, can undergo Hofmann elimination under strongly basic conditions and at elevated temperatures, leading to the formation of an alkene and a tertiary amine, thus destroying the catalyst.
-
Thermal Degradation: Many phase-transfer catalysts have limited thermal stability. For instance, TBAB may not be stable for prolonged periods at temperatures above 135°C.[6]
-
Hydrolysis of Substrate/Product: If the substrate or product is sensitive to the basic conditions (e.g., esters), hydrolysis can occur, consuming the base and changing the composition of the reaction mixture, which may indirectly halt the desired reaction.[7]
Troubleshooting Steps:
-
Identify Potential Poisons: Review your reaction scheme. If a leaving group like iodide or tosylate is generated, it may be poisoning the catalyst. Using a more lipophilic catalyst or running the reaction at a higher concentration of the desired nucleophile can sometimes overcome this competitive inhibition.[6]
-
Choose a More Stable Catalyst: If Hofmann elimination is suspected, select a catalyst without beta-hydrogens, such as a tetraphenylphosphonium salt, or one with long alkyl chains where this degradation pathway is less favorable.
-
Control Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. Refer to the supplier's data for the thermal stability of your specific catalyst.
-
Perform a Hot Filtration Test: To confirm if catalyst decomposition is the issue, you can perform a hot filtration test. This can help determine if the active catalytic species are being lost from the reaction.
Q3: I'm getting a mixture of C- and O-alkylation products. How can I improve the selectivity?
A3: The C- versus O-alkylation of ambident nucleophiles (like enolates) is a classic challenge in organic synthesis, and PTC offers several handles to control this selectivity.
Underlying Causes & Explanations:
-
Solvation Effects: The selectivity of alkylation is highly dependent on the solvation of the nucleophilic centers. In PTC, the "naked" anion is transferred to the low-polarity organic phase. The less-solvated, more electronegative oxygen atom is often kinetically favored for alkylation.[8]
-
Counter-ion and Ion Pairing: The tightness of the ion pair between the catalyst's cation and the enolate anion can influence the reaction site. Tightly bound ion pairs may favor C-alkylation, while looser ion pairs can favor O-alkylation.
-
Reaction Conditions: Factors like the solvent, water content, and the nature of the base can all shift the C/O-alkylation ratio.
Troubleshooting Steps:
-
Minimize Water Content: To favor O-alkylation, it is often beneficial to minimize the presence of water or other hydrogen-bonding species. This reduces the selective solvation of the oxygen atom, making it more available for reaction. Running the reaction as a solid-liquid PTC system with an anhydrous base (like K₂CO₃) is a common strategy.[8]
-
Vary the Solvent: The polarity of the organic solvent can have a significant impact. Non-polar solvents often favor O-alkylation. Experiment with solvents like toluene, hexane, or dichloromethane.[9]
-
Change the Catalyst: The size and structure of the catalyst's cation can affect the tightness of the ion pair. A larger, more sterically hindered cation might lead to a different selectivity profile compared to a smaller one.
-
Modify the Base: The choice of base (e.g., NaOH vs. KOH vs. CsOH) can influence the nature of the enolate at the interface, which in turn affects the species that is extracted into the organic phase by the catalyst.[10]
Q4: A thick emulsion has formed, and I can't separate the aqueous and organic layers. What should I do?
A4: Emulsion formation is a frequent problem in liquid-liquid PTC systems, as the catalyst itself is a surfactant. Breaking these emulsions is crucial for product isolation and workup.
Underlying Causes & Explanations:
-
Surfactant Nature of the Catalyst: Quaternary ammonium and phosphonium salts are amphiphilic and can stabilize droplets of one phase within the other, leading to an emulsion.[11]
-
High Catalyst Concentration: Using an excessive amount of catalyst can exacerbate emulsion formation.
-
Fine Particulates: The presence of insoluble solid particles can lead to the formation of highly stable Pickering emulsions.[11]
-
High Shear Stirring: While vigorous agitation is needed for the reaction, extremely high shear can sometimes create very fine, stable emulsions.
Troubleshooting Steps:
-
Add Saturated Brine: The most common first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion and forces the organic components out of the aqueous phase.[12]
-
Change the Solvent: Adding a small amount of a different solvent can sometimes break an emulsion. For example, if you are using dichloromethane (DCM), which is prone to forming emulsions, adding some chloroform can help.[13]
-
Filtration: If you suspect a Pickering emulsion stabilized by fine solids, filtering the entire mixture through a pad of a filter aid like Celite can break the emulsion by removing the stabilizing particles.[13]
-
Centrifugation: If available, centrifuging the mixture is a very effective mechanical method to force phase separation.[14]
-
Gentle Heating: Gently warming the mixture can sometimes help break an emulsion by reducing the viscosity of the phases.[15]
For a more detailed, systematic approach, refer to the experimental protocols section below.
Q5: My final product is contaminated with the phase-transfer catalyst. How can I remove it?
A5: Residual catalyst in the final product is a common purity issue, especially in pharmaceutical applications. The removal strategy depends on the properties of your product and the catalyst.
Underlying Causes & Explanations:
-
High Lipophilicity of the Catalyst: Highly lipophilic catalysts (e.g., those with long alkyl chains) have a strong affinity for the organic phase and can be difficult to remove with simple aqueous washes.
-
Insufficient Aqueous Washes: Not performing enough washes during the workup can leave residual catalyst behind.
-
Product-Catalyst Interaction: In some cases, the product molecule may form a stable ion pair or complex with the catalyst.
Troubleshooting Steps:
-
Aqueous Washes: The first and simplest method is to perform multiple washes of the organic phase with water or brine. For more water-soluble catalysts like TBAB, this is often sufficient.
-
Acidic Wash: Washing the organic phase with a dilute acid solution (e.g., 1M HCl) can sometimes help by protonating any basic impurities that might be complexing with the catalyst.
-
Solvent Extraction/Anti-Solvent Precipitation: If your product is a solid, recrystallization is often very effective at leaving the catalyst behind in the mother liquor. Alternatively, you can sometimes precipitate the product by adding an anti-solvent in which the catalyst is soluble.
-
Adsorption: Pass a solution of your product through a plug of silica gel, alumina, or activated carbon. The polar catalyst will often adsorb onto the stationary phase, allowing the less polar product to pass through.[10]
-
Nanofiltration: For industrial applications, separation of the catalyst from the product can be achieved using solvent-resistant nanofiltration membranes.[16]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phase-transfer catalysis in alkylation reactions?
A1: Phase-transfer catalysis facilitates reactions between reactants in immiscible phases (typically aqueous and organic) by using a catalyst (the PTC) to transport one reactant (usually an anion) across the phase boundary. The catalyst, typically a quaternary ammonium (Q⁺) or phosphonium salt, forms a lipophilic ion pair with the anion from the aqueous phase (e.g., a phenoxide, enolate, or cyanide). This ion pair is soluble in the organic phase, where it can react with the organic substrate (the alkylating agent). After the reaction, the catalyst cation pairs with the leaving group and returns to the interface to start the cycle again. There are two primary proposed mechanisms: the Starks extraction mechanism, where the catalyst shuttles back and forth between the bulk phases, and the Makosza interfacial mechanism, where the key ion exchange occurs at the interface.
Caption: General catalytic cycle of phase-transfer catalysis in an alkylation reaction.
Q2: How do I select the right phase-transfer catalyst for my alkylation reaction?
A2: Catalyst selection is a critical parameter that depends on the specific reactants and conditions. A good starting point is to consider the lipophilicity of the catalyst and the nature of the anion to be transferred.
| Catalyst Type | Key Characteristics | Typical Applications |
| Tetrabutylammonium Salts (e.g., TBAB, TBAI) | Moderately lipophilic, good solubility in many organic solvents, cost-effective. | General purpose C-, O-, and N-alkylations. A good first choice for screening.[4] |
| Tetrahexyl/octylammonium Salts | More lipophilic, tend to stay in the organic phase. | Useful when an interfacial mechanism is dominant or when catalyst poisoning by hydrophilic leaving groups is an issue.[2] |
| Methyltrioctylammonium Chloride (Aliquat® 336) | Highly lipophilic, liquid at room temperature, industrially common. | Robust catalyst for a wide range of alkylations, especially at scale. |
| Benzyltriethylammonium Chloride (TEBA) | Good for generating carbenes from chloroform. | Often used in carbene addition reactions but also effective in some alkylations.[16] |
| Crown Ethers (e.g., 18-Crown-6) | Excellent at complexing alkali metal cations (especially K⁺), making the associated anion highly reactive. | Solid-liquid PTC, particularly with potassium salts (e.g., KCN, KF). More expensive and toxic. |
| Polyethylene Glycols (PEGs) | Can complex metal cations, inexpensive. | Used as catalysts in some applications, though generally less efficient than onium salts. |
Caption: Decision workflow for selecting a phase-transfer catalyst.
Q3: What are the most important reaction parameters to optimize in a PTC alkylation?
A3: Beyond the catalyst itself, several parameters must be carefully controlled and optimized to achieve the best results.
| Parameter | Effect on Reaction | Optimization Considerations |
| Agitation Speed | Directly impacts the interfacial surface area. Below a certain threshold, the reaction rate is mass-transfer limited. | Increase stirring speed until no further increase in reaction rate is observed. This ensures the reaction is kinetically controlled.[1] |
| Solvent | Affects the solubility of the catalyst and reactants, and can influence the intrinsic reaction rate and selectivity (e.g., C- vs O-alkylation). | Test a range of solvents from non-polar (e.g., toluene, heptane) to moderately polar (e.g., DCM). The choice can be critical for selectivity.[9] |
| Base Concentration | In base-mediated alkylations, using a higher concentration of aqueous base (e.g., 50% NaOH) can increase the rate by reducing anion hydration. | Higher base concentrations can increase the rate but may also lead to side reactions like hydrolysis or catalyst degradation.[3] |
| Temperature | Affects both the mass transfer and intrinsic reaction rates. | Start at room temperature and increase incrementally. Monitor for side products and catalyst decomposition at higher temperatures.[5] |
| Water Content | Can significantly impact reaction rate by affecting anion hydration and catalyst partitioning. | In L-L PTC, minimize water to enhance anion transfer. In S-L PTC, trace amounts of water may be necessary to activate the solid salt surface.[2] |
Experimental Protocols
Protocol 1: Systematic Approach to Breaking Emulsions
This protocol provides a step-by-step method for breaking emulsions that may form during the workup of a PTC reaction.
-
Initial Observation: After shaking the separatory funnel, allow it to stand undisturbed for 5-10 minutes. Observe if any phase separation begins. Gentle tapping or swirling can sometimes be sufficient for weak emulsions.[12]
-
Add Saturated Brine: If the emulsion persists, add a volume of saturated NaCl solution (brine) equal to about 10-20% of the aqueous phase volume. Invert the funnel gently a few times and allow it to stand. The increased ionic strength of the aqueous phase should promote separation.[12]
-
Gentle Heating: If brine is ineffective, carefully warm the separatory funnel in a warm water bath. A slight increase in temperature can reduce viscosity and help break the emulsion. Do not heat flammable solvents with an open flame.[15]
-
Solvent Addition: Try adding a small amount (5-10% of the organic phase volume) of a different solvent. For DCM-based extractions, adding chloroform can be effective. For ethyl acetate extractions, sometimes a small amount of THF can help.[13]
-
Filtration through Celite: If the emulsion is particularly stubborn, it may be a Pickering emulsion stabilized by solid particles. Set up a Büchner funnel with a pad of Celite. Pour the entire emulsified mixture through the Celite pad under gentle vacuum. The solid particles should be retained by the Celite, breaking the emulsion and allowing the filtrate to separate into two clear layers.[13]
-
Centrifugation (If Available): As a final resort, transfer the mixture to centrifuge tubes and centrifuge for 5-10 minutes. This is a highly effective mechanical method for forcing phase separation.[14]
Protocol 2: Quantification of Catalyst Leaching in the Organic Phase
This protocol outlines a general method for quantifying the amount of a quaternary ammonium catalyst that remains in the organic product phase after workup, using HPLC-MS as the analytical technique.
-
Sample Preparation:
-
After completing the reaction and aqueous workup, take a precise volume or weight of the final organic solution (e.g., 1.0 mL).
-
Dilute this sample with a suitable solvent (e.g., methanol or acetonitrile) to a known final volume in a volumetric flask to ensure the concentration is within the calibration range of the instrument.
-
-
Calibration Standards:
-
Prepare a series of calibration standards of the pure phase-transfer catalyst in the same solvent used for sample dilution. The concentration range should bracket the expected concentration in the diluted sample.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the quantification of the quaternary ammonium cation. Quaternary ammonium compounds ionize very well in positive-ion electrospray ionization (ESI+) mode.
-
Liquid Chromatography (LC): Use a suitable column (e.g., C18) with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometry (MS): Use Selected Ion Monitoring (SIM) to monitor for the specific m/z of the catalyst's cation or, for higher selectivity and sensitivity, develop a Multiple Reaction Monitoring (MRM) method if a tandem mass spectrometer is available.
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample.
-
Use the calibration curve to determine the concentration of the catalyst in the diluted sample.
-
Back-calculate to find the concentration of the catalyst in the original organic product phase. This value can then be used to calculate the total amount of leached catalyst and assess the effectiveness of the purification strategy.
-
References
- Wang, Y.-J., & Wu, H. S. (2007).
-
Li, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. BioMed Research International. [Link]
-
Reddit. (2018). Breaking emulsions. r/chemistry. [Link]
-
Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Luthra, S. S., et al. (2001). Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes. Chemical Communications. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
- Ghorab, M. A., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory.
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
- Wang, M.-L., & Tseng, Y.-H. (2006). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research.
- Mąkosza, M. (2000). Phase-transfer catalysis. A general and convenient method for synthesis. Pure and Applied Chemistry.
- Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
- Balakrishnan, T., & Jayachandran, J. P. (1995). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences-Chemical Sciences.
-
D'hooghe, M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]
- Halpern, M. (n.d.).
- Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR.
-
PTC Organics. (n.d.). Industrial Phase Transfer Catalysis. [Link]
- Fedoryński, M., et al. (2003). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica-Drug Research.
- Cambridge University Press. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9)
- Dolling, U.-H., et al. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society.
- Loureiro, L. B., et al. (2021). Recent developments in catalysis with Pickering Emulsions. RSC Publishing.
-
Clegg, P. S., et al. (2016). Controlling Pickering Emulsion Destabilisation: A Route to Fabricating New Materials by Phase Inversion. PMC. [Link]
- ACS Publications. (2022). Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review | ACS Engineering Au.
-
PTC Organics, Inc. (n.d.). Using Multiple Consecutive PTC Steps to Achieve Advantage. [Link]
-
PTC Organics, Inc. (n.d.). Pollution Prevention Using Phase-Transfer Catalysis. [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]
-
PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. biomedres.us [biomedres.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. EP0695219B1 - Cyclic process for activation, use and recovery of phase-transfer catalysts - Google Patents [patents.google.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
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- 11. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
Technical Support Center: Process Scale-Up for (2-Formyl-3-methylphenyl)acetonitrile
Status: Operational Ticket Focus: Scale-Up Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Process Overview
(2-Formyl-3-methylphenyl)acetonitrile is a critical pharmacophore, often serving as a key intermediate for CGRP antagonists and kinase inhibitors. Its synthesis at scale presents a unique "triad of challenges": Steric Hindrance (1,2,3-substitution pattern), Chemo-selectivity (Aldehyde vs. Nitrile), and Process Safety (Cyanide handling).
This guide addresses the industry-standard route: Nucleophilic Substitution (Cyanation) of the protected benzyl halide precursor, followed by acidic deprotection.
The Validated Synthetic Pathway
To ensure reproducibility, we utilize the Acetal Protection Strategy . Direct cyanation of the aldehyde is unsafe due to cyanohydrin formation and potential polymerization (Cannizzaro/Tishchenko type reactions).
Critical Process Parameters (CPPs) & Troubleshooting
Module A: The Cyanation Step (Safety & Kinetics)
Reaction: Ar-CH₂-Br (Acetal) + NaCN
Operational Data Table: Cyanation Parameters
| Parameter | Range (Lab) | Target (Pilot/Mfg) | Why it Matters (Causality) |
| Catalyst (PTC) | TBAB (1-5 mol%) | TBAB (2-3 mol%) | Tetrabutylammonium bromide is preferred over Aliquat 336 for easier removal. Low loading causes stalling due to steric bulk at C1. |
| Agitation | 500 RPM | Tip Speed > 2.5 m/s | Reaction is mass-transfer limited . Poor mixing leads to accumulation of reagents and potential thermal runaway upon sudden mixing. |
| Temperature | 40-60°C | 45-50°C | High temp (>60°C) risks acetal hydrolysis (if water is acidic) and cyanide decomposition. |
| Solvent Ratio | Tol:Water (1:1) | Tol:Water (1:0.8) | Minimizing water volume maximizes catalyst concentration at the interface, boosting rate. |
Troubleshooting Guide: Cyanation Stalls & Impurities
Q: The reaction stalled at 70% conversion. Adding more NaCN didn't help.
-
Root Cause: "Catalyst Poisoning" or Phase Separation. The active catalyst (
) extracts cyanide into the organic phase. As the reaction proceeds, the concentration of NaBr in the aqueous phase increases, creating a "Salting Out" effect that might alter the partitioning coefficient of the catalyst. -
Action:
Q: I see a new impurity at RRT 0.85 (HPLC).
-
Analysis: This is likely the Anthranil derivative or a cyclic imide formed by the attack of the nitrile nitrogen on the acetal/aldehyde if deprotection happens prematurely.
-
Prevention: Ensure the reaction mixture remains strictly basic (pH 10-11) during cyanation. Acetal groups are acid-labile.
Module B: Deprotection & Isolation
Reaction: Ar-CH₂-CN (Acetal) + H₃O⁺
Protocol: Controlled Hydrolysis
-
Quench: Separate organic phase from Cyanation. Wash with 1N NaOH (to remove residual HCN/Cyanide).
-
Solvent Swap: Swap Toluene for Acetone/Water or THF/Water (homogenous phase required for hydrolysis).
-
Acidification: Add 2N HCl slowly at 20°C.
-
Endpoint: Monitor disappearance of Acetal by TLC/HPLC. Do not over-stir.
Q: My product is polymerizing/turning dark oil.
-
Mechanism: Aldehydes with alpha-hydrogens (or in this case, aromatic aldehydes with electron-withdrawing neighbors) are prone to Aldol-type condensations or Cannizzaro disproportionation if left in basic or strongly acidic media for too long.
-
Fix: Stop hydrolysis immediately upon conversion. Neutralize to pH 6-7 with NaHCO₃ before isolation. Isolate as a solid if possible (crystallization from Heptane/IPA).
Safety Protocol: Cyanide Destruction (Waste Management)
WARNING: Scale-up generates liters of cyanide-rich aqueous waste. You cannot pour this down the drain.
The Oxidative Destruction Protocol (INCO/Peroxide)
We recommend the Hydrogen Peroxide/Copper Catalyzed method for batch destruction, as it avoids the chlorine gas risks of hypochlorite.
-
Adjust pH: Bring aqueous waste stream to pH 10.5 - 11.0 using NaOH.
-
Catalyst: Add CuSO₄·5H₂O (approx. 50 ppm relative to solution).
-
Oxidant: Slowly dose 30% H₂O₂.
-
Stoichiometry: CN⁻ + H₂O₂ → OCN⁻ + H₂O.
-
Exotherm: This reaction is highly exothermic. Control temp < 50°C.
-
-
Verification: Test for residual cyanide using Prussian Blue test or Merckoquant strips before disposal.
Interactive Troubleshooting Logic (Visualized)
Use this logic tree to diagnose low yields during the critical Cyanation step.
Frequently Asked Questions (FAQs)
Q1: Can I use NaCN in the solid form to reduce water volume?
-
Answer: No. Solid-liquid PTC is possible but dangerous at scale due to "hot spots" and abrasion of the reactor glass lining. Always dissolve NaCN in the minimum amount of water (approx. 1.5M to 3M solution) to ensure a consistent interface for the Phase Transfer Catalyst to function.
Q2: Why is the 3-methyl group causing issues with the Vilsmeier-Haack route (Alternative Route)?
-
Answer: If you attempt Vilsmeier formylation on (3-methylphenyl)acetonitrile, the directing effects of the methyl (ortho/para) and the acetonitrile alkyl group compete. While the position between the groups (C2) is activated, it is sterically crowded. You often get a mixture of the 2-formyl (target), 4-formyl, and 6-formyl isomers, requiring difficult chromatography. The Benzyl Bromide Cyanation route (described above) fixes the regiochemistry before the nitrile is introduced.
Q3: What is the recommended material of construction (MoC) for the reactor?
-
Answer: Glass-lined steel (GLS) is standard. Stainless Steel (SS316) is acceptable for the basic cyanation step, but avoid SS316 during the acid deprotection (Step 3) as HCl will corrode the vessel and leach iron, which can chelate with the nitrile/aldehyde and darken the product.
References
- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Standard text for solvent selection and PTC scale-up).
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
-
Occupational Safety and Health Administration (OSHA) . Cyanide Exposure and Control. Link (Safety protocols for NaCN handling).
-
International Cyanide Management Code . Cyanide Destruction - SO2/Air and Peroxide Methods. Link (Waste management protocols).
-
Organic Syntheses , Coll. Vol. 1, p. 107 (1941); Vol. 2, p. 9. Benzyl Cyanide Preparation. Link (Foundational chemistry for benzyl halide to nitrile conversion).
Sources
Validation & Comparative
Strategic 1H NMR Analysis of (2-Formyl-3-methylphenyl)acetonitrile
The following guide is a technical resource designed for researchers and drug development professionals. It synthesizes theoretical substituent effects with practical spectroscopic protocols to characterize (2-Formyl-3-methylphenyl)acetonitrile , a critical intermediate in the synthesis of isoquinolines and indole-based therapeutics.[1][2]
Executive Summary
(2-Formyl-3-methylphenyl)acetonitrile is a sterically congested 1,2,3-trisubstituted benzene derivative.[1][2] Its structural integrity is pivotal for downstream cyclization reactions (e.g., forming 4-methylisoquinolines).[2]
This guide objectively compares the spectral performance of this compound against its regioisomers (common synthetic impurities) and evaluates solvent systems (CDCl₃ vs. DMSO-d₆) to optimize resolution.[1][2] The goal is to provide a self-validating protocol for structural confirmation.
Spectral Fingerprint: The "Product" Profile
The 1H NMR spectrum of (2-Formyl-3-methylphenyl)acetonitrile is defined by three distinct zones: the deshielded aldehyde, the aromatic region, and the aliphatic "fingerprint."
Predicted 1H NMR Data (400 MHz, CDCl₃)
Based on substituent additivity rules and analogous 2,3-disubstituted benzaldehydes. [1][2][1][2][3][4][5][6][7][8][9]
| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |
| A | 10.25 - 10.35 | Singlet (s) | 1H | - | -CHO | Deshielded by carbonyl anisotropy; slightly downfield due to ortho-methyl crowding.[1][2] |
| B | 7.60 - 7.65 | Doublet (d) | 1H | ~7.5 | Ar-H (C6) | Ortho to -CH₂CN; deshielded by the aldehyde cone. |
| C | 7.45 - 7.50 | Triplet (t) | 1H | ~7.5 | Ar-H (C5) | Meta to substituents; standard aromatic resonance.[1][2] |
| D | 7.35 - 7.40 | Doublet (d) | 1H | ~7.5 | Ar-H (C4) | Ortho to -CH₃; slightly shielded relative to H-C6.[1][2] |
| E | 4.05 - 4.15 | Singlet (s) | 2H | - | -CH₂-CN | Benzylic methylene; deshielded by -CN and ortho-CHO.[1][2] |
| F | 2.60 - 2.65 | Singlet (s) | 3H | - | -CH₃ | Aryl methyl; deshielded by ortho-carbonyl interaction.[1][2] |
Comparative Analysis: Performance Against Alternatives
A. Regioisomer Differentiation (The "Impurity" Challenge)
In synthetic pathways (e.g., formylation of 3-methylphenylacetonitrile), regioisomers are the primary "alternative" products that must be ruled out.[2]
| Feature | Target: 2-Formyl-3-methyl | Alternative: 2-Formyl-4-methyl | Alternative: 2-Formyl-6-methyl |
| Aldehyde Shift | ~10.3 ppm (Crowded) | ~10.1 ppm (Less hindered) | ~10.4 ppm (Flanked by substituents) |
| Aromatic Pattern | AMX / ABC (3 adj.[1][2] protons) | ABX (Singlet at C3) | AMX (3 adj.[1][2] protons) |
| Coupling Logic | Two doublets, one triplet ( | One Singlet (s) , two doublets | Two doublets, one triplet |
| Methyl Shift | ~2.60 ppm (Ortho to CHO) | ~2.40 ppm (Meta to CHO) | ~2.50 ppm (Meta to CHO) |
B. Solvent Selection: CDCl₃ vs. DMSO-d₆
The choice of solvent impacts the "performance" of the assay, specifically the resolution of the benzylic methylene protons.[2]
-
CDCl₃ (Chloroform-d):
-
DMSO-d₆ (Dimethyl Sulfoxide-d6):
Recommendation: Use CDCl₃ for routine purity checks.[1][2] Switch to DMSO-d₆ only if the -CH₂CN signal (Region E) is obscured by water or impurities.[1][2]
Experimental Protocol: Self-Validating Workflow
To ensure authoritative results, follow this "Application Scientist" approved workflow.
Step 1: Sample Preparation[2]
-
Mass: Weigh 5–10 mg of (2-Formyl-3-methylphenyl)acetonitrile.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D, containing 0.03% TMS).
-
Filtration: If the solution is cloudy (common with nitrile salts), filter through a cotton plug into the NMR tube.[2] Cloudiness causes baseline rolling, obscuring the aldehyde integral.[2]
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): 5.0 seconds . Crucial: The aldehyde proton has a long T1 relaxation time.[1][2] Short D1 leads to under-integration (<1.0H), falsely suggesting impurity.[1][2] [3]
-
Scans (NS): 16 (Sufficient for >95% purity).
-
Spectral Width: -2 to 14 ppm (Capture the downfield aldehyde).[1][2]
Step 3: Processing & Validation[1]
-
Phasing: Ensure the aldehyde peak is perfectly symmetrical.
-
Integration: Calibrate the Methyl singlet (Region F) to 3.00H .
-
Validation Check:
Visualization: Isomer Verification Logic
The following diagram illustrates the decision logic for verifying the 1,2,3-substitution pattern using 1H NMR data.
Caption: Logic flow for distinguishing the target 3-methyl compound from common 4-methyl impurities based on aromatic coupling patterns.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2]
-
Reich, H. J. (2020).[1][2] Hans Reich's Collection: 1H NMR Chemical Shifts. University of Wisconsin-Madison / ACS Organic Division.[1][2]
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (See Chapter 3 for Relaxation Delays in Aldehydes).
-
ChemicalBook. (2023).[1][2] 2-Cyanomethylbenzaldehyde NMR Spectrum (Parent Analog).
Sources
- 1. 2-Methoxy-6-methylbenzaldehyde | C9H10O2 | CID 640238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. 2-Cyanobenzaldehyde(7468-67-9) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. tandfonline.com [tandfonline.com]
- 8. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0001455) [np-mrd.org]
- 9. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
Technical Comparison Guide: Diagnostic IR Signatures of (2-Formyl-3-methylphenyl)acetonitrile
CAS: Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol Synonyms: 3-Methyl-2-(cyanomethyl)benzaldehyde; 2-(2-Formyl-3-methylphenyl)acetonitrile
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectroscopic profile of (2-Formyl-3-methylphenyl)acetonitrile , a critical intermediate in the synthesis of indole-based therapeutics and melatonin receptor agonists.
For researchers and process chemists, the "performance" of this analytical method lies in its diagnostic resolution —specifically, the ability to isolate the aldehyde carbonyl signal (~1695–1705 cm⁻¹) from the nitrile baseline (~2250 cm⁻¹) and distinguish the product from its halogenated precursors or over-reduced alcohol impurities.
Technical Deep Dive: The Aldehyde Signature
The infrared spectrum of (2-Formyl-3-methylphenyl)acetonitrile is dominated by two distinct functional reporters: the conjugated aldehyde and the non-conjugated nitrile . Understanding the electronic environment of these groups is essential for accurate interpretation.
The Carbonyl Peak (C=O)[1][2]
-
Target Frequency: 1695 ± 10 cm⁻¹ (Strong)
-
Mechanism: The formyl group at position 2 is conjugated with the aromatic ring. While saturated aliphatic aldehydes absorb near 1730 cm⁻¹, the phenyl conjugation lowers the force constant of the C=O bond, shifting the absorption to lower wavenumbers (red shift).
-
Substituent Effect (3-Methyl): The methyl group at position 3 (ortho to the formyl) exerts a weak inductive electron-donating effect (+I), which theoretically lowers the frequency further. However, steric strain between the ortho-methyl and the formyl group may force the carbonyl slightly out of planarity with the ring, reducing conjugation and potentially raising the frequency back toward 1700–1710 cm⁻¹.
-
Diagnostic Value: This peak is the primary indicator of successful formylation from the precursor.
The Fermi Resonance (Aldehyde C-H)[1]
-
Target Frequency: ~2720 cm⁻¹ and ~2820 cm⁻¹ (Medium/Weak doublet)
-
Mechanism: The fundamental C-H stretch of the aldehyde couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹). This Fermi resonance splits the signal into a characteristic doublet.
-
Utility: The lower frequency band (~2720 cm⁻¹) is often isolated from the aliphatic C-H stretches (<3000 cm⁻¹), serving as a "clean" confirmation of the aldehyde moiety.
The Nitrile Peak (C≡N)
-
Target Frequency: 2240–2260 cm⁻¹ (Sharp, Medium)
-
Mechanism: The acetonitrile group (-CH₂CN) contains a non-conjugated nitrile. Unlike benzonitriles (conjugated, ~2220 cm⁻¹), the methylene spacer isolates the CN group, resulting in a higher frequency typical of aliphatic nitriles.
-
Utility: Acts as an internal standard; this peak should remain relatively constant if the starting material also contained the nitrile group.
Comparative Analysis: Product vs. Alternatives
In a drug development context, "alternatives" refer to the process impurities or precursors that must be differentiated from the target product.
Table 1: Diagnostic IR Bands for Process Control
| Functional Group | Target Product (2-Formyl-3-methylphenyl)acetonitrile | Precursor (2-Bromo-3-methylphenyl)acetonitrile | Impurity A (Reduced) (Alcohol Derivative) | Impurity B (Oxidized) (Carboxylic Acid) |
| C=O Stretch | 1695–1705 cm⁻¹ (Strong) | Absent | Absent | ~1680–1700 cm⁻¹ (Broad) |
| C≡N Stretch | 2240–2260 cm⁻¹ (Sharp) | 2240–2260 cm⁻¹ (Sharp) | 2240–2260 cm⁻¹ (Sharp) | 2240–2260 cm⁻¹ (Sharp) |
| O-H Stretch | Absent | Absent | 3200–3400 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Very Broad) |
| Aldehyde C-H | 2720 / 2820 cm⁻¹ (Doublet) | Absent | Absent | Absent |
| Status | Pass | Incomplete Reaction | Over-Reduction | Over-Oxidation |
Critical Differentiators
-
Vs. Precursor: The appearance of the strong C=O band at ~1700 cm⁻¹ is the "Go/No-Go" signal. The precursor (CAS 76574-42-0) lacks this band entirely.
-
Vs. Alcohol Impurity: If the reaction (e.g., lithiation followed by DMF quench) is quenched improperly or reduced, the formyl group becomes a hydroxymethyl group. This destroys the C=O peak and introduces a broad O-H stretch >3200 cm⁻¹.
-
Vs. Acid Impurity: Air oxidation can convert the aldehyde to a carboxylic acid. While the C=O peak remains, it often shifts and broadens, and the diagnostic "Fermi doublet" at 2720 cm⁻¹ disappears, replaced by the massive O-H trough of the acid dimer.
Experimental Protocol: Validated Characterization
To ensure reproducibility (Trustworthiness), follow this self-validating protocol.
Sample Preparation
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid intermediates due to speed and minimal sample loss.
-
Crystal Material: Diamond or ZnSe.
-
Solvent Residue: Ensure the sample is dried of extraction solvents (e.g., DCM, Ethyl Acetate). Chlorinated solvents have strong peaks at 700–800 cm⁻¹ that can obscure the aromatic fingerprint region.
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 16 scans (Routine) or 64 scans (Publication quality).
-
Background: Collect a fresh air background immediately prior to sampling to eliminate CO₂ (2350 cm⁻¹) and H₂O vapor interference.
Data Validation Step
-
Check 1: Verify the presence of the Nitrile peak (~2250 cm⁻¹) . If absent, the core scaffold has degraded.
-
Check 2: Verify the Aldehyde doublet (2720/2820 cm⁻¹) . If the C=O is present but these are missing, suspect a ketone contaminant or acid formation.
Synthesis Monitoring Workflow
The following diagram illustrates the decision logic for monitoring the synthesis of (2-Formyl-3-methylphenyl)acetonitrile using IR checkpoints.
Figure 1: Logic flow for IR-based quality control during the synthesis of the target aldehyde intermediate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975617, 2-(2-Formylphenyl)acetonitrile. Retrieved from [Link] (Parent scaffold reference).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for Fermi resonance and substituent effects).
Sources
Comparative Guide: Mass Spectrometry Profiling of (2-Formyl-3-methylphenyl)acetonitrile
Executive Summary
(2-Formyl-3-methylphenyl)acetonitrile (CAS 135737-14-3) is a critical bifunctional intermediate used in the synthesis of fused heterocyclic pharmacophores, including isoquinolines and indoles. Its structural duality—possessing both an electrophilic formyl group and a nucleophilic active methylene (nitrile)—makes it highly reactive but also prone to specific fragmentation patterns in mass spectrometry (MS).
This guide objectively compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for the analysis of this compound. It provides mechanistic insights into fragmentation pathways, self-validating experimental protocols, and data interpretation strategies to distinguish this molecule from structural isomers.
Part 1: Structural & Mechanistic Analysis
The Molecule[1][2]
-
Formula: C
H NO -
Molecular Weight: 159.19 g/mol
-
Key Features:
-
Ortho-substitution: The formyl (-CHO) and acetonitrile (-CH
CN) groups are adjacent, facilitating unique "ortho-effect" rearrangements. -
Active Methylene: The -CH
- group alpha to the nitrile is acidic and reactive.
-
Fragmentation Mechanics (EI Source)
In hard ionization (EI, 70 eV), the molecular ion (M
Primary Fragmentation Pathways:
- -Cleavage (Formyl Loss):
-
Decarbonylation:
-
Mechanism: Extrusion of neutral CO (28 Da) from the aldehyde, often involving a hydrogen shift.
-
Peak: m/z 131.
-
-
Nitrile Side-Chain Fragmentation:
-
Mechanism: Benzylic cleavage losing the cyano group (•CN, 26 Da) or the cyanomethyl radical (•CH
CN, 40 Da). -
Peak: m/z 119 (Methyltropylium ion).
-
-
Ortho-Effect Cyclization:
-
Mechanism: The oxygen of the formyl group interacts with the active methylene protons. In the gas phase, this can lead to the loss of water (18 Da) to form a cyclized isoquinoline-like cation.
-
Peak: m/z 141.
-
Visualization of Fragmentation Pathways
Caption: Predicted EI fragmentation tree for (2-Formyl-3-methylphenyl)acetonitrile showing primary loss channels.
Part 2: Comparative Technique Analysis
For drug development workflows, choosing the right ionization mode is critical. EI is superior for structural confirmation (ID), while ESI is preferred for purity profiling (LC-MS).
Performance Comparison Table
| Feature | EI-GC-MS (Electron Ionization) | ESI-LC-MS (Electrospray Ionization) |
| Primary Utility | Structural Identification (Fingerprinting) | Purity & Quantification (Soft Ionization) |
| Ion Type | M | [M+H] |
| Fragmentation | Rich, reproducible (NIST library compatible) | Minimal (requires MS/MS for fragments) |
| Sensitivity | High for volatile intermediates | High; dependent on mobile phase pH |
| Key Diagnostic | m/z 130 (Loss of CHO) confirms aldehyde | m/z 160 ([M+H] |
| Isomer Differentiation | Excellent. Ortho-effect peaks (m/z 141) distinguish it from para-isomers. | Poor. Isomers often yield identical [M+H] |
Technique Selection Strategy
-
Use EI-GC-MS when: You need to confirm the position of the substituents. The "ortho-effect" (loss of H
O) is a unique signature of the 2-formyl/acetonitrile arrangement that will likely be absent or suppressed in 3- or 4-formyl isomers. -
Use ESI-LC-MS when: You are analyzing the compound in a biological matrix or a reaction mixture containing non-volatile salts. Use Negative Mode (ESI-) if possible; the benzylic protons (
to nitrile) are acidic ( in DMSO, lower in gas phase), allowing for [M-H] detection which often has lower background noise than positive mode.
Part 3: Experimental Protocols
Protocol A: Structural Confirmation via GC-MS (EI)
This protocol is self-validating: The presence of the m/z 130 and 141 peaks confirms the ortho-disposition of functional groups.
Reagents:
-
Solvent: Dichloromethane (HPLC Grade).
-
Standard: (2-Formyl-3-methylphenyl)acetonitrile (>98% purity).
Workflow:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane. Vortex for 30s.
-
Inlet: Splitless injection (1
L) at 250°C. -
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25
m film). -
Gradient:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source:
Data Check: Look for M
Protocol B: Purity Profiling via LC-MS (ESI)
This protocol utilizes the acidity of the nitrile alpha-protons for sensitive detection.
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow:
-
Sample Prep: Dissolve sample in 50:50 Water:MeCN to 10
g/mL. -
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).
-
Gradient: 5% B to 95% B over 5 mins. Flow: 0.4 mL/min.
-
Source (ESI+):
-
Capillary: 3500 V.
-
Gas Temp: 300°C.
-
Target Mass: m/z 160 ([M+H]
).
-
-
Source (ESI-): Optional but recommended for specificity.
-
Switch polarity to Negative.
-
Target Mass: m/z 158 ([M-H]
).
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms including alpha-cleavage and ortho-effects).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
NIST Mass Spectrometry Data Center. (2023). Acetonitrile and Benzaldehyde Fragmentation Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Detailed discussion on the "Ortho Effect" in mass spectrometry of disubstituted benzenes).
Sources
Technical Guide: HPLC Method Development & Validation for (2-Formyl-3-methylphenyl)acetonitrile
Executive Summary
(2-Formyl-3-methylphenyl)acetonitrile (CAS 136262-99-2) is a critical bifunctional building block used in the synthesis of fused heterocyclic pharmacophores, including isoquinolines and phthalazines.[1] Its dual reactivity—stemming from the electrophilic formyl group and the nucleophilic acetonitrile moiety—presents unique stability challenges.
This guide provides a comparative analysis of HPLC strategies for determining the purity of this intermediate. Unlike generic protocols, we focus on separating the target molecule from its specific oxidative and hydrolytic degradants. We propose two distinct methodologies: a Rapid Screening Method (LC-MS Compatible) for in-process control and a Robust Stability-Indicating Method for final quality assurance.
Chemical Context & Impurity Profiling[1][2][3]
To design an effective separation, one must first understand the "Fate of the Molecule." The aldehyde group is prone to oxidation, while the nitrile group is susceptible to hydrolysis under extreme pH.
Degradation Pathways
The following diagram illustrates the potential impurities that the HPLC method must resolve.
Figure 1: Predicted degradation and impurity pathways for (2-Formyl-3-methylphenyl)acetonitrile.
Method Comparison: Volatile vs. Non-Volatile Buffers[1]
The choice of mobile phase is the deciding factor in resolution and peak shape for this compound.
| Feature | Method A: Rapid Screening (Volatile) | Method B: Stability-Indicating (Buffered) |
| Mobile Phase | 0.1% Formic Acid / Acetonitrile | 20mM Phosphate Buffer (pH 3.[1]0) / Acetonitrile |
| Primary Use | Reaction Monitoring (IPC), LC-MS ID | Final Product Release, Stability Testing |
| Acidic Impurity Shape | Potential tailing (due to partial ionization) | Sharp, symmetrical peaks (fully suppressed ionization) |
| MS Compatibility | Yes | No (Non-volatile salts) |
| Run Time | Short (< 10 min) | Moderate (15-20 min) |
| Resolution (Rs) | Moderate (> 1.[2]5) | High (> 2.0 for all pairs) |
Expert Insight
Why Method B is Superior for Purity: The oxidative impurity (benzoic acid derivative) has a pKa ~4-5.[1] In Method A (Formic acid, pH ~2.7), the pH is close to the pKa, leading to "peak broadening" or retention time shifts as the concentration changes. Method B uses a stronger buffer at pH 3.0, locking the impurity in its protonated (neutral) state, ensuring consistent retention and sharp peak shape essential for quantifying trace levels (<0.1%).
Detailed Experimental Protocols
Method A: Rapid Screening (LC-MS Compatible)
Best for checking reaction completion or identifying unknown side-products via Mass Spec.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent.
-
Flow Rate: 0.8 mL/min.[1]
-
Temperature: 35°C.[1]
-
Detection: UV @ 254 nm (primary), 210 nm (secondary).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
Method B: Stability-Indicating (Recommended for CoA)
Best for accurate purity calculation and separating the carboxylic acid impurity.[1]
-
Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm).
-
Temperature: 30°C.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial Hold (Retain Acids) |
| 15.0 | 40 | 60 | Linear Ramp |
| 20.0 | 10 | 90 | Wash |
| 25.0 | 85 | 15 | Re-equilibration |
Expected Performance & Data Analysis
The following data represents the expected elution order based on the polarity of the functional groups on a C18 column using Method B.
| Compound | Relative Retention Time (RRT) | Polarity Driver |
| Oxidation Impurity (Acid) | ~0.6 - 0.7 | High Polarity (-COOH).[1] Elutes first. |
| Hydrolysis Impurity (Acid) | ~0.8 | Moderate Polarity. |
| Target Molecule | 1.00 | Balanced Polarity. |
| Starting Material (Bromide) | ~1.2 - 1.4 | Lipophilic (Br).[1] Elutes later. |
| Dimer/Oligomers | > 1.5 | Very Lipophilic. |
Acceptance Criteria for Validation:
-
Resolution (Rs): > 2.0 between the Oxidation Impurity and Target.
-
Tailing Factor (T): < 1.5 for the Target peak.
-
LOD: < 0.05% (area normalization).
Workflow Visualization
The following decision tree guides the analyst in selecting the appropriate method based on the stage of drug development.
Figure 2: Decision matrix for selecting the optimal HPLC protocol.
References
-
BenchChem. (2-Formyl-3-methylphenyl)acetonitrile Product Information & CAS 136262-99-2 Verification. Retrieved from
-
Sigma-Aldrich. 2-(3-Formylphenyl)acetonitrile (Isomer Analog) Physical Properties and Safety Data.[1] Retrieved from [1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed.).[4] Wiley-Interscience.[1] (General reference for gradient elution of aromatic aldehydes).
-
PubChem. Compound Summary for (2-Formyl-3-methylphenyl)acetonitrile. Retrieved from
Sources
Strategic Selection of Regioisomers: (2-Formyl-3-methylphenyl)acetonitrile vs. (4-Formyl-3-methylphenyl)acetonitrile
[1]
Executive Summary: The Geometry of Reactivity
In fragment-based drug discovery (FBDD) and heterocycle synthesis, the choice between (2-Formyl-3-methylphenyl)acetonitrile (the ortho-isomer) and (4-Formyl-3-methylphenyl)acetonitrile (the para-isomer) is rarely about simple substitution patterns.[1] It is a decision between cyclization and linear extension .
-
The Ortho Isomer (2-Formyl): A "Cyclization Powerhouse."[1] The proximity of the electrophilic formyl group and the nucleophilic acetonitrile side chain (via the
-carbon) pre-organizes this molecule for intramolecular condensation. It is the gold-standard precursor for isoquinolines and naphthalenes .[1] -
The Para Isomer (4-Formyl): A "Bifunctional Linker."[1] With the functional groups geometrically isolated, this isomer serves as a scaffold for PROTACs and bifunctional ligands , allowing orthogonal reactivity at opposite ends of the aromatic core without risk of self-cyclization.
This guide provides a technical comparison of these two regioisomers, detailing their physicochemical profiles, divergent synthetic pathways, and validated experimental protocols.
Physicochemical Profile & Structural Analysis[2]
Both compounds share the molecular formula
| Feature | (2-Formyl-3-methylphenyl)acetonitrile | (4-Formyl-3-methylphenyl)acetonitrile |
| CAS Number | 136262-99-2 | Not widely assigned (Custom Synthesis) |
| Geometry | Ortho (1,2-relationship between -CH₂CN and -CHO) | Para (1,4-relationship) |
| Steric Environment | High Congestion: The formyl group is "sandwiched" between the methyl (C3) and acetonitrile (C1) groups.[1] | Moderate Congestion: The formyl group has only one ortho-methyl neighbor; the acetonitrile is distal.[1] |
| Primary Reactivity | Intramolecular Cyclization (Isoquinoline formation) | Intermolecular Coupling (Reductive amination, Knoevenagel) |
| Physical State | Low-melting solid or viscous oil (due to internal H-bonding disruption) | Crystalline solid (higher symmetry favors lattice packing) |
| Predicted LogP | ~1.65 | ~1.72 |
Synthetic Utility & Reactivity Profiles
A. The Ortho-Isomer: Isoquinoline Synthesis
The defining characteristic of (2-Formyl-3-methylphenyl)acetonitrile is its ability to undergo base-mediated cyclization.[1] The methylene protons of the acetonitrile group are acidic (
Key Pathway:
-
Base Treatment: NaOEt or DBU generates the nitrile anion.
-
Cyclization: Intramolecular aldol-type condensation.[1]
-
Aromatization: Dehydration yields the 3-substituted isoquinoline core.[1]
B. The Para-Isomer: Linear Chain Extension
The (4-Formyl-3-methylphenyl)acetonitrile isomer prevents the nitrile and aldehyde from interacting.[1] This allows chemists to perform chemoselective operations:
-
Aldehyde: Reductive amination with primary amines (forming a "Warhead" or ligand attachment).
-
Nitrile: Hydrolysis to carboxylic acid or reduction to a primary amine (forming the "Linker" attachment).
Visualizing the Divergence (Graphviz)
The following diagram illustrates how the structural position dictates the synthetic outcome.
Figure 1: Divergent reactivity pathways. The ortho-isomer (Blue) cyclizes to form fused heterocycles, while the para-isomer (Red) serves as a linear extender.
Experimental Protocols
Protocol A: Synthesis of Isoquinoline from the Ortho-Isomer
Target: 3-Amino-8-methylisoquinoline derivative
Rationale: This protocol utilizes the high acidity of the
-
Reagents: (2-Formyl-3-methylphenyl)acetonitrile (1.0 equiv), Potassium tert-butoxide (KOtBu, 1.2 equiv), THF (anhydrous).[1]
-
Procedure:
-
Dissolve the nitrile (1.0 g, 6.28 mmol) in anhydrous THF (15 mL) under
. -
Cool to 0°C. Add KOtBu (0.85 g, 7.54 mmol) portion-wise over 5 minutes. The solution will turn deep red/orange (formation of the nitrile anion).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Add saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Result: The product is a fused isoquinoline system. The 3-methyl group remains at the 8-position of the isoquinoline ring.[1]
Protocol B: Synthesis of the Para-Isomer (Building Block Preparation)
Since the 4-formyl isomer is less commercially available, its synthesis from 4-bromo-2-methylbenzaldehyde is a critical skill.[1]
Rationale: Palladium-catalyzed cyanation is preferred over Rosenmund-von Braun (CuCN at high heat) to preserve the aldehyde functionality.[1]
-
Reagents: 4-Bromo-2-methylbenzaldehyde (1.0 equiv),
(0.6 equiv), (2 mol%), dppf (4 mol%), Zn dust (10 mol%), DMA (dimethylacetamide). -
Procedure:
-
In a glovebox or under strict Argon, combine 4-bromo-2-methylbenzaldehyde (2.0 g, 10 mmol),
(0.7 g, 6 mmol), (183 mg), and dppf (221 mg) in dry DMA (20 mL). -
Add Zn dust (65 mg) to activate the catalyst.
-
Heat to 120°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with 1M NaOH (to remove zinc salts) and water.
-
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
-
-
Validation: Monitor disappearance of the aryl bromide via TLC. The product, 4-formyl-3-methylbenzonitrile , can then be homologated to the acetonitrile if needed, or used directly if the nitrile is the target.[1]
-
Note: To get the exact (4-formyl-3-methylphenyl)acetonitrile , one would typically start with 4-bromo-2-methylbenzyl bromide , displace with NaCN, and then formylate, or perform the cyanation on a pre-existing acetonitrile scaffold.[1]
-
Comparison Summary
| Criteria | (2-Formyl-3-methylphenyl)acetonitrile | (4-Formyl-3-methylphenyl)acetonitrile |
| Best For | Creating Drug Cores (Isoquinolines, Naphthalenes) | Creating Linkers (PROTACs, Bioconjugates) |
| Synthetic Risk | Spontaneous polymerization/cyclization if stored in base.[1] | Stable under standard storage; low risk of self-reaction.[1] |
| Key Precursor | 2-Bromo-3-methylbenzaldehyde | 4-Bromo-2-methylbenzaldehyde |
| Strategic Value | High: Access to privileged heterocyclic scaffolds.[1] | High: Modular assembly of complex ligands. |
Final Recommendation
-
Choose the 2-Formyl isomer if your goal is to synthesize a fused bicyclic aromatic system.[1] The reaction is thermodynamically driven and highly efficient.
-
Choose the 4-Formyl isomer if you require a linear connector that can be elaborated at both ends independently.[1] It is the superior choice for fragment-linking strategies where structural rigidity and length are required.[1]
References
-
BenchChem. (2-Formyl-3-methylphenyl)acetonitrile Product Data & Applications. Retrieved from
-
Organic Syntheses. Synthesis of Isoquinolines via Cyclization of ortho-Formyl Phenylacetonitriles.[1] Org.[2][3][4] Synth. 2012 , 89, 460.
-
National Institutes of Health (NIH). Reactivity of Frustrated Lewis Pairs with Nitriles and Aldehydes.
-
Fisher Scientific. Safety Data Sheet: 4-Bromo-2-methylbenzaldehyde (Precursor).[1] Retrieved from
-
PubChem. Compound Summary: 4-Bromo-2-methylbenzaldehyde.[1][3]
Spectroscopic Comparison of Benzaldehyde and Cyanobenzaldehyde Derivatives: A Technical Guide
Executive Summary
This guide provides a rigorous comparative analysis of benzaldehyde and its cyanobenzaldehyde derivatives (specifically 4-cyanobenzaldehyde). While benzaldehyde serves as the aromatic aldehyde prototype, the introduction of the nitrile (-CN) group induces profound electronic perturbations. This guide dissects these changes through Vibrational (IR), Magnetic (NMR), and Electronic (UV-Vis/Fluorescence) spectroscopies.
For drug development professionals, understanding these shifts is critical. The cyano group acts as a bioisostere for carbonyls and carboxylates, and its strong electron-withdrawing nature (
Part 1: Electronic Structure & Theoretical Basis
To interpret the spectra, one must first understand the electronic environment. The spectroscopic differences are driven by the competing inductive (-I) and resonance (+R/-R) effects of the substituents.[1]
The Hammett Impact
The Hammett substituent constant (
-
Benzaldehyde (Reference): The aldehyde group (-CHO) is electron-withdrawing (
). -
4-Cyanobenzaldehyde: The -CN group is a strong electron-withdrawing group (
).
In 4-cyanobenzaldehyde, the -CN group at the para position exerts a cooperative electron-withdrawing effect with the carbonyl group. This reduces electron density in the aromatic ring and at the carbonyl carbon, altering bond force constants and magnetic shielding.
Visualization: Electronic Effects Pathway
Figure 1: Causal pathway linking the cyano substituent to observable spectral shifts.
Part 2: Vibrational Spectroscopy (IR)[2]
The infrared spectrum provides the most immediate confirmation of derivatization.
The Carbonyl Stretch ( )[1][2]
-
Benzaldehyde: Typically appears at 1700–1705 cm⁻¹ . The conjugation with the phenyl ring introduces single-bond character, lowering the frequency compared to aliphatic aldehydes (~1730 cm⁻¹).
-
4-Cyanobenzaldehyde: The strong electron-withdrawing nature of the -CN group pulls electron density away from the ring and the carbonyl carbon. While conjugation usually lowers frequency, the inductive withdrawal dominates here, slightly shortening the C=O bond.
-
Result: A shift to higher wavenumbers, typically 1705–1715 cm⁻¹ .[2]
-
The Nitrile Fingerprint ( )
This is the definitive diagnostic peak for cyanobenzaldehydes.
-
Observation: A sharp, distinct peak at 2220–2240 cm⁻¹ .
-
Benzaldehyde: Silent in this region.
The Fermi Doublet ( )
Both compounds exhibit the characteristic Fermi resonance of the aldehyde C-H stretch.
-
Observation: Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ .
Part 3: Nuclear Magnetic Resonance (NMR)
NMR quantifies the "deshielding" effect predicted by the Hammett constants.
Proton NMR ( H)
All shifts are reported relative to TMS in CDCl₃.
-
Aldehyde Proton (-CHO):
-
Aromatic Protons:
-
4-Cyanobenzaldehyde:[8] Distinct AA'BB' pattern .
-
Protons ortho to -CHO (H2, H6): ~8.00 ppm (Deshielded by both CHO and CN).
-
Protons ortho to -CN (H3, H5): ~7.85 ppm (Deshielded by CN).
-
-
Analysis: The symmetry of the para substitution simplifies the complex multiplet of benzaldehyde into two clear doublets.
Carbon NMR ( C)
-
Nitrile Carbon: A new peak appears at ~118 ppm .
-
Carbonyl Carbon:
Part 4: Electronic Spectroscopy (UV-Vis & Fluorescence)
This section is vital for researchers designing fluorescent probes or photo-active drugs.
UV-Vis Absorption[6][9][10]
-
Benzaldehyde: [1][2][3][4][5][6][7]
- transition (K-band): ~245 nm.
- transition (R-band): ~280–290 nm (weak).
-
4-Cyanobenzaldehyde:
-
Bathochromic Shift (Red Shift): The extended conjugation provided by the -CN group lowers the energy of the
orbital. The main absorption band shifts to 255–265 nm with increased intensity (hyperchromic effect). -
Application: This shift makes cyanobenzaldehydes more susceptible to excitation by standard UV sources in photo-labeling experiments.
-
Fluorescence Characteristics[9][10][11][12][13][14][15]
-
Benzaldehyde: Essentially non-fluorescent at room temperature due to rapid Intersystem Crossing (ISC) to the triplet state (
). -
4-Cyanobenzaldehyde:
-
Solvatochromism: In polar protic solvents, it can exhibit Intramolecular Charge Transfer (ICT) states, leading to broad, red-shifted emission.
-
Utility: It is primarily used as an acceptor unit . When coupled with an electron donor (e.g., forming a dimethylamino-cyanostilbene), the quantum yield increases dramatically, making it a scaffold for "Push-Pull" fluorophores [1].
Part 5: Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: Comparative Solvatochromic UV-Vis Analysis
Objective: Determine the magnitude of the ICT shift induced by the cyano group.
-
Stock Preparation: Prepare 10 mM stock solutions of Benzaldehyde and 4-Cyanobenzaldehyde in Acetonitrile (ACN).
-
Solvent Panel: Select three solvents of increasing polarity: Hexane (Non-polar), Dichloromethane (Polar Aprotic), and Methanol (Polar Protic).
-
Dilution: Dilute stocks to 50 µM in each solvent.
-
Validation Step: Ensure Absorbance (A) is between 0.1 and 0.8 to maintain Beer-Lambert linearity.
-
-
Measurement: Scan from 200 nm to 400 nm.
-
Baseline Correction: Subtract the spectrum of the pure solvent blank.
-
-
Data Processing: Normalize spectra to the
to compare peak shape and shift.
Protocol B: Workflow Visualization
Figure 2: Step-by-step workflow for solvatochromic UV-Vis validation.
Part 6: Comparative Data Summary
| Feature | Benzaldehyde (Reference) | 4-Cyanobenzaldehyde | Mechanistic Cause |
| IR C=O[8] Stretch | 1700–1705 cm⁻¹ | 1705–1715 cm⁻¹ | Inductive withdrawal (-I) by -CN strengthens C=O bond. |
| IR Nitrile Stretch | Absent | 2220–2240 cm⁻¹ | Characteristic C≡N vibration. |
| ¹H NMR (CHO) | ~10.0 ppm | 10.10–10.15 ppm | Deshielding by EWG (-CN). |
| ¹H NMR (Aromatic) | Multiplet (7.4–7.9 ppm) | AA'BB' Doublets (7.8–8.1 ppm) | Symmetry + Deshielding. |
| UV-Vis ( | ~245 nm | ~255–265 nm | Extended conjugation ( |
| Fluorescence | Negligible (Fast ISC) | Weak/Solvent Dependent | ICT potential; Precursor for push-pull dyes. |
References
-
Hammett Substituent Constants and Electronic Spectroscopy Source: American Chemical Society (ACS) - The Journal of Organic Chemistry Context: Establishes the
values for -CN and -CHO groups and their correlation with spectral shifts. -
Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts Context: Provides the baseline IR and NMR data for benzaldehyde derivatives.
-
Fluorescence of Cyanobenzaldehyde Derivatives Source: Royal Society of Chemistry (RSC) Context: Discusses the quantum yield and solvatochromism of donor-acceptor systems utilizing the cyanobenzaldehyde scaffold.
-
NMR Chemical Shift Tables Source: University of Wisconsin-Madison Department of Chemistry Context: Standard reference for proton chemical shifts in substituted benzenes.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
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- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to Analytical Techniques for Identifying Positional Isomers of Formyl-methylphenyl-acetonitrile
Abstract
The precise identification of positional isomers is a critical challenge in pharmaceutical development, chemical synthesis, and forensic analysis. Positional isomers, such as those of formyl-methylphenyl-acetonitrile, share the same molecular formula and mass, but their distinct substitution patterns on the aromatic ring can lead to significant differences in biological activity, toxicity, and physical properties. This guide provides a comprehensive comparison of key analytical techniques for the robust differentiation of these challenging compounds. We will delve into the principles, experimental protocols, and data interpretation for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR/Raman). By explaining the causality behind methodological choices and presenting comparative data, this guide equips researchers, scientists, and drug development professionals with the expertise to select and implement the most effective analytical strategy for their specific needs.
The Analytical Challenge of Positional Isomerism
Positional isomers of substituted aromatic compounds like formyl-methylphenyl-acetonitrile (molecular formula C₁₀H₉NO) present a formidable analytical task. Their identical molecular weight renders simple mass spectrometry ineffective for differentiation, and their similar physicochemical properties often result in co-elution in chromatographic systems. The challenge lies in exploiting the subtle differences in polarity, volatility, and electronic structure that arise from the varied placement of the formyl (-CHO) and methyl (-CH₃) groups on the phenylacetonitrile backbone.
Unambiguous identification is paramount. In a pharmaceutical context, an undesired isomer could be an inactive byproduct or a toxic impurity. Therefore, analytical methods must provide not only separation but also definitive structural confirmation. This guide will explore and compare the primary tools used to achieve this.
Chromatographic Techniques: The Separation Imperative
The first step in analyzing a mixture of isomers is almost always a high-resolution separation. Gas and liquid chromatography are the cornerstones of this effort.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.
Expertise & Causality: The choice of the GC column is the most critical parameter for separating positional isomers. Non-polar columns (e.g., DB-1ms, DB-5ms) separate based on boiling points, which may not differ significantly between isomers. For aromatic isomers, a more effective strategy is to use a column with a stationary phase capable of specific interactions. A mid-polarity phase, such as one containing phenyl groups (e.g., DB-17ms) or trifluoropropyl groups (e.g., DB-210), can induce dipole-dipole or π-π interactions, enhancing selectivity towards the isomers. The subtle differences in the polarity of the formyl-methylphenyl-acetonitrile isomers, dictated by the relative positions of the electron-withdrawing formyl group and the electron-donating methyl group, can be exploited by these phases.
While GC provides separation, the mass spectrometer is crucial for identification. Although isomers produce the same molecular ion peak, their fragmentation patterns upon electron ionization (EI) can sometimes differ. The position of the substituents can influence the stability of fragment ions, leading to variations in their relative abundances. For instance, ortho effects can sometimes lead to unique fragmentation pathways not seen in meta or para isomers. However, for many positional isomers, the EI-MS spectra are often nearly identical, making differentiation by this method alone unreliable.[1][2]
Experimental Protocol: GC-MS Analysis
-
System: Agilent 7890B GC coupled to a 5977B MS Detector.
-
Column: Agilent DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity column.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Parameters:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC is often more versatile than GC for pharmaceutical compounds, as it does not require the analyte to be volatile or thermally stable. Separation is based on partitioning between a liquid mobile phase and a solid stationary phase.
Expertise & Causality: For aromatic positional isomers, reversed-phase HPLC is the most common approach. The key to successful separation lies in selecting a column that offers alternative selectivities beyond simple hydrophobicity.
-
Phenyl-Hexyl Phases: These columns are an excellent first choice. The phenyl ligands can engage in π-π interactions with the aromatic ring of the analytes.[3] The electron density of the analyte's ring, which is influenced by the isomer's specific substitution pattern, will dictate the strength of this interaction, providing a powerful mechanism for separation.[3]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique "orthogonal" selectivity.[4] The electron-deficient fluorinated ring can interact strongly with electron-rich aromatic systems and polar functional groups through dipole-dipole, charge transfer, and hydrogen bonding interactions.[4] This makes PFP columns highly effective for separating isomers where differences in polarity and electron distribution are prominent.[4]
The choice of mobile phase is also critical. A typical mobile phase consists of water and an organic modifier like acetonitrile or methanol. Acetonitrile is often preferred for its UV transparency and ability to participate in different interactions than methanol.[5] Fine-tuning the organic modifier percentage and incorporating buffers to control pH can significantly impact the retention and selectivity.
Experimental Protocol: HPLC-UV Analysis
-
System: Waters ACQUITY UPLC H-Class with a PDA Detector.
-
Column: Waters BEH Phenyl (100 mm x 2.1 mm, 1.7 µm) or a PFP equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 20% B.
-
Linear ramp to 60% B over 10 min.
-
Hold at 60% B for 2 min.
-
Return to initial conditions and equilibrate for 3 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: PDA, 210-400 nm, with extraction at the λmax of the analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While chromatography separates isomers, NMR spectroscopy provides definitive proof of their individual structures.[6] It is arguably the most powerful tool for distinguishing positional isomers, as it directly probes the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.[7][8]
Expertise & Causality: The key to differentiating isomers with NMR lies in two main parameters:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the electronic environment of the nucleus. The electron-withdrawing formyl group and electron-donating methyl group will deshield or shield nearby protons and carbons to different extents depending on their relative positions (ortho, meta, para). For example, a proton ortho to the formyl group will appear at a much higher chemical shift (further downfield) than one ortho to the methyl group.
-
Spin-Spin Coupling (J): Protons on the aromatic ring split each other's signals into distinct patterns (e.g., doublet, triplet). The coupling constant (J, measured in Hz) between adjacent protons provides crucial information about their connectivity.
-
Ortho coupling (³JHH) is typically in the range of 7-10 Hz.
-
Meta coupling (⁴JHH) is smaller, around 2-3 Hz.
-
Para coupling (⁵JHH) is very small or zero (0-1 Hz).
-
By analyzing the chemical shifts, integration (number of protons), and the coupling patterns in the ¹H NMR spectrum, the substitution pattern on the aromatic ring can be unambiguously determined. For instance, a 1,2,4-trisubstituted ring will show a different set of coupling patterns than a 1,2,3- or 1,3,5-trisubstituted ring.
Further confirmation is provided by ¹³C NMR and 2D NMR techniques like COSY (which shows H-H correlations) and HMBC (which shows long-range H-C correlations), allowing for the complete assembly of the molecular structure.[9][10]
Experimental Protocol: ¹H NMR Analysis
-
System: Bruker Avance III 400 MHz Spectrometer or equivalent.
-
Sample: ~5-10 mg of the isolated isomer dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Experiment: Standard proton experiment (zg30 pulse program).
-
Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (depending on concentration).
-
-
Processing: Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Vibrational Spectroscopy: A Complementary Approach
FTIR and Raman spectroscopy probe the vibrational modes of molecules, providing a "molecular fingerprint."[11] While not typically used as a primary identification tool in the same way as NMR, they can be excellent for distinguishing between known isomers, especially in a quality control setting.
Expertise & Causality: The key differences will appear in the "fingerprint region" (typically <1500 cm⁻¹). The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations. For example, the pattern of absorption bands between 700-900 cm⁻¹ can often be diagnostic of the substitution pattern (e.g., 1,2,4-trisubstituted vs. 1,2,3-trisubstituted).
FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to those that cause a change in polarizability.[12][13] This makes them complementary. For instance, the C≡N stretch of the nitrile group will be strong in both spectra, but C=C ring stretches might show different relative intensities. While a full ab initio assignment is complex, comparing the spectra of the isolated isomers against each other will reveal reproducible differences that can be used for rapid identification.
Data Summary and Recommended Strategy
No single technique is perfect for all scenarios. A multi-faceted approach, leveraging the strengths of each method, provides the most robust and defensible data.
| Technique | Primary Role | Resolution/Specificity | Throughput | Key Advantage | Limitation |
| GC-MS | Separation & Tentative ID | High (Chromatography), Low-Medium (MS) | High | Excellent for volatile compounds, established libraries. | Not suitable for non-volatile compounds; MS often fails to distinguish isomers. |
| HPLC-UV/MS | Separation & Quantification | Very High (Chromatography) | Medium-High | Highly versatile, excellent for non-volatile samples, great quantitative accuracy. | Requires method development; MS/MS may be needed for definitive ID.[14] |
| NMR | Definitive Structure Elucidation | Absolute | Low | Unambiguous identification of structure and connectivity. | Requires pure sample, lower sensitivity, expensive instrumentation. |
| FTIR/Raman | Rapid Fingerprinting/QC | Medium | Very High | Fast, non-destructive, good for distinguishing known isomers. | Not a standalone tool for unknown identification; complex mixtures are difficult. |
Recommended Integrated Workflow
For a comprehensive and self-validating analysis of formyl-methylphenyl-acetonitrile isomers, the following integrated workflow is recommended:
-
Method Development (HPLC): Use HPLC with PDA detection to develop a robust separation method. Screen both Phenyl-Hexyl and PFP columns with acetonitrile/water mobile phases to achieve baseline separation of all expected isomers.
-
Preparative Isolation: If individual standards are not available, scale up the optimized HPLC method using a preparative or semi-preparative column to isolate milligram quantities of each pure isomer.
-
Definitive Identification (NMR): Characterize each isolated isomer using ¹H and ¹³C NMR. This step provides the absolute structural proof and assigns the correct identity to each peak in the chromatogram.
-
Routine Analysis (QC): Once the isomers are identified and their retention times are known, the validated HPLC-UV method can be used for routine quality control, impurity profiling, and quantification. GC-MS can be used as a secondary, orthogonal technique for confirmation.
Conclusion
The differentiation of positional isomers of formyl-methylphenyl-acetonitrile requires a thoughtful and strategic application of modern analytical techniques. While chromatographic methods like HPLC and GC are essential for physical separation, they cannot, on their own, provide unambiguous identification. Nuclear Magnetic Resonance spectroscopy remains the gold standard for absolute structure elucidation. By integrating the high-resolution separation power of chromatography with the definitive structural information from NMR, researchers can confidently and accurately identify, quantify, and control these challenging but critical chemical entities.
References
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Zhang, Y., et al. (2016, November 25). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. PubMed.
- Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
- Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
- Chromatography Forum. (2017, December 14). separation of positional isomers.
- Royal Society of Chemistry. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Fronczek, D. N., et al. (2019, July 12). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. RSC Publishing.
- Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager.
- Rocky Mountain Labs. (2023, October 20). Difference between FTIR and Raman Spectroscopy.
- Rap, D. B., et al. (n.d.). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC.
- Scientific & Academic Publishing. (2024, October 18). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology.
- Google Patents. (n.d.). KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
- Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
- arXiv. (2025, August 30). [2509.00640] NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization.
- ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy.
- Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- ResearchGate. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
- Sugimura, K., et al. (2024, February 10). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. PMC.
- Berden, G., et al. (2023, April 29). New Approach for the Identification of Isobaric and Isomeric Metabolites. Infoscience.
- HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube.
- Kuran, P. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
- Ostrow, D., & Gilbert, M. (2018, March 10). The differentiation of positional isomers utilizing GC-IRD. JSB.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Dairon, J., et al. (2012, May 12). Development of a multi-residue method using acetonitrile-based extraction followed by liquid chromatography–tandem mass spectr.
- Ohta, H., et al. (2017, November 15). Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by Gas Chromatography/Mass Spectrometry, Liquid Chromatography/Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy. PubMed.
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A Comparative Guide to the Structural Validation of (2-Formyl-3-methylphenyl)acetonitrile Derivatives
Abstract
The Imperative of Orthogonal Structural Validation
In drug discovery and development, the molecular structure is the foundational blueprint. For (2-Formyl-3-methylphenyl)acetonitrile derivatives, the specific arrangement of functional groups dictates their reactivity and subsequent transformations.[2] A robust structural validation strategy is not merely a characterization checklist; it is a self-validating system that employs orthogonal techniques to cross-verify the molecular architecture. This multi-pronged approach mitigates the risk of misinterpretation inherent in any single analytical method and builds a comprehensive, trustworthy data package.
The logical workflow for validating these structures involves a tiered approach, starting with rapid, functional group-level confirmation and progressing to detailed connectivity and stereochemical analysis.
Figure 1: A typical experimental workflow for the comprehensive structural validation of a novel organic compound.
Comparative Analysis of Core Analytical Techniques
The selection of analytical methods should be guided by the specific questions being asked at each stage of the investigation. While each technique is powerful, their true utility is realized when used in concert.
| Technique | Information Provided | Sample Requirement | Strengths | Limitations |
| FTIR Spectroscopy | Identification of key functional groups (C≡N, C=O, C-H) | ~1 mg (Solid or Liquid) | Rapid, inexpensive, excellent for confirming presence/absence of key groups. | Provides no connectivity information; complex fingerprint region. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | <1 mg (Solid or Liquid) | High sensitivity, confirms molecular formula, aids in identifying substructures. | Isomers are often indistinguishable; fragmentation can be complex.[3] |
| NMR Spectroscopy | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environments, relative stereochemistry. | 1-10 mg (Soluble) | Unparalleled for determining the carbon-hydrogen framework in solution.[4] | Lower sensitivity than MS; requires soluble sample; can be time-consuming. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Single, high-quality crystal (0.1-0.5 mm) | Provides an unambiguous, definitive structural proof.[5] | Growing a suitable crystal can be a major bottleneck and is not always possible.[6] |
| Table 1: Objective comparison of primary analytical techniques for structural validation. |
Deep Dive into Spectroscopic Data Interpretation
Let us consider a representative derivative, (2-Formyl-3-methyl-4-methoxyphenyl)acetonitrile , to illustrate the data interpretation process.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
The first step after synthesis and purification is often IR spectroscopy. Its purpose is to quickly confirm that the expected functional groups are present.
-
Causality: The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. The nitrile (C≡N) and aldehyde carbonyl (C=O) groups have strong, triple, and double bonds, respectively, with a highly polar character. This results in strong, sharp absorptions in characteristic regions of the IR spectrum.
Expected IR Absorptions for the Target Molecule:
-
~2250 cm⁻¹: A sharp, strong absorption characteristic of the C≡N stretching vibration.[7] The nitrile group in phenylacetonitrile typically exhibits a strong absorption band around this frequency.[7]
-
~1705 cm⁻¹: A very strong, sharp absorption from the C=O stretch of the aromatic aldehyde. Conjugation to the aromatic ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹).[8]
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Two weaker bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).[8]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl (CH₃) and methylene (CH₂) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Collect the background spectrum (air).
-
Analysis: Collect the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum to the background.
-
Interpretation: Identify the key vibrational bands and compare them to expected values.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
MS provides the molecular weight, a critical piece of the structural puzzle. High-Resolution Mass Spectrometry (HRMS) is essential as it can determine the elemental formula.
-
Causality: In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, creating a radical cation (molecular ion, M⁺•) that is energetically unstable.[3] This ion then undergoes fragmentation through the cleavage of the weakest bonds or via rearrangement pathways to form more stable daughter ions.[3] The resulting fragmentation pattern is a reproducible fingerprint of the molecule.
Expected MS Data (EI) for (2-Formyl-3-methyl-4-methoxyphenyl)acetonitrile (C₁₁H₁₁NO₂):
-
Molecular Weight: 189.21 g/mol
-
Molecular Ion (M⁺•): m/z = 189.
-
Key Fragments:
-
m/z = 188 [M-H]⁺: Loss of the aldehydic proton.
-
m/z = 174 [M-CH₃]⁺: Loss of a methyl radical from the methoxy group.
-
m/z = 160 [M-CHO]⁺: Loss of the formyl radical, a common fragmentation for benzaldehydes.
-
m/z = 149 [M-CH₂CN]⁺: Cleavage of the cyanomethyl group.
-
Experimental Protocol: Direct Infusion ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to achieve high mass accuracy (<5 ppm).
-
Analysis: Identify the [M+H]⁺ or [M+Na]⁺ adduct. Use the accurate mass to calculate the elemental formula and compare it with the theoretical formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[9][10] A combination of 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC) is required for an unambiguous assignment.
-
Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they align in specific energy states. Radiofrequency pulses can excite these nuclei to higher energy states, and the frequency at which they resonate provides information about their local electronic environment (chemical shift).[9] Coupling between neighboring nuclei (J-coupling) causes signals to split, revealing connectivity information.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Assignment | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Rationale for Chemical Shift |
| Aldehyde (-CHO) | ~10.2, s | ~191.0 | Highly deshielded proton and carbon due to the electronegative oxygen and magnetic anisotropy of the C=O bond.[8] |
| Aromatic (H-6) | ~7.6, d, J=8.5 | ~135.0 | Ortho to the electron-withdrawing CHO group. |
| Aromatic (H-5) | ~7.0, d, J=8.5 | ~110.0 | Ortho to the electron-donating OCH₃ group. |
| Methylene (-CH₂CN) | ~3.8, s | ~20.0 | Adjacent to the electron-withdrawing CN group and aromatic ring. |
| Methoxy (-OCH₃) | ~3.9, s | ~56.0 | Protons on a carbon attached to an electronegative oxygen. |
| Methyl (-CH₃) | ~2.4, s | ~15.0 | Standard aromatic methyl group chemical shift. |
| Nitrile (-C≡N) | - | ~117.0 | Characteristic shift for a nitrile carbon. |
| Aromatic Quaternary | - | ~162, ~140, ~128, ~125 | Various shifts depending on attached substituents. |
| Table 2: Predicted NMR spectral data and rationale for (2-Formyl-3-methyl-4-methoxyphenyl)acetonitrile. |
2D NMR for Connectivity Validation: A combination of 2D NMR experiments is used to piece the molecular fragments together.
Figure 2: Key 2D NMR correlations (HMBC, COSY) confirming the connectivity of the title compound's core structure.
-
COSY (Correlation Spectroscopy): Shows correlations between J-coupled protons (typically 2-3 bonds). In our example, a cross-peak between the aromatic protons at δ 7.6 and δ 7.0 would confirm they are adjacent on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached (1-bond). This is used to assign the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the most critical experiment for piecing together the molecular skeleton. For example, a correlation from the aldehyde proton (δ ~10.2) to the aromatic quaternary carbon C2 confirms the attachment of the CHO group. Correlations from the methylene protons (δ ~3.8) to C1, C2, and the nitrile carbon would firmly establish the position of the cyanomethyl group.
Experimental Protocol: Standard NMR Experiment Suite
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} spectrum.
-
2D Acquisition: Using the 1D spectra to define spectral widths, acquire 2D COSY, HSQC, and HMBC spectra. These experiments are standard on modern NMR spectrometers and can be run from pre-defined parameter sets.[11]
-
Data Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Systematically analyze the 2D spectra to build connectivity maps, starting from unambiguous signals like the aldehyde proton.
X-ray Crystallography: The Ultimate Arbiter
When an unambiguous 3D structure is required, or when NMR data is inconclusive (e.g., due to signal overlap or conformational ambiguity), single-crystal X-ray crystallography is the gold standard.[5]
-
Causality: A crystalline solid consists of a perfectly ordered, repeating array of molecules. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern contains detailed information about the precise location of every atom in the molecule and the unit cell.[12]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most challenging step. The compound must be induced to form a single, defect-free crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen (to reduce thermal motion), and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including bond lengths, angles, and thermal parameters.[13]
Conclusion
The structural validation of (2-Formyl-3-methylphenyl)acetonitrile derivatives is a multi-faceted process that relies on the synergistic interpretation of data from orthogonal analytical techniques. While FTIR and MS provide rapid and essential checks of functional groups and molecular weight, a full suite of 1D and 2D NMR experiments is indispensable for mapping the intricate atomic connectivity. For absolute confirmation, particularly for establishing new chemical entities for patent applications or regulatory filings, X-ray crystallography remains the definitive method, provided a suitable crystal can be obtained. By employing the systematic workflow and comparative methodologies outlined in this guide, researchers can ensure the scientific integrity of their work and confidently advance their synthetic and drug discovery programs.
References
- Bernstein, J. (2011). Conformational Polymorphism. In Polymorphism in Molecular Crystals. Oxford University Press.
-
Galan, J. F., et al. (2013). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. ResearchGate. Retrieved from [Link][14]
-
Fiveable. (2025). Phenylacetonitrile Definition. Retrieved from [Link][7]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link][3]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][8]
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Elyashberg, M. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link][4]
-
Donald, J. E., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Retrieved from [Link][11]
-
Rowe, R. C. (2010). X-ray Crystallography of Chemical Compounds. PubMed. Retrieved from [Link][5]
-
Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry. Retrieved from [Link][12]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link][13]
-
University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link][10]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link][9]
-
ResearchGate. (2018). X-ray crystal structures of liquid phenylethanol derivatives obtained.... Retrieved from [Link][6]
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Synthesized (2-Formyl-3-methylphenyl)acetonitrile
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized (2-Formyl-3-methylphenyl)acetonitrile (CAS No. 136262-99-2). As a bifunctional molecule featuring both a reactive aldehyde and a nitrile group, it serves as a critical intermediate in the synthesis of complex heterocyclic frameworks for pharmaceutical and materials science research.[1] Ensuring its purity is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and compromised final product integrity. This document moves beyond simple protocol listing to explain the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Synthetic Landscape and Potential Impurities
The synthesis of (2-Formyl-3-methylphenyl)acetonitrile typically involves formylation of a toluene derivative followed by cyanomethylation.[1] This pathway, while effective, can introduce a variety of impurities that necessitate a multi-faceted analytical approach for detection and quantification.
Common Impurity Classes:
-
Starting Materials: Unreacted 2-methylbenzaldehyde or related precursors.
-
Isomeric Byproducts: Positional isomers such as (2-Formyl-4-methylphenyl)acetonitrile or (2-Formyl-6-methylphenyl)acetonitrile, arising from non-selective formylation.
-
Reaction Byproducts: Di-formylated products from over-reaction or hydrolysis of the nitrile group to the corresponding amide or carboxylic acid under non-anhydrous conditions.[1]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Acetonitrile, DMSO, Dichloromethane).[1]
The following diagram illustrates the logical flow for a comprehensive purity assessment.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Formyl-3-methylphenyl)acetonitrile
This document provides a detailed, step-by-step protocol for the safe handling and disposal of (2-Formyl-3-methylphenyl)acetonitrile in a laboratory setting. As a research chemical that combines the reactive and toxicological properties of both an aldehyde and a nitrile functional group, adherence to strict disposal procedures is paramount to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Part 1: Hazard Profile and Risk Assessment
(2-Formyl-3-methylphenyl)acetonitrile is an aromatic compound containing two key functional groups that dictate its hazard profile: a formyl (aldehyde) group and a nitrile group. Understanding these intrinsic hazards is the foundation of its safe management.
-
Aldehyde Group (-CHO): The aldehyde functional group is reactive and can cause irritation to the skin, eyes, and respiratory tract. Aldehydes are also known to be sensitizers and can be toxic upon ingestion or inhalation.[1]
-
Nitrile Group (-CN): The nitrile group presents a significant toxicological risk. Many organic nitriles can be metabolized in the body to release cyanide, a potent metabolic poison. Acetonitrile, a related simple nitrile, is toxic and can affect the central nervous system.[2][3] Exposure routes of concern include inhalation, skin absorption, and ingestion.
-
Combined Hazard: The dual functionality of this molecule necessitates that it be treated as a toxic, irritant, and potentially reactive chemical. Improper handling or mixing can lead to hazardous reactions. For instance, nitriles are known to be incompatible with strong acids and oxidizing agents, which can lead to the release of toxic gases or cause fire.[2][4]
Table 1: Hazard Summary of (2-Formyl-3-methylphenyl)acetonitrile and Related Compounds
| Hazard Classification | Description | GHS Pictogram(s) | Precautionary Guidance |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. This is inferred from related compounds like 2-(3-Formylphenyl)acetonitrile which carry H302, H312, and H332 hazard statements.[5] | 위험 | Wear protective gloves, clothing, and eye protection. Avoid breathing vapors. Do not eat, drink, or smoke when using this product.[6] |
| Skin Irritation | Causes skin irritation (H315).[5] | 위험 | Wash hands and any exposed skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation (H319).[5] | 위험 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[2] | 해당 없음 | Segregate from incompatible materials during storage and waste collection.[7] |
Part 2: Regulatory Framework
The disposal of laboratory chemical waste is governed by stringent regulations to protect both individuals and the ecosystem. In the United States, the primary regulatory bodies are:
-
The Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[8][9] This plan must include procedures for safe handling and waste disposal.[10]
-
The Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] (2-Formyl-3-methylphenyl)acetonitrile, due to its toxic nitrile component, would likely be classified as a hazardous waste, carrying codes such as U003 for acetonitrile if it's a process residue.[12] This classification prohibits disposal via standard sewer or trash systems.[11]
Part 3: Step-by-Step Disposal Protocol
This protocol applies to small, laboratory-scale quantities of (2-Formyl-3-methylphenyl)acetonitrile, including pure compound, reaction residues, and contaminated materials.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Hand Protection: Wear chemically resistant gloves (nitrile is a common choice, but check your institution's specific guidelines).
-
Eye Protection: Chemical safety goggles are mandatory.
-
Body Protection: A standard laboratory coat should be worn.
-
Work Area: All transfers and handling of waste should be conducted inside a certified chemical fume hood to prevent inhalation of any vapors.
Step 2: Waste Segregation Proper segregation is essential to prevent dangerous chemical reactions within the waste container.[10][13]
-
DO NOT MIX (2-Formyl-3-methylphenyl)acetonitrile waste with the following:
-
Strong Acids (e.g., HCl, H₂SO₄): Can cause a violent reaction and the potential release of hydrogen cyanide.
-
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates): Can create a fire or explosion hazard.[2]
-
Strong Bases (e.g., NaOH, KOH): May cause decomposition or other unintended reactions.
-
-
Action: Collect this waste stream in its own designated container.
Step 3: Container Selection and Labeling The integrity of the waste containment system is crucial for safety.
-
Container Choice: Use a sturdy, leak-proof container with a secure screw-top cap.[7] The container material must be chemically compatible; high-density polyethylene (HDPE) or glass are typically appropriate.
-
Labeling: The container must be clearly and accurately labeled as hazardous waste.[11][13] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:
-
The full chemical name: "(2-Formyl-3-methylphenyl)acetonitrile"
-
An accurate list of all components and their percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
Step 4: Waste Accumulation and Storage Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) until it is ready for pickup.[14]
-
Location: The SAA must be at or near the point of generation.[11]
-
Containment: The waste container must be kept in a secondary containment bin to catch any potential leaks.[7]
-
Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[7]
Step 5: Arrange for Professional Disposal The final step is to ensure the waste is transferred to trained professionals for proper disposal.
-
Contact EHS: Do not attempt to treat or neutralize this chemical waste yourself. On-site deactivation of aldehydes or nitriles is a complex process that requires specific permits and validated procedures.[1][15]
-
Schedule Pickup: Once the waste container is nearly full (around 75%) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), contact your EHS office to schedule a hazardous waste pickup.[14] EHS will ensure the waste is transported and disposed of in compliance with all federal and state regulations, likely via high-temperature incineration.[16]
Part 4: Spill and Emergency Procedures
In the event of a small spill, take the following immediate actions:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[17]
-
Remove Ignition Sources: As a precaution, remove any potential ignition sources from the area.[17]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[2][18]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[17][18]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of (2-Formyl-3-methylphenyl)acetonitrile waste.
Caption: Disposal workflow for (2-Formyl-3-methylphenyl)acetonitrile.
Conclusion
The responsible management of (2-Formyl-3-methylphenyl)acetonitrile waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its dual aldehyde-nitrile hazard profile, adhering to a strict protocol of segregation, containment, and labeling, and entrusting the final disposal to certified professionals, researchers can mitigate risks effectively. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority for your operations.
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard (29 CFR 1910.1450).
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetaldehyde.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Special Hazard Review: Nitriles.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile.
- Aldex. (n.d.). Aldehyde Disposal Made Easy.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile.
- Fisher Scientific. (2011, December 15). Safety Data Sheet: Methyl 3-formylbenzoate.
- U.S. Environmental Protection Agency. (2006, January 3). Health And Environmental Effects Profile for Acetonitrile.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-79.
- eCFR. (2024, May 1). 40 CFR Part 268 Subpart D -- Treatment Standards.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). Acetonitrile.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
- Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- Acetonitrile - SAFETY DATA SHEET. (n.d.).
- Charles River Laboratories. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS).
- J&W Pharmlab. (n.d.). (2-Formyl-phenyl)-acetonitrile.
- BLD Pharm. (n.d.). 2-(3-Formylphenyl)acetonitrile.
- Sigma-Aldrich. (n.d.). 2-(3-formylphenyl)acetonitrile AldrichCPR.
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Personal protective equipment for handling (2-Formyl-3-methylphenyl)acetonitrile
Executive Hazard Summary
(2-Formyl-3-methylphenyl)acetonitrile (CAS: 136262-99-2 / Analog dependent) is a bifunctional intermediate containing a reactive aldehyde and a nitrile moiety on a toluene scaffold.[1]
The Silent Risk: While often classified as "Harmful" (Category 4) rather than "Fatal" (Category 1/2) in standard SDSs, this compound presents a latent cyanide hazard . Organic nitriles can metabolize into cyanide anions (in vivo) or release hydrogen cyanide (HCN) upon contact with strong acids or moisture. Furthermore, the aldehyde group acts as a sensitizer and readily oxidizes.
Core Directive: Treat this compound with the rigor of a Class 3 Acute Toxin . Do not rely solely on standard "blue nitrile" gloves when handling solutions.
Personal Protective Equipment (PPE) Matrix
This section details the specific PPE required based on the state of matter . Standard laboratory PPE is insufficient for solution-phase handling involving penetrating solvents.[1]
Glove Selection Strategy
Scientific Rationale: Nitrile rubber offers excellent protection against the solid powder. However, this compound is frequently dissolved in Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Standard nitrile gloves degrade in <2 minutes against DCM/THF , exposing the skin to a concentrated solution of the nitrile.
| State of Matter | Primary Glove Layer | Secondary Glove Layer | Rationale |
| Solid (Powder) | Nitrile (4-6 mil) | None required | Solid particles do not permeate intact nitrile rubber.[1] |
| Solution (Alcohols/Water) | Nitrile (Double-gloved) | Nitrile (Long cuff) | Double layer prevents pinhole exposure.[1] |
| Solution (DCM/THF/DMF) | Silver Shield® (Laminate) | Nitrile (Outer) | CRITICAL: Laminate is the only barrier against halogenated solvents. The outer nitrile provides grip (laminate is slippery). |
Respiratory & Eye Protection[1][2][3][4][5]
-
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder migration.
-
Respiratory (Emergency/Spill only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 Particulate filter.[1]
-
Why Acid Gas? To protect against potential HCN evolution if the nitrile contacts acidic waste.
-
PPE Decision Logic (Visualization)
The following workflow illustrates the decision process for selecting PPE based on experimental conditions.
Figure 1: PPE Selection Decision Tree. Note the critical divergence for penetrating solvents (Protocol C).
Operational Protocols
Weighing & Transfer (Solid State)
Context: This compound is a solid. Static electricity can cause "fly-away" powder, increasing inhalation risk.
-
Preparation: Place an anti-static gun or ionizer inside the fume hood if available.
-
Containment: Weigh into a tared vial inside the hood. Do not walk the stock bottle to the balance; bring the balance or a transfer vessel to the hood.
-
Hygiene: Wipe the exterior of the stock bottle with a dry tissue (disposed of as hazardous waste) before returning to storage.
Reaction Setup (Solution State)
-
Acid Segregation: NEVER mix this compound with strong acids (HCl, H₂SO₄) unless the reaction vessel is closed and vented to a scrubber. Acid hydrolysis of the nitrile group yields carboxylic acids but can transiently release HCN gas.
-
Quenching: When quenching reactions containing this intermediate, use basic oxidizing conditions (e.g., bleach/NaOH) cautiously if destroying the nitrile is the goal, or simple aqueous extraction if retaining the product. Avoid acidic quenches on large scales without ventilation.
Emergency Response & Disposal
Spill Response Workflow
Do not use water. Water may spread the organic solid or hydrolyze it slowly.
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE (Protocol C from Figure 1) + Respirator if outside hood.
-
Absorb: Cover liquid spills with Vermiculite or activated charcoal pads. For powder spills, cover with wet paper towels (dampened with oil or inert solvent, not water) to prevent dust generation, then scoop.
-
Decontaminate: Wash surface with 10% Bleach solution (oxidizes potential cyanide/aldehydes) followed by soap and water.
Waste Disposal
-
Segregation: Classify as "Organic Cyanides/Nitriles" .
-
Incompatibility: Do NOT commingle with "Acidic Organic Waste." This is the most common lab accident vector for nitriles.
-
Labeling: Explicitly write "Contains Organic Nitrile - Potential HCN Source" on the waste tag.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135737-14-3 (Analog Reference). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
